RAF265

Catalog No.
S730364
CAS No.
927880-90-8
M.F
C24H16F6N6O
M. Wt
518.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RAF265

CAS Number

927880-90-8

Product Name

RAF265

IUPAC Name

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine

Molecular Formula

C24H16F6N6O

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34)

InChI Key

YABJJWZLRMPFSI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Synonyms

CHIR-265, RAF265

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

The exact mass of the compound 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

RAF265 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

RAF265 exerts its effects through two primary mechanisms as shown in the table below.

Mechanism Target Kinases Key Biological Consequences
Inhibition of MAPK Signaling Pathway B-Raf (wild-type and V600E mutant), C-Raf [1] [2] [3] Reduces proliferation & induces apoptosis in tumor cells [4] [2] [5]
Anti-angiogenic Activity VEGFR-2 [4] [2] [3] Disrupts formation of new tumor blood vessels [4]

The following diagram illustrates how this compound simultaneously targets the MAPK pathway in tumor cells and VEGFR2 on endothelial cells to achieve its anti-tumor effects.

G cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell This compound This compound BRAF B-Raf (including V600E mutant) This compound->BRAF Inhibits VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits GrowthSignal Growth Factor Signal GrowthSignal->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR2->Angiogenesis

Quantitative Biochemical & Cellular Activity

The potency of this compound against its primary targets has been quantified in various biochemical and cellular assays.

Table 1: Biochemical Inhibition of Kinase Targets
Target Kinase IC₅₀ / EC₅₀ Assay Type
B-Raf V600E 0.5 nM [1] Biochemical
B-Raf V600E 3 nM [2] Biochemical
Wild-Type B-Raf 70 nM [1] Biochemical
C-Raf 19 nM [1] Biochemical
VEGFR2 30 nM (EC₅₀) [2] Cell-free
Table 2: Cellular Activity in Mutant B-Raf Models
Cell Line / Model Assay Readout IC₅₀ / Result
SK-MEL-28 (Melanoma) Cell Proliferation 0.16 µM [2]
SK-MEL-28 (Melanoma) pERK Inhibition 0.14 µM [1] [2]
A375 (Melanoma) pERK Inhibition 0.04 µM [2]
A375M Xenograft (Mouse) Tumor Regression 100 mg/kg, po, q2d [2]
Patient-derived Xenografts Tumor Growth Reduction >50% 7 of 17 models (41%) [5]

Key Experimental Evidence & Protocols

The anti-tumor efficacy and mechanisms of this compound have been validated through multiple preclinical experimental models.

Table 3: Summary of Key Preclinical Studies
Disease Model Key Findings Reference
Melanoma (Patient-Derived Xenograft) 41% of tumors (7/17) showed >50% growth inhibition; response in both BRAF mutant and wild-type tumors, associated with reduced pMEK and proliferation (Ki-67) [5]. [5]
Colorectal Cancer (CRC) *In Vivo* This compound (0.2 mg/kg, IP twice weekly) reduced subcutaneous tumor weight by ~50% in HT29 and HCT116 xenografts; demonstrated anti-angiogenic effect (reduced CD31) [6]. [6]
Targeting Cancer Stem Cells (CSCs) In 5FU-resistant CRC, combination of this compound and 5FU reduced CD26+ CSC population and self-renewal; this compound alone showed efficacy against 5FU-resistant cells [6]. [6]
Experimental Protocol: Evaluating Efficacy in a Colorectal Cancer Xenograft Model

This method is commonly used to assess the in vivo anti-tumor activity of compounds like this compound [6].

  • Cell Line & Animal Preparation: Select human colorectal cancer cell lines (e.g., HT29, HCT116). Culture cells and harvest them for injection.
  • Tumor Inoculation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).
  • Randomization & Dosing: When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups. Administer this compound via intraperitoneal injection at the desired dose (e.g., 0.2 mg/kg) twice weekly.
  • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: After the treatment period (e.g., 16 weeks), euthanize animals and harvest tumors. Weigh the tumors and compare the average tumor weight between control and treatment groups. Tumor tissue can be further analyzed by immunohistochemistry for pharmacodynamic markers like pERK, Ki-67 (proliferation), and CD31 (angiogenesis).

Research Status and Context

This compound advanced to a Phase I/II clinical trial for patients with locally advanced or metastatic melanoma [7] [8]. The Phase II portion of the trial was later cancelled [7] [8], and the drug remains an investigational compound.

References

RAF265 Preclinical Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is an orally bioavailable, small-molecule, multi-kinase inhibitor investigated for its anti-tumor and potential antiviral effects. Its core mechanism involves a dual-targeting approach [1] [2] [3].

RAF265_Mechanism cluster_targets This compound Primary Targets cluster_pathways Affected Pathways / Processes This compound This compound B-RAF (mut/WT) B-RAF (mut/WT) This compound->B-RAF (mut/WT) C-RAF C-RAF This compound->C-RAF VEGFR-2 VEGFR-2 This compound->VEGFR-2 Cytoskeleton Arrangement Cytoskeleton Arrangement This compound->Cytoskeleton Arrangement Cellular Translation Cellular Translation This compound->Cellular Translation Inhibit Tumor Cell Proliferation & Survival Inhibit Tumor Cell Proliferation & Survival Inhibit Angiogenesis Inhibit Angiogenesis Inhibit Viral Entry Inhibit Viral Entry RAF/MEK/ERK Signaling RAF/MEK/ERK Signaling B-RAF (mut/WT)->RAF/MEK/ERK Signaling C-RAF->RAF/MEK/ERK Signaling VEGFR-2->Inhibit Angiogenesis RAF/MEK/ERK Signaling->Inhibit Tumor Cell Proliferation & Survival Cytoskeleton Arrangement->Inhibit Viral Entry Cellular Translation->Inhibit Viral Entry

Diagram illustrating the multi-target mechanism of action of this compound, highlighting its dual anti-cancer and potential antiviral effects.

Quantitative Efficacy Data from Preclinical Studies

The table below summarizes key quantitative findings on this compound's activity from various preclinical models.

Model System Assay Type Key Findings Citation
Colorectal Cancer (CRC) Cells (HT29, HCT116) Anti-proliferation (MTT assay) IC~50~: ~1.8-2.1 µM [1]
Apoptosis (Annexin V assay) ↑ apoptotic cells from 10.5% to 35.1% (HT29) and 20.1% to 42.2% (HCT116) with 15 µM this compound [1]
CRC Xenograft Model (Mouse) Anti-tumor activity 53.8% and 50.4% reduction in tumor weight (HT29, HCT116) after 16 weeks [1]
Melanoma Cell Lines (A375, Malme-3M, etc.) Anti-proliferation / pERK inhibition IC~50~: 0.04 - 0.16 µM (in mutant B-RAF V600E cells) [3]
Patient-derived Melanoma (Orthotopic mouse models) Tumor growth reduction 41% (7/17) of tumors showed >50% reduction in growth; effective in both BRAF mutant and wild-type tumors [4] [5]
Porcine Epidemic Diarrhea Virus (PEDV) In vitro (Vero cells) Viral entry inhibition (pseudotyped particles) EC~50~: 79.1 nM [6]

Overview of Key Experimental Methodologies

While the search results provide detailed outcomes, the described experimental protocols are summarized at a high level.

  • In Vitro Anti-Tumor Activity:

    • Cell Proliferation: Typically assessed using MTT assays or soft agar colony formation assays after 72 hours of treatment with serially diluted this compound to determine IC~50~ values [1].
    • Apoptosis: Measured using Annexin V/propidium iodide (PI) staining followed by flow cytometry. Caspase activation was also evaluated via flow cytometry using specific substrates [1].
    • Mechanism Validation: The inhibition of the RAF/MEK/ERK pathway was confirmed by Western Blot analysis of phosphorylated and total MEK and ERK protein levels after 2 hours of this compound treatment [1].
  • In Vivo Anti-Tumor Efficacy:

    • Xenograft Models: Studies used immunodeficient mice implanted with human cancer cells (e.g., subcutaneously) or patient-derived tumor tissue (orthotopically). This compound was administered via intraperitoneal injection (e.g., 0.2 mg/kg, twice weekly) or oral gavage (e.g., 40 mg/kg, daily). Tumor growth was monitored over time (e.g., 16-30 days) [1] [4] [5].
    • Anti-metastatic Effects: Investigated in orthotopic CRC models, with combination therapy of this compound and 5FU showing reduced liver and lung metastasis [1].
  • In Vitro Antiviral Activity:

    • Viral Entry Assay: Efficacy against coronavirus entry was tested using spike protein pseudotyped particles (e.g., PEDV-pp, SARS-CoV-2-pp). Huh7 cells were transduced with these particles in the presence of this compound, and infection was quantified after 48 hours [6].

Research Implications and Context

  • Overcoming Chemoresistance: A significant preclinical finding was that this compound, in combination with 5FU, could target and reduce the population of CD26+ cancer stem cells (CSCs) in colorectal cancer models, which are associated with chemoresistance and metastasis [1].
  • Activity Beyond BRAF Mutants: this compound demonstrated efficacy in tumors with wild-type BRAF and those with other mutations (e.g., N-RAS), suggesting a broader potential application beyond just BRAF-mutant cancers [4] [5].
  • Clinical Translation and Status: A first-in-human Phase I trial in metastatic melanoma established a maximum tolerated dose of 48 mg once daily. While some patients achieved objective tumor responses, the overall activity at tolerable doses was considered low. This compound is currently classified as an investigational drug and has not advanced to widespread clinical use [7] [2].
  • Drug Repurposing Potential: Recent research has identified that this compound can inhibit coronavirus entry, potentially by mediating cytoskeleton arrangement and host cell translation machinery, opening a new avenue for its application [6].

References

RAF265 pharmacokinetics half-life

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound established in the phase I dose-escalation study [1] [2].

Parameter Finding/Value
Recommended Phase II Dose (RP2D) 48 mg once daily [1] [2]
Serum Half-Life (T₁/₂) Approximately 200 hours [1] [2]
Administration Oral [1] [2]
Primary Clearance Pathway Not specified in the available results
Key Metabolites Not specified in the available results
Key Drug-Drug Interactions Not specified in the available results

| Biomarker Modulation (PD) | • Dose-dependent inhibition of p-ERK in tumor tissue • Significant temporal increase in Placental Growth Factor (PlGF) • Significant temporal decrease in soluble VEGFR-2 (sVEGFR-2) [1] [2] |

Experimental Protocols from the Phase I Study

Here are the detailed methodologies for the key experiments cited in the clinical trial.

Clinical Trial Design and Dosing
  • Objective: To determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), safety, and antitumor efficacy of this compound [2].
  • Study Type: Multicenter, open-label, non-randomized, phase I dose-escalation study [2].
  • Patient Population: Adults with histologically confirmed, measurable locally advanced or metastatic melanoma. Patients had to have available tumor tissue for BRAF mutation status determination and no prior treatment with MEK, VEGF/VEGFR, or RAF inhibitors [2].
  • Dosing Schedule: The study initially included a PK run-in period where a single oral dose was given on Day 1, followed by a loading dose on Cycle 1 Day 1, and then lower once-daily doses starting on Cycle 1 Day 2. In the expansion phase, the PK run-in was omitted, and patients received a loading dose in three divided doses, followed by a lower daily dose. Each cycle was 28 days [2].
  • Safety & Efficacy Assessment: Safety was evaluated based on adverse events (AEs), serious AEs (SAEs), and clinical laboratory tests, graded according to NCI CTCAE version 3.0. Tumor response was assessed radiologically at baseline and every 8 weeks using RECIST 1.0 criteria [2].
Pharmacokinetic (PK) Sampling and Analysis
  • Blood Sampling: Plasma samples for this compound concentration were collected on Cycle 1 Day 1, Cycle 1 Day 15, and Cycle 2 Day 1 [2].
  • PK Parameters Analyzed: The analysis focused on the maximum observed concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC~last~), and the terminal half-life of elimination (T~1/2~) [2].
  • Data Analysis: The dose-exposure relationship was characterized by log-transforming AUC and C~max~ data and analyzing it using a mixed-effects model. The model helped determine if the relationship was proportional to the dose [2].
Pharmacodynamic (PD) and Biomarker Assessments

The study employed multiple techniques to evaluate the biological effects of this compound, as illustrated in the workflow below:

G Start Patient Enrollment Bio Biomarker Sampling Start->Bio PK PK Blood Sampling Start->PK Imaging Tumor Imaging Start->Imaging BRAF BRAF Mutation Status (Sanger Sequencing) Bio->BRAF Tissue Tissue Biopsies (IHC) Bio->Tissue Blood Blood Angiogenic Factors (ELISA) Bio->Blood Analysis Data Analysis PK->Analysis FDG FDG-PET Imaging Imaging->FDG BRAF->Analysis Tissue->Analysis Blood->Analysis FDG->Analysis

  • BRAF Mutation Status: Determined from tumor tissue using Sanger sequencing [2].
  • Tissue Biomarkers (IHC): Paired tumor biopsies (pretreatment and on-treatment on C1D8 or C1D15) were analyzed by immunohistochemistry (IHC). Biomarkers included p-MEK, p-ERK, BIM, c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. Expression was quantified by calculating the percentage change in the H-score between on-treatment and pretreatment samples [2].
  • Circulating Angiogenic Factors: Blood levels of sVEGFR-2 and Placental Growth Factor (PlGF) were assessed before and during treatment using enzyme-linked immunosorbent assay (ELISA) [1] [2].
  • Metabolic Tumor Response: Evaluated via ¹⁸F-FDG-PET scans at baseline, C1D15, and C1D28. Metabolic response was centrally reviewed and defined as:
    • Partial Metabolic Response (PMR): ≥25% decrease in the sum of SUV.
    • Stable Metabolic Disease (SMD): Change in SUV between PMR and PMD criteria.
    • Progressive Metabolic Disease (PMD): ≥25% increase in SUV or new lesions [2].

Mechanism of Action and Signaling Pathways

This compound is a small molecule kinase inhibitor with a dual mechanism. It is classified as a Type II, inactive-conformation inhibitor that binds to the RAF kinase domain [3]. Its primary targets and the affected signaling pathways are illustrated below:

G GF Growth Factor Stimulation RAS RAS GF->RAS RAF RAF (BRAF/CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus Proliferation Survival ERK->Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis This compound This compound Inhibitor This compound->RAF Inhibits This compound->VEGFR2 Inhibits

As shown, this compound simultaneously inhibits two key processes in cancer:

  • MAPK Pathway Proliferation Signaling: It potently inhibits mutant and wild-type BRAF and CRAF, key nodes in the MAPK pathway, leading to decreased phosphorylation of ERK and reduced tumor cell proliferation and survival [1] [3] [4].
  • Tumor Angiogenesis: It inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), disrupting the signaling required for the formation of new tumor blood vessels [1] [4].

Key Insights for Drug Development Professionals

  • Long Half-Life Implications: The exceptionally long half-life of ~200 hours (over 8 days) suggests significant potential for drug accumulation and a long duration of target engagement. This supports a once-daily dosing schedule but also necessitates careful monitoring for delayed adverse events [1] [2].
  • Integrated PK/PD Approach: The study exemplifies a comprehensive early-phase trial design, successfully linking PK data (long half-life) with robust PD confirmation (p-ERK inhibition, angiogenic factor modulation) to verify target engagement and biological activity [1] [2].
  • Activity Across BRAF Status: The observation of antitumor responses in both BRAF-mutant and BRAF wild-type patients highlights the potential utility of pan-RAF inhibitors beyond the common V600E mutation, possibly through targeting CRAF or other pathways [1].

References

Biochemical Targets & Potency

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key Biochemical Targets of RAF265 Data sourced from scientific literature [1]

Target Kinase IC₅₀ (μM) Significance in Cancer
B-RAF (V600E mutant) 0.0005 Key driver mutation in ~50% of melanomas; promotes constitutive MAPK pathway activation.
C-RAF 0.019 Another RAF family member often involved in signaling alongside B-RAF.
VEGFR2 Data in mix Mediates angiogenesis (formation of new blood vessels to supply tumors).
PDGFRβ Data in mix Implicated in cell proliferation and tumor stroma interaction.
c-KIT Data in mix A receptor tyrosine kinase involved in certain cancers.

Table 2: Cellular Activity in Melanoma Models Data from PMC (2015) [1]

Cell Line / Assay IC₅₀ (μM) Description
pERK SKMEL-28 0.14 Measures inhibition of ERK phosphorylation (pathway suppression) in a B-RAF(V600E) mutant melanoma cell line.
SKMEL-28 Proliferation 0.16 Measures inhibition of cell growth in a B-RAF(V600E) mutant melanoma cell line.

Mechanism of Action

This compound is characterized as a Type II kinase inhibitor [1]. It binds to the target kinase in an "inactive-like" conformation, where a specific loop (the DFG loop) is in the "out" position. This mechanism is distinct from Type I inhibitors that target the active form of the kinase.

The diagram below illustrates the primary mechanism of action of this compound and its functional consequences.

G cluster_pathway MAPK Signaling Pathway cluster_angiogenesis Angiogenesis Pathway This compound This compound RAF (B-RAF, C-RAF) RAF (B-RAF, C-RAF) This compound->RAF (B-RAF, C-RAF) Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Growth Factor Growth Factor RAS RAS Growth Factor->RAS RAS->RAF (B-RAF, C-RAF) MEK MEK RAF (B-RAF, C-RAF)->MEK Pathway Hyperactivation Pathway Hyperactivation RAF (B-RAF, C-RAF)->Pathway Hyperactivation  e.g., B-RAF(V600E) Mutation ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival VEGF Ligand VEGF Ligand VEGF Ligand->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Preclinical & Clinical Evidence

This compound has demonstrated activity beyond isolated enzyme assays in various disease models.

Human Melanoma Tumors A 2012 study implanted advanced human melanoma tumors into mice to evaluate this compound. The study found that 41% (7 of 17) of the tumor implants responded to this compound treatment with more than a 50% reduction in tumor growth. Interestingly, most responders were BRAF wild-type tumors, suggesting its activity is not limited to mutant BRAF models. Response was associated with reduced cell proliferation and induction of apoptosis [2].

Colorectal Cancer (CRC) and Cancer Stem Cells (CSCs) A 2015 study showed that this compound inhibits proliferation and induces apoptosis in colorectal cancer cell lines. A key finding was that this compound could target CD26+ cancer stem cells (CSCs), a subpopulation responsible for metastasis and chemoresistance. The study demonstrated that combining this compound with the chemotherapy 5FU reduced the enrichment of these CSCs and showed anti-tumor and anti-metastatic effects in an orthotopic CRC model [3].

Antiviral Activity against Coronaviruses A 2022 study reported that this compound has potent antiviral effects against Porcine Epidemic Diarrhea Virus (PEDV), an alphacoronavirus. The proposed dual mechanism involves:

  • Inhibiting viral entry of PEDV and related coronaviruses like SARS-CoV-2.
  • Targeting the host cell's translation machinery by affecting the eIF4E initiation factor [4].

Key Experimental Protocols

The following methodologies are central to the studies cited in this guide.

1. Biochemical Kinase Inhibition Assay [1]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins.
  • Procedure: A range of this compound concentrations is incubated with the target kinase enzyme and its substrates. The reaction's output is measured to calculate the percentage of kinase activity remaining at each inhibitor concentration, from which the IC₅₀ is derived.

2. Cellular pERK Inhibition Assay [1]

  • Purpose: To measure the compound's ability to inhibit the MAPK pathway within cells.
  • Procedure: Melanoma cells harboring the B-RAF(V600E) mutation are treated with this compound. After treatment, cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using Western blotting or other immunoassays. The IC₅₀ for pathway suppression is calculated.

3. In Vivo Tumor Efficacy Study [2] [3]

  • Purpose: To evaluate the anti-tumor activity of this compound in a live animal model.
  • Procedure:
    • Human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice.
    • Once tumors are established, mice are orally dosed with this compound or a vehicle control.
    • Tumor volume is measured regularly over the treatment period.
    • At the endpoint, tumors are harvested for analysis (e.g., pharmacodynamic markers, histology).

4. Pseudotyped Viral Particle Entry Assay [4]

  • Purpose: To specifically investigate the effect of this compound on the viral entry step.
  • Procedure:
    • Pseudotyped particles are generated by transfecting cells with plasmids encoding a retroviral core (e.g., HIV-1 Gag-Pol) and the viral envelope glycoprotein (e.g., PEDV Spike protein).
    • These particles are used to infect target cells in the presence or absence of this compound.
    • Infection efficiency is measured by quantifying luciferase activity 48 hours post-transduction, indicating how effectively the inhibitor blocks entry.

Conclusion for Researchers

This compound represents a first-generation, multi-targeted RAF inhibitor with a unique profile. Its progression to clinical trials for melanoma validates its potency, though its development appears to have halted. Its dual mechanism of action—targeting both the oncogenic MAPK pathway and angiogenesis—makes it a historically significant compound. Furthermore, its recently discovered antiviral activity highlights the potential for repurposing kinase inhibitors and opens a new avenue of research.

References

Biochemical Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is a potent ATP-competitive inhibitor that targets key oncogenic drivers through a dual mechanism [1] [2].

Target Reported IC₅₀/EC₅₀ (nM) Description
B-Raf V600E 0.5 nM (IC₅₀) [2] Potent inhibition of mutant BRAF kinase activity
B-Raf (wild-type) 70 nM (IC₅₀) [2] Inhibition of wild-type BRAF
C-Raf 19 nM (IC₅₀) [2] Inhibition of CRAF (RAF1)
VEGFR2 30 nM (EC₅₀) [1] Potent inhibition of VEGFR2 phosphorylation; anti-angiogenic effect

This compound inhibits its targets by binding to the kinase in an inactive conformation (DFG-out), which leads to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis [1] [2]. This dual action simultaneously targets both the tumor cells and their blood supply.

Preclinical Efficacy Data

The antitumor activity of this compound has been demonstrated across various cell lines and xenograft models, as summarized below.

Cell Line / Model Genetic Background Assay Type Reported IC₅₀
SK-MEL-28 B-Raf V600E Cell Proliferation 0.14 - 0.16 µM [1]
A375 B-Raf V600E Cell Proliferation 0.04 µM [1]
A375 B-Raf V600E pERK Inhibition (Functional) 0.04 µM [1]
HT29 B-Raf V600E Cell Proliferation IC₂₀: 1-3 µM; IC₅₀: 5-10 µM [1]
HCT116 KRAS mut, PIK3CA mut Cell Proliferation IC₂₀: 1 µM [3] [4]
A375M Xenograft B-Raf V600E In vivo Tumor Regression Effective at 10-100 mg/kg, orally, every 2 days [1]

Key Experimental Protocols

For reliable reproduction of experiments, below are summaries of standard methodologies used in this compound research.

In Vitro Cell Proliferation (MTT) Assay

This protocol is used to determine the effect of this compound on cell viability [3] [4].

  • Cell Seeding: Plate cells (e.g., 1x10⁴ cells per well) in a 96-well plate and culture for 24 hours.
  • Drug Treatment: Add this compound across a concentration range (e.g., 0.1 to 10 µM). DMSO is used as a vehicle control.
  • Incubation & Measurement: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove supernatant and solubilize formazan crystals in 200 µL DMSO.
  • Analysis: Measure absorbance at 595 nm. Calculate cell viability as a percentage of the DMSO-treated control cells.
In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of this compound in mouse models [3] [4].

  • Tumor Implantation: Inject cancer cells (e.g., 3x10⁶ A375M or HCT116 cells) subcutaneously into the flank of immunodeficient mice.
  • Randomization & Dosing: When tumors reach a palpable size (~50 mm³), randomize mice into treatment groups (e.g., n=7). Administer this compound (e.g., 12-100 mg/kg) or vehicle control via oral gavage. A common schedule is every two days (q2d) or daily (qd) for up to 30 days.
  • Endpoint Monitoring: Measure tumor volumes and animal body weight twice weekly. Calculate tumor volume inhibition percentage (TVI%) and assess tumor growth delay.

Signaling Pathways and Drug Properties

This compound primarily inhibits the MAPK signaling pathway and possesses distinct pharmaceutical characteristics.

raft265_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates RAS RAS RTK->RAS Activates RAF RAF (BRAF/CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Proliferation Survival Angiogenesis Nucleus->Proliferation Drives VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Signals This compound This compound This compound->RAF Inhibits This compound->VEGFR2 Inhibits

This compound inhibits key nodes in the MAPK pathway and angiogenesis [1] [5].

Physicochemical Properties
  • Molecular Formula: C₂₄H₁₆F₆N₆O [1] [6]
  • Molecular Weight: 518.41 g/mol [1] [6]
  • CAS Number: 927880-90-8 [7] [6]
  • Solubility: ≥ 26 mg/mL in DMSO [6]

Research Considerations and Combinations

  • Blood-Brain Barrier (BBB) Penetrance: MALDI Mass Spectrometry Imaging studies indicate that this compound does not efficiently cross the intact BBB. It can accumulate in the abnormal vasculature of intracranial tumors but shows limited distribution into the healthy brain parenchyma [8].
  • Synergistic Combinations: Preclinical studies support combination strategies:
    • With BEZ-235 (PI3K/mTOR inhibitor): This combination showed strong synergistic anti-proliferative effects and thorough inhibition of both ERK and PI3K pathway signaling in thyroid cancer models, including those with RAS, BRAF, and RET mutations [5].
    • With RAD001 (mTOR inhibitor): The combination demonstrated enhanced antitumor activity in KRAS mutant xenograft models [1] [3].

Current Development Status

As of the latest available information, this compound remains an investigational drug that has reached Phase 2 clinical trials for metastatic melanoma [1] [7]. It is for research use only and is not an approved therapy.

References

Comprehensive Technical Guide: RAF265 Anticancer Mechanisms and Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

RAF265 is an orally available small molecule kinase inhibitor with a unique dual-targeting profile, acting as a potent inhibitor of both mutant and wild-type BRAF, CRAF, and vascular endothelial growth factor receptor 2 (VEGFR-2). This novel mechanism positioned it as a promising therapeutic candidate for advanced melanoma, particularly given that approximately 50% of melanomas harbor activating BRAF mutations. The drug was developed to address the critical need for effective treatments in metastatic melanoma, which at the time of the drug's initial development (circa 2006) had a poor 5-year survival rate of less than 10% and median survival of only 6-9 months. [1]

The compound advanced to clinical testing with a first-in-human Phase I trial (NCT00304525) that began in April 2006. This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), safety profile, pharmacokinetics, and pharmacodynamics of this compound in patients with locally advanced or metastatic melanoma. The Phase II portion of the study was ultimately cancelled in December 2011, limiting the clinical development of the compound. This compound exhibits an exceptionally long serum half-life of approximately 200 hours, which informed its dosing schedule in clinical trials. The established maximum tolerated dose was 48 mg administered once daily continuously. [1] [2]

Table: this compound Basic Drug Profile

Characteristic Details
Molecular Targets BRAF (mutant & wild-type), CRAF, VEGFR-2
Administration Oral
Half-life ~200 hours
Maximum Tolerated Dose 48 mg once daily
Development Stage Phase I completed (Phase II cancelled)
Primary Indication Locally advanced or metastatic melanoma

Molecular Mechanisms of Action

Dual Kinase Inhibition Strategy

This compound employs a dual therapeutic strategy by simultaneously targeting two critical pathways in cancer progression: the MAPK signaling pathway (via RAF inhibition) and angiogenesis (via VEGFR-2 inhibition). This approach was designed to address both tumor cell proliferation and the tumor microenvironment's support system. The Ras/Raf/MEK/ERK pathway plays a prominent role in controlling several key cellular functions including growth, proliferation, and survival. B-Raf is a key member of this pathway and is frequently mutated in melanoma, resulting in constitutive activation of the MAPK pathway. This compound's mechanism represents an evolution from earlier RAF inhibitors like sorafenib, which demonstrated limited efficacy in melanoma despite targeting similar pathways. [1] [2]

RAF Kinase Inhibition

This compound functions as a pan-RAF inhibitor, effectively targeting both mutant and wild-type BRAF as well as CRAF. In BRAF-mutant melanomas, this compound potently inhibits the hyperactive MAPK signaling pathway by binding to the RAF kinase domain, thereby reducing downstream MEK and ERK phosphorylation. This inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on oncogenic BRAF signaling. Importantly, this compound demonstrates activity in both BRAF-mutant and BRAF wild-type melanoma models, albeit through potentially different mechanisms. In BRAF wild-type settings, the drug's activity may be attributed to its anti-angiogenic effects or inhibition of CRAF-dependent signaling. Preclinical studies demonstrated that this compound inhibits p-ERK in a dose-dependent manner, confirming its target engagement in tumor tissue. [1] [3]

Anti-Angiogenic Activity

Through its potent inhibition of VEGFR-2, this compound disrupts the VEGF signaling pathway that is critical for tumor angiogenesis. This anti-angiogenic effect compromises the tumor's blood supply, potentially limiting tumor growth and metastatic dissemination. Pharmacodynamic analyses from clinical trials demonstrated that this compound treatment led to a significant temporal decrease in soluble VEGFR-2 (sVEGFR-2) levels across all dose levels, confirming engagement with the intended vascular target. Additionally, researchers observed a consistent increase in placental growth factor (PIGF) levels, which is a recognized biomarker of VEGF pathway inhibition and reflects compensatory mechanisms in response to anti-angiogenic therapy. [1]

Clinical Efficacy and Pharmacological Data

Antitumor Activity

In the Phase I clinical trial involving 77 patients with locally advanced or metastatic melanoma, this compound demonstrated objective tumor responses in both BRAF-mutant and BRAF wild-type populations. Among 66 evaluable patients, eight (12.1%) achieved an objective response, consisting of seven partial responses and one complete response. This response rate is notable given the inclusion of BRAF wild-type patients who typically do not respond to selective BRAF inhibitors like vemurafenib. Additionally, metabolic response assessment using FDG-PET imaging revealed that 12 of 58 (20.7%) evaluable patients achieved a partial metabolic response, indicating significant reduction in tumor metabolic activity. These findings established proof-of-concept for this compound's clinical activity, though with more modest efficacy compared to subsequent BRAF-specific inhibitors. [1]

Safety and Tolerability

The safety profile of this compound was characterized by predictable, mechanism-based toxicities. Among 77 treated patients, the most common treatment-related adverse effects included fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%). These toxicities were generally manageable with appropriate supportive care and dose modifications. The determination of the maximum tolerated dose at 48 mg once daily was based on the occurrence of dose-limiting toxicities at higher doses, though the specific DLTs were not detailed in the available literature. The safety assessments included comprehensive monitoring of hematology, blood chemistry, urine analyses, vital signs, physical condition, body weight, performance status, and cardiac function (ECG/ECHO). [1]

Table: Clinical Efficacy Data from Phase I Trial

Efficacy Parameter Results Patient Population
Objective Response Rate (RECIST) 8/66 (12.1%) Evaluable patients with measurable disease
Complete Response 1/66 (1.5%) Evaluable patients with measurable disease
Partial Response 7/66 (10.6%) Evaluable patients with measurable disease
Metabolic Response (FDG-PET) 12/58 (20.7%) Evaluable patients with baseline and on-treatment PET
Response in BRAF Mutant Reported Specific rates not provided
Response in BRAF Wild-Type Reported Specific rates not provided
Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties with linear exposure and an exceptionally long half-life that supports once-daily dosing. The drug's terminal half-life of approximately 200 hours (∼8 days) is unusually long for small molecule kinase inhibitors, suggesting potential for sustained target coverage even with occasional missed doses. Pharmacokinetic analyses demonstrated dose-proportional increases in exposure parameters (C~max~ and AUC), with the maximum tolerated dose of 48 mg providing sufficient drug levels to inhibit both RAF and VEGFR-2 targets based on preclinical models. The long half-life also necessitated careful consideration of dosing schedules, particularly during dose escalation, to properly assess toxicity and efficacy. [1]

Resistance Mechanisms

On-Target Resistance

Resistance to this compound can occur through on-target mutations that affect drug binding or RAF dimerization. Random mutagenesis screens have identified specific point mutations in CRAF that confer resistance to this compound and other RAF inhibitors like PLX-4720. These mutations primarily cluster in two distinct regions of the CRAF protein that impact dimerization interfaces critical for RAF function and inhibitor efficacy. The identification of these mutations prior to clinical resistance emergence demonstrates the utility of preclinical anticipation of resistance mechanisms. Additionally, resistance mutations have been identified in downstream components of the MAPK pathway, including ERK1 and ERK2, which can reduce sensitivity to multiple RAF and MEK inhibitors. [4]

Off-Target and Adaptive Resistance

Off-target resistance mechanisms frequently involve activation of alternative signaling pathways that bypass RAF inhibition. Combinatorial drug screening studies revealed that intrinsic resistance to this compound in BRAF-mutant melanoma cell lines often involves Receptor Tyrosine Kinase (RTK) signaling, particularly through EGFR and other HER family members. Approximately 50% of treatment-naïve BRAF-mutant melanoma cell lines displayed synergistic benefit when this compound was combined with the RTK inhibitors lapatinib or masitinib, with the most resistant lines showing the greatest benefit. This suggests that adaptive RTK upregulation is a convergent resistance mechanism in many BRAF-mutant melanomas treated with RAF inhibitors. Importantly, the specific patterns of effective drug combinations varied between cell lines, indicating heterogeneous resistance mechanisms even among tumors with the same primary driver mutation (BRAFV600E). [3]

Experimental Protocols and Methodologies

Clinical Trial Design and Biomarker Assessment

The Phase I trial of this compound employed an open-label, multicenter, nonrandomized, dose-escalation design with cohorts of patients receiving different dosing schedules. The study comprised two phases: a dose escalation phase guided by pharmacokinetics, pharmacodynamics, and safety; and an expansion phase at the MTD/RP2D. The cycle length was 28 days across all cohorts. Key assessments included:

  • Tumor Response Evaluation: Conducted at baseline and every 8 weeks using RECIST 1.0 criteria. Responses required confirmation at least 28 days after initial documentation. [1]
  • Pharmacokinetic Sampling: Blood samples for plasma this compound concentration determination were collected on cycle 1 day 1, day 15, and cycle 2 day 1. Parameters included C~max~, T~max~, AUC~last~, and terminal half-life. [1]
  • Pharmacodynamic Biomarkers: Tumor biopsies were obtained before treatment and during treatment (cycle 1, day 8 or 15) for immunohistochemical analysis of pathway markers including p-MEK, p-ERK, BIM, c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. [1]
Preclinical Combinatorial Screening

Combinatorial drug screening to identify synergistic partners for this compound employed a systematic empirical approach using a library of 58 small molecule inhibitors targeting diverse signaling pathways. The protocol involved:

  • Cell Line Panel: 12 treatment-naïve BRAFV600E melanoma cell lines with varying intrinsic sensitivity to BRAF inhibition. [3]
  • Combination Testing: this compound was paired with each library compound across a range of concentrations. [3]
  • Synergy Assessment: Cytotoxic synergy was quantified using the Bliss independence model, with a 26% synergy threshold (98th percentile) considered significant. [3]
  • Validation Studies: Synergistic combinations underwent further mechanistic investigation using reverse-phase protein arrays (RPPA) and gene expression analysis to identify adaptive signaling responses. [3]

G cluster_assessments Assessment Schedule Start Study Initiation DoseEscalation Dose Escalation Phase Start->DoseEscalation PKRunIn PK Run-In Period Single oral dose DoseEscalation->PKRunIn Expansion Expansion Phase at MTD DoseEscalation->Expansion MTD Determined LoadingDose Loading Dose Cycle 1 Day 1 PKRunIn->LoadingDose Maintenance Maintenance Dosing Once daily from Cycle 1 Day 2 LoadingDose->Maintenance Assessments Protocol-Specified Assessments Maintenance->Assessments Ongoing Expansion->Assessments Ongoing Safety Safety Monitoring (AEs, Labs, ECG) Assessments->Safety PK Pharmacokinetics (Cycle 1 Day 1, 15 Cycle 2 Day 1) Assessments->PK Imaging Tumor Imaging (Baseline, every 8 weeks) Assessments->Imaging Biomarkers Biomarker Collection (Blood samples, biopsies) Assessments->Biomarkers

Clinical trial design and assessment schedule for this compound Phase I study [1]

Metabolic Response Assessment

Tumor metabolic response was evaluated using 18[F]-FDG-PET imaging according to a standardized protocol:

  • Baseline Scan: Performed within 2 weeks prior to treatment initiation. [1]
  • On-Treatment Scans: Acquired on cycle 1 day 15 (C1D15) and cycle 1 day 28 (C1D28). [1]
  • Central Review: All scans were analyzed by a blinded, independent central imaging review panel. [1]
  • Response Criteria:
    • Complete Metabolic Response (CMR): Complete resolution of tumor FDG-PET uptake to background levels.
    • Partial Metabolic Response (PMR): ≥25% decrease in sum of tumor SUV from baseline.
    • Stable Metabolic Disease (SMD): Changes between PMR and PMD criteria.
    • Progressive Metabolic Disease (PMD): ≥25% increase in tumor SUV or appearance of new FDG-avid lesions. [1]

Emerging Applications and Future Directions

Antiviral Repurposing Potential

Interestingly, this compound has demonstrated potent antiviral activity against porcine epidemic diarrhea virus (PEDV) and related coronaviruses. In vitro studies showed that this compound reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge. The antiviral mechanism appears to involve dual inhibition of cellular translation machinery through effects on eIF4E phosphorylation and disruption of cytoskeletal arrangement, potentially impacting viral entry. This compound also exhibited inhibitory activity against SARS-CoV-2 and SARS-CoV pseudotyped viral particles, with entry inhibition observed at EC~50~ values of 79.1 nM. These findings suggest potential for repurposing this compound as a broad-spectrum antiviral agent, particularly given its established safety profile in humans. [5]

Combination Therapy Strategies

Based on the recognition that adaptive resistance to RAF inhibition often involves multiple parallel pathways, combination approaches with this compound have been explored preclinically. The heterogeneous patterns of synergistic drug combinations across different melanoma cell lines suggest that personalized combination therapies may be necessary for optimal efficacy. The most consistent synergistic interactions were observed with RTK inhibitors, particularly in cell lines with intrinsic resistance to BRAF inhibition. This supports a strategy of combining this compound with RTK inhibitors like lapatinib in selected patients, potentially identified through biomarker assessment. Additionally, the dual RAF/VEGFR2 inhibition profile of this compound provides inherent combination therapy benefits, simultaneously targeting tumor cell-intrinsic signaling and the tumor microenvironment. [3]

G cluster_direct_targets Direct Molecular Targets cluster_primary_effects Primary Biological Effects cluster_therapeutic_effects Therapeutic Outcomes This compound This compound BRAF BRAF (mutant & wild-type) This compound->BRAF CRAF CRAF This compound->CRAF VEGFR2 VEGFR-2 This compound->VEGFR2 MAPK_Inhibition MAPK Pathway Inhibition BRAF->MAPK_Inhibition Antiviral_Activity Antiviral Activity BRAF->Antiviral_Activity Potential role in viral entry inhibition CRAF->MAPK_Inhibition CRAF->Antiviral_Activity Potential role in viral entry inhibition Angiogenesis_Inhibition Angiogenesis Inhibition VEGFR2->Angiogenesis_Inhibition Tumor_Regression Tumor Regression MAPK_Inhibition->Tumor_Regression Metabolic_Response Metabolic Response MAPK_Inhibition->Metabolic_Response Angiogenesis_Inhibition->Tumor_Regression

Comprehensive mechanism of action of this compound showing direct targets and biological outcomes [1] [5]

Conclusion

This compound represents an important milestone in the evolution of targeted cancer therapy, particularly as an early dual-mechanism RAF/VEGFR2 inhibitor with clinical activity in both BRAF-mutant and wild-type melanoma. While its clinical development was limited to Phase I testing, the compound provided valuable insights into the complexity of RAF biology and the challenges of targeting the MAPK pathway. The long half-life and manageable safety profile at therapeutic doses supported its potential as a viable therapeutic agent, though more selective BRAF inhibitors ultimately advanced further in clinical development for BRAF-mutant melanoma.

References

Comprehensive Technical Analysis of RAF265 as a Broad-Spectrum Antiviral Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

RAF265, originally developed as an anticancer agent, is a novel, orally active small-molecule kinase inhibitor that has demonstrated significant efficacy against multiple coronaviruses through a host-directed mechanism [1] [2]. Unlike direct-acting antivirals that target viral proteins, this compound employs a dual inhibitory strategy that disrupts critical host cellular processes essential for viral replication, making it less susceptible to viral mutation-driven resistance [1].

The compound functions through two primary, interconnected antiviral mechanisms:

  • Inhibition of Host Translation Machinery: this compound targets the eukaryotic translation initiation factor eIF4F complex, which is essential for the cap-dependent translation of viral mRNAs. By inhibiting this complex, this compound effectively shuts down the synthesis of viral proteins [1].
  • Disruption of Cytoskeletal Arrangement: The drug mediates rearrangements of the host cell's cytoskeleton, a process that many viruses, including coronaviruses, depend on for successful entry into cells [1].

This dual approach is particularly relevant for coronaviruses like PEDV, which lack their own translational apparatus and depend exclusively on the host's machinery to synthesize viral proteins and produce progeny virions [1] [2].

Quantitative Antiviral Efficacy Data

The following table summarizes key quantitative findings on the antiviral activity of this compound against various coronaviruses from in vitro studies.

Virus Tested Experimental System Reported Efficacy (EC₅₀) Viral Load Reduction
PEDV (Porcine Epidemic Diarrhea Virus) PEDV S-glycoprotein pseudotyped particle (PEDV-pp) entry assay [1] [2] 79.1 nM 4 orders of magnitude [1]
SARS-CoV-2 SARS-CoV-2 spike pseudotyped particle (SARS-CoV-2-pp) entry assay [1] [2] Potent inhibitory activity reported (specific EC₅₀ not listed) Not quantified in abstract
SARS-CoV SARS-CoV spike pseudotyped particle (SARS-CoV-pp) entry assay [1] [2] Potent inhibitory activity reported (specific EC₅₀ not listed) Not quantified in abstract

These findings demonstrate that this compound is not only effective against PEDV but also exhibits broad-spectrum inhibitory activity against other significant coronaviruses, suggesting its potential as a pan-coronavirus therapeutic [1].

Detailed Experimental Protocols

Pseudotyped Particle Entry Assay

The entry assay is a critical method for quantifying this compound's effect on the viral entry stage [1] [2].

  • Pseudotyped Particle Production: HEK293T cells are seeded and co-transfected with a plasmid encoding a viral Spike glycoprotein (e.g., from PEDV, SARS-CoV-2, or SARS-CoV) and a packaging plasmid (pNL-4.3-Luc-E-R-) to generate replication-incompetent, luciferase-expressing pseudovirions.
  • Cell Transduction and Drug Treatment: Target cells (e.g., Huh7) are seeded in 96-well plates. The following day, culture supernatants containing the pseudotyped particles are added to the wells in the presence of serially diluted this compound.
  • Quantification of Entry: After 48 hours of transduction, cells are lysed, and the lysate is incubated with a luciferase assay substrate. The luminescent signal, which is directly proportional to the success of viral entry, is measured. The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve [1] [2].
In Vitro Analysis of Viral Replication

To assess the overall impact on viral replication in cell culture:

  • Cell and Virus Culture: Vero cells (African green monkey kidney cells) are cultured and infected with a live PEDV strain (e.g., CV777).
  • Drug Treatment and Quantification: this compound is added at the time of infection. Viral loads are subsequently quantified using:
    • Quantitative RT-PCR (qRT-PCR): To measure the level of viral RNA (e.g., targeting the PEDV-N gene).
    • Western Blotting: To detect the presence of viral proteins (e.g., using an anti-PEDV-N antibody).
    • Immunofluorescence and Confocal Microscopy: To visualize the presence and localization of viral proteins within fixed cells.
    • TCID₅₀ Assay: To determine the titer of infectious virus progeny [1] [2].
Investigation of Molecular Mechanisms
  • Analysis of Translation Machinery: Western blotting is performed on lysates from treated and untreated cells using antibodies against key translation factors and their phosphorylated forms (e.g., eIF4E, p-eIF4E, p-4EBP1, p-S6K) to investigate the inhibition of the host translation apparatus [1].
  • Analysis of Cytoskeletal Signaling: Similarly, Western blotting with antibodies against cytoskeletal regulators (e.g., p-FAK, cofilin, p-cofilin) is used to probe the pathways involved in this compound-mediated cytoskeletal rearrangement [1].
  • CRISPR-Mediated Gene Editing: To validate the role of specific host factors, CRISPR-Cas9 is used to generate engineered cell lines (e.g., Vero cells with a Serine-to-Alanine mutation at position 209 of eIF4E). The antiviral efficacy of this compound can then be tested in these modified cells to confirm the mechanism [1] [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed antiviral mechanisms of this compound and the key experimental workflows used to investigate them.

G cluster_mechanism This compound Antiviral Mechanisms cluster_experiments Experimental Validation This compound This compound Mech1 Inhibition of Host Translation Machinery This compound->Mech1 Mech2 Disruption of Cytoskeletal Arrangement This compound->Mech2 Down1 Blocked synthesis of viral proteins Mech1->Down1 Exp1 Western Blot: ↓p-eIF4E, ↓p-4EBP1 Mech1->Exp1 Down2 Inhibition of viral entry Mech2->Down2 Exp2 Western Blot: Altered p-FAK, p-cofilin signaling Mech2->Exp2 Final Suppression of Coronavirus Replication (PEDV, SARS-CoV-2, SARS-CoV) Down1->Final Down2->Final Exp3 Pseudotyped Particle Entry Assay (EC₅₀) Down2->Exp3 Exp4 qRT-PCR & Plaque Assay: Viral Load Reduction Final->Exp4

This diagram outlines this compound's dual mechanisms and the corresponding experimental methods for validation.

Research Context and Implications

The Rationale for Host-Directed Therapies

The high mutation rate of RNA viruses like coronaviruses makes targeting the virus itself challenging, as it can lead to rapid drug resistance [1]. Developing therapies that target host cellular machineries essential for viral infection is considered an advantageous strategy, as the host genome is more stable [1] [3]. This compound exemplifies this host-targeting antiviral (HTA) approach.

Drug Repurposing Advantage

This compound had already undergone Phase 2 clinical trials for melanoma, providing a well-understood safety and pharmacokinetic profile [1] [4]. Repurposing such established drugs offers a more cost-effective and time-efficient path to antiviral therapy development compared to creating new chemical entities from scratch [1].

Comparison with Other Antiviral Strategies

Other investigative strategies for coronavirus inhibition include:

  • Direct-Acting Antivirals (DAAs): Such as small-molecule inhibitors targeting the PEDV 3C-like protease (3CLpro), which have shown promise but carry a higher risk of resistance [5].
  • Natural Products: Various herbal extracts and compounds (e.g., flavonoids like baicalein and luteolin) also exhibit anti-PEDV activity, often also by targeting viral proteases or host pathways [6]. This compound's distinction lies in its potent, defined host-targeted mechanism.

Conclusion and Future Directions

Current research establishes this compound as a potent, broad-spectrum antiviral candidate with a unique dual mechanism of action. Its ability to inhibit the entry and replication of multiple coronaviruses, including PEDV, SARS-CoV, and SARS-CoV-2, in vitro highlights its significant potential.

The promising in vitro data is further supported by evidence that this compound protected piglets from a live virus challenge, indicating efficacy in an in vivo model [1]. The summarized experimental protocols provide a roadmap for researchers to validate and build upon these findings. Future work should focus on further elucidating the precise molecular interactions, optimizing dosing regimens, and evaluating clinical efficacy in target species, potentially paving the way for a new class of broad-spectrum antiviral therapeutics.

References

RAF265 osteoclast formation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 at a Glance

This compound is an orally bioavailable, small-molecule kinase inhibitor with a unique dual mechanism of action, targeting both mutant and wild-type BRAF/CRAF kinases and VEGFR2 [1] [2]. Its long serum half-life of approximately 200 hours supports continuous target inhibition with once-daily dosing [1].

Quantitative Data Summary

The potency of this compound in preclinical and clinical settings is summarized in the following tables.

Table 1: Preclinical Efficacy in Osteoclastogenesis Assays This data is derived from in vitro studies using human peripheral blood mononuclear cells (PBMCs) [3].

Process Inhibited IC₅₀ Value Key Molecular Effects
Osteoclast Differentiation ~160 nM Downregulation of c-Fos and NFATc1; Inhibition of ERK phosphorylation [3].
Osteoclast Resorption ~20 nM Reduced expression of cathepsin K, MMP-9, aVb3 integrin, ATP6V1A (V-ATPase), and others [3].

Table 2: Clinical Trial Findings (Phase I in Metastatic Melanoma) This data comes from a phase I dose-escalation study involving 77 patients [1].

Parameter Result / Finding
Maximum Tolerated Dose (MTD) 48 mg once daily
Most Common Treatment-Related Adverse Events Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [1].
Objective Tumor Response (per RECIST 1.0) 12.1% (8 of 66 evaluable patients; 7 partial responses, 1 complete response) [1].
Response by BRAF Status Observed in both BRAF-mutant and BRAF wild-type patients [1].
Metabolic Response (FDG-PET) 20.7% (12 of 58 evaluable patients had a partial metabolic response) [1].

Experimental Evidence & Protocol Outline

The inhibitory effects of this compound on osteoclasts were established through a series of standard in vitro assays [3].

  • Cell Culture for Osteoclastogenesis: Human PBMCs were isolated and cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. This compound was added to the culture medium at varying concentrations to assess its effects [3].
  • Resorption Assay: Differentiated osteoclasts were plated on calcium-coated substrates. The inhibition of bone resorption was quantified by measuring the reduction in resorption pit area following this compound treatment [3].
  • Mechanism of Action Analysis:
    • Immunoblotting (Western Blot): Used to detect inhibition of phosphorylated ERK (p-ERK) and reduced protein levels of key transcription factors like c-Fos and NFATc1 [3].
    • Real-time RT-PCR: Employed to measure the downregulation of genes critical for osteoclast function (e.g., CTSK for cathepsin K, MMP9, ATP6V1A) [3].
    • Flow Cytometry: Could be utilized to analyze surface receptor expression or cell viability.

Therapeutic Implications & Clinical Perspective

The preclinical data suggests this compound could be repurposed for skeletal disorders associated with excessive bone resorption [3]. Its dual inhibition of the RAF/MEK/ERK pathway and VEGFR2 positions it to simultaneously target osteoclast formation and the bone-destructive microenvironment.

However, the clinical development of this compound in melanoma, while demonstrating proof-of-concept for target modulation, was limited by its toxicity profile and the subsequent development of more selective BRAF inhibitors [1]. Research has also explored its potential in other cancers, such as medullary thyroid cancer, where it showed synergistic antitumour activity when combined with the PI3K inhibitor ZSTK474 [2].

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanism and a typical experimental workflow for studying this compound.

RAF265_Mechanism MCSF M-CSF/RANKL RAF RAF Kinase (BRAF/CRAF) MCSF->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription c-Fos / NFATc1 (Osteoclast Genesis) ERK->Transcription Resorption Resorption Apparatus (Cathepsin K, V-ATPase, etc.) Transcription->Resorption VEGFR2 VEGFR2 Angiogenesis Angiogenesis & Microenvironment VEGFR2->Angiogenesis This compound This compound This compound->RAF Inhibits This compound->VEGFR2 Inhibits

Diagram 1: this compound dually inhibits the RAF/MEK/ERK signaling pathway and VEGFR2, impacting osteoclast formation and function.

RAF265_Workflow Start Isolate PBMCs Diff Differentiate with M-CSF & RANKL Start->Diff Treat Treat with this compound (Varying Concentrations) Diff->Treat Assay1 TRAP Staining & Osteoclast Counting Treat->Assay1 Assay2 Resorption Pit Assay (Calcium Coating) Treat->Assay2 Assay3 Molecular Analysis (Western Blot, RT-PCR) Treat->Assay3

Diagram 2: A standard experimental workflow for evaluating this compound's effect on osteoclast formation and function in vitro.

References

Quantitative Profile of RAF265 In Vitro Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key biochemical and cellular data for RAF265 from the literature, providing a reference for your experimental design.

Assay Type Target / Cell Line Reported IC₅₀ / EC₅₀ Citation
Biochemical Kinase Inhibition B-RAFV600E 0.5 nM [1]
wt-B-RAF 70 nM [1]
C-RAF 19 nM [1]
VEGFR2 (Phosphorylation) 30 nM [2]
Cell Proliferation SKMEL-28 (Melanoma, B-RAFV600E) 160 nM [1]
HT29 (Colorectal Cancer) 2.08 µM [3]
HCT116 (Colorectal Cancer) 1.83 µM [3]
Target Modulation (pERK) SKMEL-28 140 nM [1]
Functional/Cellular Osteoclast Formation (from PBMCs) 160 nM [4]
Osteoclast Resorption 20 nM [4]
PEDV Pseudotyped Particle Entry (Huh7 cells) 79.1 nM [5]

Detailed In Vitro Protocols

Here are detailed methodologies for key experiments involving this compound, as described in the research.

Protocol 1: Cell Proliferation and Apoptosis Assay

This protocol is used to determine the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines [3].

  • 1. Cell Culture: Maintain human colorectal carcinoma cell lines (e.g., HT29, HCT116) in recommended media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂ [6] [3].
  • 2. Drug Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C [6].
    • Seed cells into multi-well plates (e.g., 24-well or 96-well format) and allow them to adhere overnight.
    • The next day, treat cells with a concentration gradient of this compound (e.g., ranging from nanomolar to micromolar concentrations) diluted in culture medium. Include a vehicle control (DMSO at the same concentration as in drug-treated wells).
    • Incubate the cells for the desired period (e.g., 72 hours for proliferation assays [3] or 48 hours for apoptosis assays [3]).
  • 3. Proliferation Measurement (MTT Assay):
    • After the incubation period, add MTT reagent to each well.
    • Incubate further to allow formazan crystal formation.
    • Dissolve the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC₅₀ value can be calculated from the dose-response curve [3].
  • 4. Apoptosis Measurement (Annexin V/PI Staining):
    • After treatment with this compound, harvest the cells.
    • Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
    • Analyze the stained cells using flow cytometry to quantify the percentages of early apoptotic (Annexin V positive, PI negative) and late apoptotic/dead (Annexin V positive, PI positive) cells [3].
  • 5. Caspase Activity Assay:
    • After this compound treatment, harvest and stain cells with fluorescently-labeled inhibitors for caspase-9, caspase-8, and caspase-3.
    • Analyze caspase activity using flow cytometry to confirm the caspase-dependent apoptotic pathway [3].
Protocol 2: Western Blot Analysis of MAPK Pathway Modulation

This protocol assesses the direct target engagement and inhibition of the RAF/MEK/ERK signaling pathway by this compound [3].

  • 1. Cell Treatment and Lysis:
    • Culture and seed cells as described above. To study pathway inhibition, serum-starve cells for a period (e.g., 24 hours) prior to treatment to reduce background signaling.
    • Treat cells with a concentration gradient of this compound for a relatively short duration (e.g., 2 hours) in serum-free medium. Optionally, stimulated groups can be treated with a growth factor like EGF (e.g., 50 ng/mL) for about 10 minutes at the end of the incubation to activate the pathway [3].
    • Lyse the cells in a suitable RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the solubilized protein supernatant after centrifugation.
  • 2. Gel Electrophoresis and Blotting:
    • Separate equal amounts of protein by SDS-PAGE.
    • Transfer the proteins from the gel onto a PVDF membrane.
  • 3. Antibody Incubation and Detection:
    • Block the membrane to prevent non-specific binding.
    • Incubate with primary antibodies against phosphorylated proteins (e.g., p-MEK, p-ERK) overnight at 4°C [3].
    • The next day, incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect the protein bands using a chemiluminescence system.
    • Strip and re-probe the same membrane for corresponding total proteins (e.g., total MEK, total ERK) to ensure equal loading and calculate inhibition ratios [3].
Protocol 3: Antiviral Entry Assay Using Pseudotyped Particles

This repurposing protocol evaluates this compound's ability to inhibit the entry of coronaviruses like PEDV and SARS-CoV-2 [5].

  • 1. Production of Pseudotyped Particles (PEDV-pp):
    • In HEK293T cells, co-transfect a lentiviral backbone plasmid (e.g., pNL-4.3-Luc-E-R-) and a plasmid encoding the viral spike glycoprotein (e.g., pcDNA-PEDV-Spike) using a transfection reagent like Lipofectamine 2000 [5].
    • Replace the media after several hours. Harvest the supernatant containing the pseudotyped particles (PEDV-pp) 36-48 hours post-transfection, filter it through a 0.22 µm filter to remove cell debris, and use it fresh or store at -80°C [5].
  • 2. Cell Transduction and Inhibitor Treatment:
    • Seed susceptible cells (e.g., Huh7 cells) in a 96-well plate.
    • Mix the PEDV-pp supernatant with serially diluted this compound.
    • Add the mixture to the Huh7 cells and co-incubate for 48 hours [5].
  • 3. Quantification of Viral Entry:
    • Since the pseudotyped particle carries a luciferase reporter gene, viral entry is quantified by measuring luciferase activity in the transduced cells after the incubation period. A significant reduction in luminescence indicates inhibition of viral entry [5].

This compound Mechanism and Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and a general workflow for conducting in vitro experiments.

raft265_mechanism RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF_Dimer RAF Dimer (BRAF/CRAF) RAS->RAF_Dimer MEK MEK RAF_Dimer->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Processes Cell Proliferation Survival Differentiation Nucleus->Processes This compound This compound This compound->RTK Inhibits This compound->RAF_Dimer Inhibits

workflow cluster_assay Select Assay Start Define Experimental Aim Prep Cell Culture & Plating Start->Prep DrugPrep This compound Stock Preparation (10 mM in DMSO) Prep->DrugPrep Treatment Treat Cells with This compound Concentration Gradient DrugPrep->Treatment Assay1 Viability/Proliferation (e.g., MTT) Treatment->Assay1 Assay2 Apoptosis (e.g., Annexin V/PI) Treatment->Assay2 Assay3 Pathway Analysis (e.g., Western Blot) Treatment->Assay3 Assay4 Functional Assay (e.g., Antiviral Entry) Treatment->Assay4 Analysis Data Analysis & IC₅₀ Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis

Key Research Applications and Considerations

  • Dual Targeting Strategy: this compound's unique value lies in its ability to simultaneously inhibit the MAPK signaling pathway (via RAF) and angiogenesis (via VEGFR2). This makes it particularly interesting for studying cancer processes driven by both mechanisms and for overcoming resistance to more selective BRAF inhibitors [1] [3].
  • Research Beyond Oncology: While developed as an anticancer agent, this compound has demonstrated potent antiviral activity against porcine epidemic diarrhea virus (PEDV) and SARS-CoV-2 pseudotyped particles by targeting host cell entry and translation machinery, opening avenues for infectious disease research [5].
  • Experimental Design Notes:
    • Solubility and Storage: this compound has relatively low solubility and is typically handled as a DMSO stock solution. The final DMSO concentration in cell culture should be kept low (e.g., 0.1% or less) to avoid cytotoxicity.
    • Context-Dependent Effects: Be aware that the cellular potency (IC₅₀) of this compound varies significantly between different cell lines and assay types, as shown in the table. Pre-testing a wide concentration range is recommended.
    • Combination Studies: this compound has been effectively studied in combination with other agents like 5-fluorouracil (5FU) to target specific resistant cell populations, demonstrating its utility in combination therapy research [3].

References

Comprehensive Application Notes and Protocols: RAF265 Western Blot Analysis of MEK/ERK Phosphorylation in Colorectal Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RAF265 and the ERK Signaling Pathway

The Raf/MEK/ERK signaling pathway represents a critical molecular cascade in oncology research, governing fundamental cellular processes including proliferation, differentiation, and survival. Constitutive activation of this pathway is frequently observed in colorectal carcinoma (CRC) and other malignancies, often driven by mutations in upstream regulators or downstream effectors [1]. This compound is an orally bioavailable, ATP-competitive pan-Raf inhibitor that targets both mutant and wild-type BRAF, CRAF, and VEGFR-2 kinase, thereby exerting dual anti-tumor and anti-angiogenic effects [2]. This targeted therapeutic approach has demonstrated significant potential in preclinical models for suppressing tumor growth and metastasis, particularly in challenging clinical scenarios such as chemoresistant metastatic CRC [1].

The molecular mechanism of this compound centers on its ability to inhibit the Raf/MEK/ERK cascade at the RAF kinase level, subsequently reducing phosphorylation of downstream targets MEK and ERK. The extracellular signal-regulated kinase (ERK) pathway operates as a key component of the mitogen-activated protein kinase (MAPK) signaling network, activated by various extracellular stimuli including growth factors, hormones, and cellular stresses [3]. Upon activation, membrane receptors such as receptor tyrosine kinases (RTKs) recruit adaptor proteins and exchange factors that activate Ras, which in turn triggers the activation of Raf kinases (ARaf, BRaf, and Raf-1) at the MAP3K level [3]. These activated Raf kinases then phosphorylate MEK1/2 (MAPKK components), which subsequently activate ERK1/2 through dual phosphorylation on regulatory threonine and tyrosine residues [3]. ERK1/2 then translocates to the nucleus where it phosphorylates numerous transcription factors, ultimately driving the expression of genes involved in cell proliferation and survival [3].

Table 1: Key Components of the Raf/MEK/ERK Signaling Pathway Targeted by this compound

Component Function in Pathway Role in Cancer Effect of this compound Inhibition
BRAF Serine/threonine kinase at MAP3K level Frequently mutated in melanoma, CRC; causes constitutive pathway activation Direct inhibition of kinase activity
CRAF Serine/threonine kinase at MAP3K level Alternative activation mechanism when BRAF mutated Direct inhibition of kinase activity
MEK1/2 Dual-specificity protein kinase at MAPKK level Phosphorylates ERK1/2; downstream of RAF Reduced phosphorylation
ERK1/2 Terminal kinases in cascade Regulates transcription factors; controls proliferation Reduced phosphorylation and nuclear translocation
VEGFR-2 Receptor tyrosine kinase Promotes angiogenesis; supports tumor growth Anti-angiogenic effect

Experimental Design and Planning

Cell Lines and Culture Conditions

For investigating this compound efficacy, the human colorectal cancer cell lines HT29 and HCT116 have been extensively validated in preclinical studies [1]. These cell lines should be maintained in appropriate culture media (McCoy's 5A for HT29, RPMI-1640 for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. It is critical to use low-passage cells (under passage 20) to maintain genetic stability and ensure reproducible results. For experimental treatments, cells should be seeded at optimal densities (e.g., 5×10⁴ cells/cm²) and allowed to adhere for 24 hours prior to drug exposure to ensure consistent baseline conditions [1].

Reagent Preparation and Treatment Conditions

This compound should be prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and stored at -20°C in single-use aliquots to prevent freeze-thaw degradation. For treatment experiments, prepare working concentrations by diluting the stock solution in serum-free media. Based on published studies, the IC₅₀ values for this compound are approximately 2.08 μM for HT29 cells and 1.83 μM for HCT116 cells after 72 hours of treatment [1]. A recommended concentration range for Western blot analysis is 0.1-15 μM, with optimal phosphorylation inhibition observed between 1-10 μM after 2 hours of treatment [1]. For combination studies with 5-fluorouracil (5FU), prepare a 100 mM stock solution in DMSO and use at clinically relevant concentrations (typically 10-100 μM). Always include appropriate vehicle controls (DMSO at equivalent concentrations) to account for solvent effects.

Experimental Controls and Design Considerations

Proper experimental controls are essential for interpreting Western blot results accurately. Positive control lysates should include cells or tissues known to express the target proteins, while negative control lysates should utilize cells lacking the target proteins, such as validated knockout cell lines [4]. Essential controls for this compound mechanism studies should include:

  • Baseline controls: Untreated cells to establish baseline phosphorylation levels
  • Vehicle controls: DMSO-treated cells to exclude solvent effects
  • Positive inhibition controls: Cells treated with 1 μM U0126 (MEK inhibitor) to confirm pathway inhibition [1]
  • Stimulation controls: Cells treated with EGF (e.g., 100 ng/mL for 15 minutes) to demonstrate pathway activation potential
  • Loading controls: Housekeeping proteins (e.g., GAPDH, actin, tubulin) to normalize protein loading [4]

For time-course experiments, treatment durations from 2 hours (for acute phosphorylation changes) to 72 hours (for apoptosis and proliferation effects) are recommended [1]. For dose-response studies, a minimum of six concentrations spanning 0.1-15 μM this compound should be included to establish comprehensive concentration-effect relationships.

Detailed Western Blot Protocol

Protein Extraction and Quantification

Following this compound treatment, cells should be placed on ice and washed twice with ice-cold phosphate-buffered saline (PBS). Add appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) directly to the culture plates. Incubate on ice for 15-20 minutes with occasional agitation, then scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes. Clarify the lysates by centrifugation at 14,000×g for 15 minutes at 4°C. Transfer the supernatant to new tubes and perform protein quantification using a compatible assay (e.g., BCA or Bradford assay). Adjust all samples to the same concentration using lysis buffer, and add appropriate volume of 4× or 5× Laemmli sample buffer with β-mercaptoethanol. Denature samples at 95°C for 5 minutes, then snap-cool on ice before loading or storage at -80°C.

Gel Electrophoresis and Protein Transfer

For optimal separation of MEK (45 kDa) and ERK (42/44 kDa), prepare or use commercial 4-20% gradient SDS-polyacrylamide gels to enhance resolution. Load 20-40 μg of total protein per lane, alongside pre-stained molecular weight markers. Conduct electrophoresis at constant voltage (80-120V) until the dye front reaches the bottom of the gel. The transfer process can be performed using wet transfer systems (high efficiency for all molecular weights) or semi-dry systems (convenience and speed) [5]. For wet transfer, assemble the gel-membrane sandwich and transfer at constant current (200-400 mA) for 60-90 minutes at 4°C. For semi-dry transfer, use constant voltage (15-25V) for 30-45 minutes. Following transfer, verify efficiency and equal loading using reversible protein stains (e.g., Ponceau S or commercial alternatives) before proceeding to blocking [5].

Membrane Blocking and Antibody Incubation

Block the membrane with an appropriate blocking buffer for 1 hour at room temperature with gentle agitation. Optimal blocking buffers include 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for most applications, or specialized commercial blocking buffers for enhanced sensitivity [5]. After blocking, incubate the membrane with primary antibodies diluted in blocking buffer or antibody dilution buffer overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended based on published studies:

Table 2: Primary Antibodies for Detecting RAF/MEK/ERK Pathway Components

Target Antibody Type Recommended Dilution Incubation Conditions Expected Band Size
p-MEK Rabbit monoclonal 1:1000 Overnight, 4°C 45 kDa
Total MEK Rabbit monoclonal 1:1000 Overnight, 4°C 45 kDa
p-ERK Rabbit monoclonal 1:2000 Overnight, 4°C 42/44 kDa
Total ERK Rabbit monoclonal 1:2000 Overnight, 4°C 42/44 kDa
BRAF Rabbit monoclonal 1:1000 Overnight, 4°C 75-100 kDa
GAPDH (loading control) Mouse monoclonal 1:5000 1 hour, RT 37 kDa

Following primary antibody incubation, wash the membrane 3-5 times for 5 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (e.g., goat anti-rabbit or goat anti-mouse) diluted 1:5000-1:10000 in blocking buffer for 1 hour at room temperature. Wash again 3-5 times with TBST before detection.

Signal Detection and Visualization

For chemiluminescent detection, prepare enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions. Apply substrate to the membrane and incubate for 1-5 minutes. Capture signals using a digital imaging system with CCD camera or X-ray film. For digital systems, acquire multiple exposures to ensure signals fall within the linear dynamic range of detection [6]. Avoid signal saturation by adjusting exposure times. For fluorescent detection, use fluorescently-labeled secondary antibodies (e.g., IRDye 680RD or 800CW) and scan with an appropriate fluorescence imaging system [6]. Fluorescent detection offers advantages for multiplexing and broader linear dynamic range, enabling simultaneous detection of multiple targets from the same blot [7].

Quantitative Data Analysis and Interpretation

Densitometry and Normalization

Acquired Western blot images should be analyzed using image analysis software (ImageJ, Image Studio, or similar). Define regions of interest around each band and measure integrated density. Subtract background signal from adjacent areas. For phosphorylation studies, normalize phosphorylated protein signals to their corresponding total protein signals (e.g., p-ERK/total ERK ratio) to account for potential variations in total protein levels [1]. Additionally, normalize these ratios to loading controls (e.g., GAPDH, actin) to correct for minor differences in protein loading. Finally, express all values relative to vehicle-treated controls to calculate fold-changes in phosphorylation. This multi-tier normalization approach ensures robust and interpretable quantitative data.

Statistical Analysis and Data Presentation

Perform all experiments in at least three biological replicates to account for natural variation. Present data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (e.g., Student's t-test for two groups, one-way ANOVA with post-hoc testing for multiple groups) to determine significance, with p < 0.05 considered statistically significant. For concentration-response relationships, non-linear regression analysis can be used to calculate IC₅₀ values. The following table summarizes expected quantitative outcomes based on published preclinical data:

Table 3: Expected Effects of this compound Treatment on MEK/ERK Phosphorylation in CRC Cell Lines

Cell Line This compound Concentration Treatment Duration Expected p-MEK Reduction Expected p-ERK Reduction Additional Effects
HT29 1 μM 2 hours ~60% ~70% Dose-dependent apoptosis at higher concentrations
HCT116 1 μM 2 hours ~65% ~75% Dose-dependent apoptosis at higher concentrations
HT29 10 μM 48 hours >90% >90% Significant caspase activation (~35% apoptotic cells)
HCT116 10 μM 48 hours >90% >90% Significant caspase activation (~42% apoptotic cells)
5FU-Resistant HT29 1 μM + 5FU 72 hours ~70% ~80% Reduced CD26+ CSC population; enhanced efficacy vs. 5FU alone

Technical Considerations and Optimization Strategies

Ensuring Quantitative Comparisons Between Blots

Comparing Western blot data across multiple membranes requires careful standardization. Ensure signal linearity by detecting within the linear range of your imaging system, avoiding both underexposure and saturation [7]. Always include inter-blot standards (e.g., pooled reference samples) on every gel to normalize between experiments. Process all samples for comparison simultaneously under identical conditions, including electrophoresis, transfer, blocking, and detection parameters [7]. For phosphorylation studies, process all time points or concentration treatments in parallel to minimize technical variation. When using chemiluminescence, consider fluorescent detection as an alternative for improved quantitative accuracy, as it offers a wider linear dynamic range and enables multiplexing without the need for membrane stripping [6].

Troubleshooting Common Issues
  • High Background: Increase blocking time (up to 2 hours), optimize blocking buffer (consider using 5% BSA instead of milk for phospho-specific antibodies), increase wash stringency (more washes or higher Tween-20 concentration up to 0.5%), and ensure adequate dilution of primary and secondary antibodies [5].
  • Weak or No Signal: Verify antibody specificity and compatibility, check antigen integrity (avoid repeated freeze-thaw cycles), optimize primary antibody concentration through titration, extend primary antibody incubation time, and ensure fresh detection reagents [4].
  • Non-Specific Bands: Include appropriate negative controls (knockout cell lysates if available), ensure sufficient antibody specificity, check for protein degradation (work quickly on ice, use fresh protease inhibitors), and consider alternative antibodies if non-specific binding persists [4].
  • Inconsistent Results: Standardize cell culture conditions (passage number, confluence, serum starvation), prepare fresh reagents for each experiment, and ensure consistent protein quantification across samples [1].

Regulatory and Safety Considerations

When working with this compound, which is an investigational compound, adhere to all institutional safety protocols for handling small molecule inhibitors. Use appropriate personal protective equipment including lab coat, gloves, and safety glasses. Prepare stock solutions in designated chemical hoods to minimize inhalation exposure. Dispose of this compound and contaminated materials according to institutional guidelines for chemical waste. For in vivo studies utilizing this compound, refer to the documented maximum tolerated dose of 48 mg once daily established in phase I clinical trials [2]. All animal experiments should be approved by the institutional animal care and use committee (IACUC) and conducted in accordance with relevant guidelines.

Graphical Representation of Experimental Workflow

The following diagram illustrates the complete experimental workflow for assessing this compound effects on MEK/ERK phosphorylation, from cell treatment to data analysis:

G This compound Western Blot Experimental Workflow CellCulture Cell Culture (HT29/HCT116) Treatment This compound Treatment (0.1-15 µM, 2-72h) CellCulture->Treatment ProteinExtraction Protein Extraction (RIPA + inhibitors) Treatment->ProteinExtraction Quantification Protein Quantification (BCA/Bradford) ProteinExtraction->Quantification GelElectrophoresis SDS-PAGE (4-20% gradient gel) Quantification->GelElectrophoresis Transfer Protein Transfer (Wet/semi-dry system) GelElectrophoresis->Transfer Blocking Membrane Blocking (5% milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (4°C, overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (RT, 1h) PrimaryAb->SecondaryAb Detection Signal Detection (Chemiluminescence/Fluorescence) SecondaryAb->Detection Analysis Image Analysis & Quantification Detection->Analysis Interpretation Data Interpretation & Normalization Analysis->Interpretation

Conclusion

This comprehensive protocol provides detailed methodology for evaluating the effects of this compound on MEK/ERK phosphorylation in colorectal cancer models. Through standardized Western blot techniques, appropriate controls, and rigorous quantification methods, researchers can reliably assess the inhibitory activity of this pan-RAF inhibitor on the targeted signaling pathway. The consistent demonstration of dose-dependent inhibition of MEK and ERK phosphorylation across multiple cell lines, coupled with reduction in CD26+ cancer stem cell populations in combination with 5FU, provides a strong preclinical foundation for further investigation of this compound as a potential therapeutic agent for metastatic colorectal cancer [1]. These application notes emphasize the critical importance of optimized detection methods, appropriate normalization strategies, and validation through multiple experimental approaches to generate robust, reproducible data that can effectively guide future research and potential clinical development.

References

Comprehensive Application Notes and Protocols: RAF265 Pseudotyped Virus Entry Assays for Antiviral Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Pseudotyped viruses (PVs) represent a breakthrough technology in virology and antiviral drug development, particularly for studying highly pathogenic coronaviruses such as PEDV, SARS-CoV-2, and SARS-CoV under biosafety level 2 (BSL-2) conditions. These recombinant viral particles incorporate heterologous envelope proteins onto core structures derived from surrogate viruses, creating single-round infection systems that safely recapitulate the viral entry process without generating replication-competent pathogens. The significance of pseudotyped virus systems has dramatically increased during the COVID-19 pandemic, as they enabled rapid assessment of viral entry mechanisms, antibody neutralization, and antiviral compound screening without requiring specialized BSL-3 facilities [1] [2] [3].

RAF265 (also known as CHIR-265) is an orally active, small-molecule kinase inhibitor that originally entered clinical development as an anticancer agent targeting RAF kinase. Recent research has demonstrated that this compound exhibits potent broad-spectrum antiviral activity against multiple coronaviruses by employing a dual inhibitory mechanism targeting both host cell translation machinery and cytoskeletal arrangement. This host-directed approach offers significant advantages over direct-acting antivirals by potentially imposing a higher genetic barrier to resistance, making it particularly valuable for combating RNA viruses with high mutation rates [4] [5] [6]. The compound reduces viral loads of porcine epidemic diarrhea virus (PEDV) by four orders of magnitude in vitro and protects piglets from lethal virus challenge in vivo, demonstrating its potential therapeutic utility [4].

This application note provides comprehensive protocols for implementing this compound pseudotyped virus entry assays, which serve as robust, reproducible, and biosafe tools for investigating coronavirus entry mechanisms and screening potential antiviral compounds. These assays enable quantitative assessment of viral entry inhibition through highly sensitive luciferase reporter systems, providing a platform for both basic research and drug development applications [1] [2].

This compound Properties and Antiviral Profile

Biochemical and Antiviral Characteristics

This compound is a novel small-molecule inhibitor that demonstrates potent activity against multiple kinases with particularly high specificity for RAF kinases. As an investigational anticancer drug, it has completed Phase 2 clinical trials for locally advanced or metastatic melanoma, establishing its preliminary safety profile in human subjects [4] [5]. The drug exhibits favorable selectivity, being approximately 14 times more selective for tumor cells compared to non-tumor cells, which may contribute to its potential therapeutic window for antiviral applications [4].

In antiviral contexts, this compound has demonstrated broad-spectrum activity against multiple coronaviruses through its effects on host cell pathways. The compound significantly inhibits entry of pseudotyped particles bearing spike proteins from PEDV, SARS-CoV-2, and SARS-CoV, with a half-maximal effective concentration (EC50) of 79.1 nM against PEDV spike pseudotyped particles [4] [5] [6]. This host-directed mechanism is particularly valuable for addressing rapidly mutating RNA viruses like coronaviruses, as targeting conserved host dependencies potentially reduces the likelihood of viral escape mutants emerging during treatment.

Table 1: this compound Biochemical and Antiviral Properties

Property Specification Experimental Context
Primary target RAF kinase Biochemical assays [4]
Original indication Metastatic melanoma Phase 2 clinical trials [4]
Antiviral activity Broad-spectrum anti-coronavirus PEDV, SARS-CoV-2, SARS-CoV [4]
PEDV-pp EC₅₀ 79.1 nM Pseudotyped particle entry assay [4]
Viral load reduction 4 orders of magnitude PEDV in Vero cells [4]
Selectivity index 14x (tumor vs. non-tumor) Cellular toxicity assays [4]
Mechanism of action Dual inhibition: cellular translation + cytoskeleton Western blot, confocal microscopy [4]
Mechanism of Action

This compound employs a dual inhibitory strategy that simultaneously targets two distinct host cell processes essential for viral replication: cellular translation machinery and cytoskeletal arrangement. The compound directly impacts the eukaryotic translation initiation factor eIF4F complex, which coronaviruses exclusively depend on for synthesizing viral proteins since they lack their own translational apparatus. Specifically, this compound treatment reduces phosphorylation of eIF4E at Ser209, a critical modification required for its cap-binding activity and subsequent initiation of protein synthesis [4] [5].

Concurrently, this compound mediates significant rearrangement of the host cell cytoskeleton, particularly impacting actin dynamics through modulation of cofilin phosphorylation states. This cytoskeletal disruption interferes with viral entry and intracellular trafficking processes, creating an unfavorable cellular environment for coronavirus replication. The combined effect on both translation and structural organization represents a novel host-directed antiviral approach that potentially limits viral escape mutations common with direct-acting antiviral agents [4].

Pseudotyped Virus Systems

System Comparison and Selection

Pseudotyped virus systems typically utilize replication-deficient cores derived from retroviruses (murine leukemia virus MLV, lentivirus HIV) or rhabdoviruses (vesicular stomatitis virus VSV) engineered to incorporate reporter genes such as firefly luciferase (Fluc) or fluorescent proteins. These core structures are pseudotyped with coronavirus spike (S) proteins expressed on their surfaces, creating chimeric virions that faithfully recapitulate the receptor binding and entry mechanisms of their native coronavirus counterparts while remaining restricted to a single round of infection [1] [2] [3].

Table 2: Pseudotyped Virus System Comparison

System Core Virus Advantages Limitations Applications
MLV-based Murine leukemia virus High titer production, flexibility Limited packaging capacity Entry mechanism studies, drug screening [1] [7]
Lentiviral-based HIV-1 Broad cellular tropism, integration More complex biosafety considerations Long-term expression studies [8] [3]
VSV-based Vesicular stomatitis virus High stability, robust production Potential cytotoxicity Neutralization assays, vaccine evaluation [2]

The MLV-based system employs a three-plasmid co-transfection strategy in highly transfectable HEK-293T cells, consisting of: (1) MLV gag-pol packaging construct providing structural and enzymatic components; (2) transfer vector containing ψ packaging signal and luciferase reporter gene; and (3) envelope plasmid expressing the coronavirus spike protein of interest [1] [7]. Similarly, lentiviral systems utilize comparable approaches with HIV-1 backbone elements, while VSV-based systems typically start with a G*ΔG-VSV core that is subsequently pseudotyped with coronavirus spike proteins [2].

Pseudotyped Particle Workflow

The following diagram illustrates the complete workflow for producing coronavirus spike pseudotyped particles and conducting entry inhibition assays with this compound:

G cluster_production Pseudotyped Virus Production cluster_titration Virus Titration cluster_assay Entry Inhibition Assay cluster_notes Key Considerations PlasmidDNA Plasmid DNA: - Spike expression - Packaging construct - Transfer vector (luciferase) Transfection Co-transfection of HEK-293T/17 cells PlasmidDNA->Transfection Incubation1 Incubation (24-48h) for particle assembly Transfection->Incubation1 Harvest Harvest supernatant & filter (0.45µm) Incubation1->Harvest Aliquot Aliquot & store at -80°C Harvest->Aliquot TitrationStart Thaw pseudotyped virus SerialDilution Serial dilution in 96-well plate TitrationStart->SerialDilution AddCells Add target cells (Huh-7 or Vero) SerialDilution->AddCells Incubation2 Incubate 24h (37°C, 5% CO₂) AddCells->Incubation2 LuciferaseAssay Luciferase assay Incubation2->LuciferaseAssay CalculateTiter Calculate titer (RLU/mL) LuciferaseAssay->CalculateTiter AssayStart Dilute this compound in culture medium VirusMix Mix with pseudotyped virus (1h, 37°C) AssayStart->VirusMix AddToCells Add mixture to target cells VirusMix->AddToCells Incubation3 Incubate 24-48h (37°C, 5% CO₂) AddToCells->Incubation3 MeasureRLU Measure luminescence Incubation3->MeasureRLU CalculateInhibition Calculate % inhibition & EC₅₀ MeasureRLU->CalculateInhibition BSL2 BSL-2 facility required Controls Include appropriate controls: - No virus (cells only) - No inhibitor (virus only) - Delta envelope Replicates Perform experiments in triplicate

Virus Production Protocol

Materials and Reagents
  • Cell line: HEK-293T/17 (ATCC CRL-11268) for virus production; Huh-7 or Vero cells for titration and assays
  • Plasmids:
    • Coronavirus spike protein expression plasmid (e.g., pcDNA3.1-SARS-CoV-2-S)
    • Packaging construct (e.g., MLV gag-pol or HIV gag-pol-rev)
    • Transfer vector with reporter gene (e.g., pNL-Luc, pCSFLW)
  • Cell culture: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
  • Transfection reagent: Polyethylenimine (PEI, 1 mg/mL, pH 7.0) or commercial alternatives
  • Buffers: Opti-MEM reduced serum medium, phosphate-buffered saline (PBS)
  • Equipment: Class II biosafety cabinet, CO₂ incubator, centrifuge, -80°C freezer, luminometer
Production of MLV-based Pseudotyped Particles
  • Day 0: Cell Seeding

    • Grow HEK-293T/17 cells to 80-90% confluence in T-75 flasks using complete DMEM medium
    • Wash cells with pre-warmed PBS and detach with 0.25% trypsin-EDTA
    • Count cells and dilute to 5×10⁵ cells/mL in complete DMEM
    • Seed 6-well plates with 2 mL cell suspension per well (1×10⁶ cells/well)
    • Incubate overnight at 37°C, 5% CO₂ to achieve 70-90% confluence at transfection [1] [7]
  • Day 1: Three-Plasmid Co-transfection

    • Prepare two sterile 1.5 mL microcentrifuge tubes per well
    • Tube 1 (DNA mixture): Combine 450 ng spike plasmid, 500 ng packaging construct, and 750 ng transfer vector in 100 µL Opti-MEM
    • Tube 2 (PEI mixture): Combine 17.5 µL PEI (1 mg/mL) with 100 µL Opti-MEM
    • Incubate both tubes for 5 minutes at room temperature
    • Add Tube 2 contents to Tube 1, mix by gentle flicking, and incubate 20 minutes at room temperature
    • During incubation, replace cell culture media with 2 mL fresh complete DMEM per well
    • Add DNA-PEI mixture dropwise to cells while gently swirling plate
    • Incubate plates at 37°C, 5% CO₂ for 12-16 hours [1] [8]
  • Day 2: Media Replacement and Harvest

    • Carefully remove transfection media and replace with 2 mL fresh complete DMEM
    • Return cells to incubator for additional 32-36 hours
  • Day 3: Collection and Storage

    • Harvest supernatant containing pseudotyped particles using sterile pipette
    • Filter through 0.45 µm syringe filter to remove cell debris
    • Aliquot filtered supernatant into cryovials
    • Store at -80°C for long-term storage (stable for several months) [1] [7]
Quality Control and Titration
  • Thaw one aliquot of pseudotyped virus on ice
  • Prepare serial dilutions (10⁻¹ to 10⁻⁹) in complete DMEM in 96-well plates
  • Add target cells (Huh-7 or Vero) at 1×10⁴ cells/well in 100 µL volume
  • Incubate 24 hours at 37°C, 5% CO₂
  • Measure luciferase activity:
    • Aspirate media and add luciferase substrate (e.g., Bright-Glo)
    • Incubate 2-5 minutes at room temperature
    • Measure luminescence using plate luminometer
  • Calculate titer in Relative Luminescence Units per mL (RLU/mL) based on linear range of dilution series [1] [2]

Virus Entry Assay Protocol

This compound Treatment and Entry Inhibition
  • Day 0: Cell Preparation

    • Seed Huh-7 or Vero cells in 96-well white plates at 1×10⁴ cells/well in 100 µL complete DMEM
    • Incubate overnight at 37°C, 5% CO₂ to reach 70-80% confluence
  • Day 1: Compound-Virus Incubation

    • Prepare serial dilutions of this compound in complete DMEM (typically 0.1 nM to 10 µM range)
    • Thaw pseudotyped virus on ice and dilute in complete DMEM to appropriate concentration (approximately 1×10⁵ RLU/well)
    • Mix equal volumes of diluted this compound and pseudotyped virus (e.g., 50 µL each)
    • Incubate virus-RAF265 mixtures for 1 hour at 37°C
    • Remove culture media from cells and add 100 µL of virus-RAF265 mixture to each well
    • Include appropriate controls:
      • Cell control: Cells only (no virus, no compound)
      • Virus control: Virus only (no compound)
      • Background control: Compound only (no virus)
      • Reference control: Known entry inhibitor if available [4] [2]
  • Day 2: Luciferase Measurement

    • Incubate plates for 24 hours at 37°C, 5% CO₂
    • Remove media and add 100 µL luciferase substrate per well
    • Incubate 2-5 minutes at room temperature
    • Measure luminescence using plate luminometer with integration time of 0.5-1 second/well

Data Analysis and Interpretation

Calculation of Inhibition
  • Normalize raw data:

    • Subtract background luminescence (cell control) from all values
    • Calculate percent inhibition for each this compound concentration:

    % Inhibition = [1 - (RLU_sample - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] × 100

  • Dose-response analysis:

    • Plot % inhibition versus log₁₀ of this compound concentration
    • Fit data to four-parameter logistic equation using appropriate software (GraphPad Prism, R)
    • Calculate half-maximal effective concentration (EC₅₀) from fitted curve [4]
  • Quality control parameters:

    • Z-factor: >0.5 indicates excellent assay quality
    • Coefficient of variation: <20% for replicate wells
    • Signal-to-background: >10-fold for virus control versus cell control
Statistical Analysis
  • Perform experiments with minimum of three biological replicates
  • Express data as mean ± standard deviation or standard error of mean
  • Use appropriate statistical tests (one-way ANOVA with post-hoc tests) for multiple comparisons
  • Consider non-linear regression for dose-response curves with 95% confidence intervals for EC₅₀ values [4]

Applications in Antiviral Development

Pseudotyped virus entry assays with this compound serve multiple critical functions in antiviral drug development:

  • Mechanistic Studies

    • Elucidate viral entry pathways and host dependencies
    • Investigate structure-activity relationships of this compound derivatives
    • Identify potential resistance mechanisms through serial passage
  • Compound Screening

    • Primary screening: Evaluate entry inhibition potential of this compound and analogs
    • Counter-screening: Assess specificity using pseudotypes with different envelope proteins
    • Combination studies: Test synergistic effects with other antiviral agents
  • Neutralization Assays

    • Evaluate vaccine-elicited neutralizing antibodies
    • Assess cross-reactivity against emerging viral variants
    • Measure seroprevalence in convalescent patients [2] [3]

The versatility of pseudotyped virus systems enables rapid response to emerging coronaviruses by simply exchanging spike protein expression plasmids, making this platform invaluable for pandemic preparedness.

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Potential Cause Solution
Low virus titer Inefficient transfection Optimize DNA:PEI ratio; use fresh plasmids; check cell viability
High background Incomplete removal of VSV-G Use purified ΔG-VSV; implement additional purification steps
Poor dose-response Compound solubility issues Prepare fresh this compound stocks; use DMSO controls
High variability Inconsistent cell seeding Standardize cell counting; use automated dispensers
Low signal Luciferase substrate degradation Aliquot and protect from light; use fresh substrate

Conclusion

The this compound pseudotyped virus entry assay provides a robust, reproducible, and biosafe platform for investigating coronavirus entry mechanisms and screening antiviral compounds. This host-directed approach demonstrates broad-spectrum activity against multiple coronaviruses by targeting essential cellular processes, offering potential advantages over direct-acting antivirals. The detailed protocols outlined in this application note enable researchers to implement these assays in standard BSL-2 facilities, significantly expanding accessibility for antiviral discovery and development programs.

References

Comprehensive Application Notes and Protocols for RAF265 Dose-Response Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RAF265

This compound (also known as CHIR-265) is an orally bioavailable small molecule inhibitor that targets multiple kinases with potent activity against both RAF family kinases (including wild-type BRAF, mutant BRAF(V600E), and C-Raf) and vascular endothelial growth factor receptor 2 (VEGFR-2). This unique dual inhibitory profile enables this compound to simultaneously target both tumor cell proliferation through RAF pathway inhibition and angiogenesis through VEGFR2 blockade. This compound has demonstrated antitumor activity across various experimental models and has progressed to Phase I/II clinical trials for advanced melanoma, with emerging research suggesting potential antiviral applications against coronaviruses including PEDV and SARS-CoV-2 [1] [2] [3].

This compound has a molecular weight of 518.41 and exhibits potent inhibition with IC~50~ values in the nanomolar range against its primary targets: 3 nM for B-Raf, 60 nM for C-Raf, and 3 nM for BRAF(V600E) in cell-free assays. Additionally, it inhibits VEGFR2 phosphorylation with an EC~50~ of 30 nM in cell-based assays [2]. The compound induces cell cycle arrest and apoptosis in susceptible cancer cells, particularly those harboring BRAF mutations [2]. In clinical settings, this compound demonstrated a long serum half-life of approximately 200 hours, supporting once-daily dosing regimens [1].

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of Action

This compound exerts its effects through dual targeting of key oncogenic pathways. As a multi-kinase inhibitor, it directly binds to and inhibits RAF kinases (BRAF, CRAF, and particularly mutant BRAF(V600E)) and receptor tyrosine kinases (primarily VEGFR2). The inhibition of RAF kinases blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), a critical regulator of cell proliferation, differentiation, and survival that is frequently hyperactivated in cancers, especially those with BRAF mutations [2] [4]. Concurrently, the inhibition of VEGFR2 disrupts angiogenic signaling, potentially suppressing tumor vascularization and limiting nutrient supply to growing tumors [1] [2].

The compound demonstrates potent downstream effects on signaling pathways, effectively blocking phosphorylation of RAF's downstream substrates MEK and ERK in cells [2]. In mutant BRAF melanoma cell lines, RAF kinase inhibition by this compound causes cell cycle arrest and induces apoptosis, mimicking the effect of Raf RNAi in these cells [2]. Additionally, this compound markedly reduces the protein level of Bcl-2, an anti-apoptotic regulator, while showing significant inhibitory effects in CM- and NCI-H727 cells [2]. Beyond its established anticancer effects, recent evidence suggests this compound possesses antiviral properties against coronaviruses like PEDV, potentially through disruption of host cell translation machinery via inhibition of eIF4E phosphorylation and modulation of cytoskeletal arrangements that impact viral entry [3].

Signaling Pathway Visualization

RAF265_Mechanism GrowthFactors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Virus Coronavirus (PEDV) ViralReceptor Viral Entry Mechanisms Virus->ViralReceptor RAS RAS GTPase RTKs->RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cytoskeleton Cytoskeletal Arrangement ViralReceptor->Cytoskeleton RAF RAF Kinases (BRAF, CRAF, BRAF(V600E)) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK eIF4E eIF4E ERK->eIF4E Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E ViralReplication Viral Replication p_eIF4E->ViralReplication Cytoskeleton->ViralReplication Apoptosis Apoptosis This compound This compound Inhibition This compound->VEGFR2 This compound->RAF This compound->eIF4E This compound->Cytoskeleton This compound->Apoptosis

Figure 1: this compound Signaling Pathway Inhibition Mechanism. This compound (red octagon) inhibits multiple targets including RAF kinases, VEGFR2, eIF4E phosphorylation, and cytoskeletal arrangement, affecting both oncogenic and viral replication processes.

Comprehensive Dose-Response Data

In Vitro Dose-Response Profile

Table 1: In Vitro Cellular Efficacy of this compound in Various Assay Systems

Cell Line/System Assay Type Endpoint IC~50~/EC~50~ Context Reference
SK-MEL-28 Growth inhibition Cell proliferation 0.14 µM Melanoma [2]
MALME-3M Growth inhibition Cell proliferation 0.14 µM Melanoma [2]
A375M Growth inhibition Cell proliferation 0.14 µM Melanoma [2]
A375 Functional assay p-ERK inhibition 0.04 µM BRAF(V600E) mutant [2]
Malme-3M Functional assay p-ERK inhibition 0.04 µM BRAF(V600E) mutant [2]
WM-1799 Functional assay p-ERK inhibition 0.04 µM BRAF(V600E) mutant [2]
SK-MEL-28 Antiproliferative Cell proliferation 0.16 µM BRAF(V600E) mutant [2]
VERO-E6 Toxicity assay Cytotoxicity (CC~50~) 9.19 µM Non-tumor cells [2]
PEDV-pp Antiviral entry Viral entry inhibition 79.1 nM Pseudotyped particle [3]
HT29 Clonogenic survival IC~20~ 1-3 µM Colorectal cancer [2]
MDAMB231 Clonogenic survival IC~50~ 5-10 µM Breast cancer [2]

The in vitro data demonstrate that this compound exhibits potent inhibition across multiple melanoma cell lines, with particularly strong effects in BRAF(V600E) mutant cells as evidenced by ERK phosphorylation inhibition in the nanomolar range. The selectivity index for this compound is approximately 14 times greater for tumor cells compared to non-tumor cells, as demonstrated by the differential between efficacy concentrations and the CC~50~ in VERO-E6 cells [2] [3]. The compound also shows significant antiviral activity against coronavirus pseudotyped particles, inhibiting PEDV entry with an EC~50~ of 79.1 nM, suggesting potential repurposing opportunities beyond oncology applications [3].

In Vivo and Clinical Dose-Response Data

Table 2: In Vivo and Clinical Dose-Response of this compound

Model System Dose Regimen Key Findings Reference
A375M xenograft (mouse) 10-100 mg/kg PO, every 2 days × 30 days Dose-dependent tumor regression [2]
A375M xenograft (mouse) 100 mg/kg PO, single dose fC~min~ = 0.5 µM [2]
A375M xenograft (mouse) 30-100 mg/kg PO, every 2 days × 3 doses Reduced p-MEK in tumors (4 hrs post-3rd dose) [2]
A375M xenograft (mouse) 100 mg/kg PO, every 2 days × 48 hrs Reduced p-MEK in tumors [2]
Clinical (Phase I) 48 mg Once daily (MTD) Maximum tolerated dose [1]
Clinical (Phase I) Various Once daily Serum half-life ≈ 200 hours [1]
Clinical (Phase I) MTD Once daily 12.1% objective response rate (8/66) [1]
Clinical (Phase I) MTD Once daily 20.7% partial metabolic response (12/58) [1]

In vivo studies demonstrate that this compound achieves significant target engagement at doses ranging from 30-100 mg/kg in mouse xenograft models, with evidence of pathway modulation (reduced p-MEK levels) and dose-dependent tumor regression [2]. The clinical maximum tolerated dose (MTD) was established at 48 mg once daily in phase I trials involving patients with locally advanced or metastatic melanoma [1]. The remarkably long serum half-life of approximately 200 hours supports once-daily dosing and enables sustained target inhibition [1]. Clinical efficacy was observed across both BRAF mutant and BRAF wild-type melanoma patients, with an objective response rate of 12.1% and a partial metabolic response rate of 20.7% among evaluable patients [1].

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay

Purpose: To evaluate the concentration-dependent effects of this compound on cancer cell proliferation and viability.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., SK-MEL-28, A375, MALME-3M for melanoma)
  • This compound compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Cell culture medium appropriate for cell line
  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)
  • 96-well tissue culture plates
  • DMSO vehicle control

Procedure:

  • Cell Plating: Harvest exponentially growing cells and plate in 96-well plates at a density of 2-5 × 10³ cells/well in 100 μL complete medium. Allow cells to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in medium to create concentrations ranging from 0.001 μM to 100 μM. Include DMSO vehicle control (typically ≤0.1%).
  • Treatment Application: Remove culture medium and add 100 μL of each this compound concentration to designated wells (n=6 replicates per concentration).
  • Incubation: Incubate plates for 72 hours at 37°C in a 5% CO~2~ humidified incubator.
  • Viability Assessment:
    • For MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Remove medium and dissolve formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm.
    • For CellTiter-Glo assay: Add equal volume of CellTiter-Glo reagent, mix for 2 minutes, and record luminescence.
  • Data Analysis: Calculate percentage viability relative to vehicle control. Plot log(inhibitor) vs. response to determine IC~50~ values using four-parameter logistic curve fitting.

Technical Notes: Maintain DMSO concentrations consistently across all treatments. Include reference inhibitors as appropriate. For BRAF mutant cell lines, expect IC~50~ values in the nanomolar range (e.g., 0.04-0.16 μM for sensitive lines) [2].

Western Blot Analysis of Pathway Modulation

Purpose: To assess the effects of this compound on downstream signaling pathways, particularly MAPK pathway inhibition.

Materials and Reagents:

  • Cell lines of interest
  • This compound compound
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: p-ERK, total ERK, p-MEK, total MEK, p-eIF4E, total eIF4E, GAPDH (loading control)
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate cells at 70-80% confluence and allow to adhere overnight. Treat with this compound at concentrations spanning the IC~50~ (e.g., 0.01, 0.1, 1.0 μM) for 2-24 hours.
  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate 20-40 μg total protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots with ECL reagent and image using chemiluminescence detection system.

Technical Notes: Key biomarkers of this compound activity include dose-dependent reduction in p-ERK and p-MEK levels in BRAF mutant cells. In clinical samples, dose-dependent p-ERK inhibition was observed in paired tumor biopsies [1] [2]. Additionally, monitor phosphorylation of eIF4E at Ser209 as a marker of translational regulation, particularly in antiviral applications [3].

In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the antitumor efficacy of this compound in patient-derived xenograft models.

Materials and Reagents:

  • Immunocompromised mice (e.g., BALB/C nu/Foxn1 athymic nude)
  • Melanoma tumor cells or patient-derived tumor fragments
  • This compound formulation (typically in vehicle with solutol)
  • Calipers for tumor measurement
  • Equipment for oral gavage

Procedure:

  • Tumor Implantation: Implant tumor cells (5 × 10⁶) or patient-derived tumor fragments subcutaneously into flanks of mice.
  • Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (n=8-10/group).
  • Dosing Regimen:
    • Vehicle control group
    • This compound 10, 30, and 100 mg/kg groups
    • Administer via oral gavage every 2 days for 30 days
  • Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume as (length × width²)/2. Monitor body weight as an indicator of toxicity.
  • Endpoint Analysis: Terminate study at 30 days or when tumor volume exceeds ethical limits. Collect tumors for biomarker analysis (e.g., p-MEK, p-ERK, Ki-67).

Technical Notes: In preclinical models, this compound at 40 mg/kg daily showed significant growth inhibition in 41% of patient-derived melanoma implants, with responses observed in both BRAF mutant and wild-type tumors [4]. The dosing schedule of every 2 days accounts for the compound's long half-life. For biomarker correlation, snap-freeze portion of tumors for protein and RNA analysis [4].

Research Applications and Potential Therapeutic Uses

Oncology Applications

This compound has demonstrated broadest investigation in melanoma, particularly in advanced or metastatic disease. The phase I clinical trial included patients with locally advanced or metastatic melanoma independent of BRAF mutation status [1]. Interestingly, preclinical data using orthotopic implants of patient tumors showed that responses occurred in both BRAF mutant and wild-type tumors, with 71% of responders being BRAF wild-type in one study [4]. This suggests this compound may have utility beyond the typical BRAF mutant population targeted by more specific BRAF inhibitors. Gene expression profiling revealed that responders exhibited enriched expression of genes involved in cell growth, proliferation, development, cell signaling, gene expression, and cancer pathways [4].

The multi-kinase inhibition profile of this compound may help overcome resistance mechanisms that limit the efficacy of more specific BRAF inhibitors. Resistance to vemurafenib (a specific BRAF(V600E) inhibitor) can result from activation of c-RAF, suggesting that combined therapy with an inhibitor that targets multiple kinases like this compound may be more effective [4]. Additionally, this compound has shown activity against other cancer types including colorectal cancer in orthotopic transplant tumor models [2]. The anti-angiogenic effects through VEGFR2 inhibition provide a complementary mechanism to the direct antitumor activity, potentially leading to more comprehensive tumor control [1] [2].

Antiviral Applications

Emerging research has identified this compound as having potent antiviral activity against coronaviruses, including porcine epidemic diarrhea virus (PEDV), SARS-CoV-2, and SARS-CoV. This compound reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge [3]. The compound exhibited an EC~50~ of 79.1 nM against PEDV spike glycoprotein pseudotyped viral vector particles (PEDV-pp), demonstrating strong inhibition of viral entry [3].

The antiviral mechanism appears to be multifactorial, involving:

  • Modulation of host translation machinery through effects on eIF4E phosphorylation
  • Cytoskeletal rearrangement that impacts viral entry
  • Dual targeting strategy that affects both viral entry and replication [3]

This compound inhibited viral entry of not only PEDV-pp but also SARS-CoV-2-pp and SARS-CoV-pp, suggesting broad-spectrum anti-coronavirus activity [3]. This represents a promising drug repurposing opportunity, particularly given the compound's established safety profile in human clinical trials for oncology indications.

Conclusion

This compound represents a promising multi-kinase inhibitor with demonstrated activity in both preclinical models and clinical settings. Its unique dual inhibition of RAF kinases and VEGFR2 provides a complementary therapeutic approach that targets both tumor cell proliferation and angiogenesis. The comprehensive dose-response data presented herein provide researchers with validated experimental protocols and reference values for designing future studies with this compound.

The emerging antiviral applications of this compound against coronaviruses highlight the potential for drug repurposing beyond oncology. The well-characterized dose-response relationships and established safety profile from cancer trials may accelerate development in this new indication. Further research is warranted to explore the full therapeutic potential of this compound across these diverse applications and to identify predictive biomarkers that can optimize patient selection for targeted therapy.

References

RAF265 IC50 Determination: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction RAF265 is an orally bioavailable, potent small-molecule inhibitor that targets mutant B-RAF (particularly V600E), wild-type B-RAF, C-RAF, and VEGFR2 kinases. [1] [2] [3]. It abrogates errant signaling along the MAPK pathway, a key driver in many cancers, and also disrupts tumor angiogenesis through VEGFR2 inhibition. Determining the half-maximal inhibitory concentration (IC50) of this compound is critical for evaluating its potency in biochemical, cellular target modulation, and functional antiproliferative assays. This document standardizes the key methodologies used to characterize this compound.

Quantitative Activity Profile of this compound The table below summarizes the key inhibitory concentrations (IC50) of this compound against various targets from biochemical and cellular assays.

Table 1: Summary of this compound IC50 Values

Assay Type Target / Cell Line IC50 Value Description / Context
Biochemical (Enzymatic) B-RAFV600E 0.0005 μM (0.5 nM) [1] Cell-free kinase assay.
Wild-Type B-RAF 0.070 μM (70 nM) [1] Cell-free kinase assay.
C-RAF 0.019 μM (19 nM) [1] Cell-free kinase assay.
VEGFR2 0.03 μM (30 nM) [2] Inhibition of phosphorylation in cell-free assay.
Cellular Target Modulation pERK (SK-MEL-28 cells) 0.14 μM [1] Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells.
pERK (A375 cells) 0.04 μM [2] Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells.
Functional Cellular Assay SK-MEL-28 Proliferation 0.16 μM [1] Antiproliferative activity in B-RAFV600E melanoma cells.
HT-29 Proliferation 2.08 μM [4] Antiproliferative activity in colorectal cancer cells.
HCT-116 Proliferation 1.83 μM [4] Antiproliferative activity in colorectal cancer cells.

Experimental Protocols for IC50 Determination

Protocol 1: Biochemical RAF Kinase Inhibition Assay This protocol measures the direct inhibition of RAF kinase enzymatic activity by this compound [1].

  • Principle: A purified RAF kinase (e.g., B-RAFV600E) is incubated with this compound and ATP. The remaining kinase activity is quantified by measuring the phosphorylation of a substrate.
  • Materials:
    • Purified recombinant RAF kinase protein (e.g., B-RAFV600E).
    • This compound (serial dilutions in DMSO).
    • ATP and kinase reaction buffer.
    • A detectable substrate (e.g., MEK protein) and method for quantifying phosphorylation (e.g., ELISA, mobility shift, or radiometric assay).
  • Procedure:
    • Prepare a serial dilution of this compound in DMSO.
    • In a reaction plate, mix the RAF kinase with various concentrations of this compound.
    • Initiate the kinase reaction by adding ATP and the substrate.
    • Incubate the reaction mix at 30°C for a predetermined time (e.g., 60 minutes).
    • Stop the reaction and quantify the amount of phosphorylated substrate.
    • Calculate the % inhibition relative to a vehicle (DMSO) control and determine the IC50 using non-linear regression analysis of the inhibitor concentration-response curve.

Protocol 2: Cellular Target Modulation (pERK Inhibition) Assay This protocol assesses the inhibition of downstream signaling in intact cells, confirming target engagement [1] [2].

  • Principle: Cells harboring mutant B-RAF (e.g., A375, SK-MEL-28) are treated with this compound. The phosphorylation level of ERK, a direct downstream substrate of the RAF/MEK/ERK pathway, is measured via Western blot.
  • Materials:
    • Cell line: A375 or SK-MEL-28 (human melanoma, B-RAFV600E mutant).
    • This compound (serial dilutions in DMSO).
    • Cell culture reagents and serum-free medium.
    • Antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and HRP-conjugated secondary antibodies.
    • Lysis buffer, SDS-PAGE, and Western blot detection system.
  • Procedure:
    • Seed cells in culture dishes and allow to adhere overnight.
    • Serum-starve cells for several hours to reduce basal signaling.
    • Treat cells with a concentration range of this compound for a defined period (e.g., 2-4 hours) [1] [4].
    • Lyse the cells and extract total protein. Quantify protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Incubate the membrane with primary antibodies (anti-pERK and anti-total ERK), followed by secondary antibodies.
    • Detect signal using an ECL substrate and image the blot.
    • Quantify band intensity. Normalize pERK signal to total ERK for each treatment. Plot % pERK inhibition vs. This compound concentration to calculate IC50.

Protocol 3: Cellular Proliferation (Antiproliferative) Assay This protocol determines the functional consequence of RAF inhibition on cancer cell growth, typically using the MTT assay [1] [4].

  • Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Materials:
    • Cell lines: SK-MEL-28 (melanoma), HT-29, or HCT-116 (colorectal carcinoma) [1] [4].
    • This compound (serial dilutions in DMSO).
    • Cell culture reagents and 96-well tissue culture plates.
    • MTT reagent and a solubilization solution (e.g., DMSO or SDS buffer).
    • Microplate spectrophotometer.
  • Procedure:
    • Seed cells into 96-well plates at a pre-optimized density (e.g., 1x10⁴ cells/well for TT cells) [5].
    • Allow cells to adhere overnight.
    • Treat cells with a concentration range of this compound. Include a vehicle control (DMSO) and a blank (media only).
    • Incubate cells for 72 hours [5] [4].
    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the % cell viability relative to the vehicle control. Plot % viability vs. This compound concentration to determine the IC50 value.

Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows.

pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->RAF Inhibits

This compound Inhibits the MAPK Signaling Pathway. This diagram shows the core MAPK pathway. This compound binds to and inhibits RAF kinases (highlighted in red), blocking the signal that leads to cell proliferation and survival.

workflow Start Start IC50 Determination BioAssay Biochemical Assay (Direct Kinase Inhibition) Start->BioAssay High-Throughput Potency Screening CellTarget Cellular Target Modulation (pERK) Start->CellTarget Confirms Target Engagement in Cells FuncAssay Functional Assay (Cell Proliferation, MTT) Start->FuncAssay Measures Functional Anti-Cancer Effect Data Data Analysis (IC50 Curve Fitting) BioAssay->Data CellTarget->Data FuncAssay->Data

Hierarchical Workflow for IC50 Determination. This flowchart outlines the multi-tiered experimental strategy for characterizing this compound, progressing from direct biochemical inhibition to functional effects in cells, culminating in unified data analysis.

Discussion and Conclusion

The data demonstrates that this compound is a potent, multi-targeted kinase inhibitor. Its exceptional potency at the enzymatic level (low nM against B-RAFV600E) translates to effective pathway inhibition and antiproliferative activity in cellular models, particularly those driven by B-RAF mutations [1] [2]. The higher IC50 values in proliferation assays compared to pERK inhibition reflect the complexity of cell growth, which involves multiple signaling pathways beyond immediate MAPK output.

These standardized protocols provide a framework for reliably determining the IC50 of this compound, enabling accurate cross-study comparisons and supporting its investigation as a promising therapeutic agent. Researchers can adapt these core methodologies to other relevant cancer cell lines or in vivo models to further explore the efficacy and mechanism of action of this compound.

References

Preclinical Application Note: RAF265 in Animal Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile RAF265 is an orally bioavailable, small-molecule multi-kinase inhibitor that primarily targets:

  • B-Raf (V600E mutant and wild-type) and C-Raf, key components of the MAPK signaling pathway [1] [2] [3].
  • VEGFR-2 and PDGFR-β, inhibiting angiogenesis [1] [3].

2. Efficacy in Tumor Growth Inhibition this compound has demonstrated significant anti-tumor activity in various xenograft models, as summarized in the table below.

Cancer Type Model System (Cell Line) This compound Dosage Regimen Key Efficacy Findings Proposed Primary Mechanism
Melanoma [4] [5] [3] A375M (B-RafV600E) mouse xenografts 100 mg/kg, orally, every 2 days Significant inhibition of tumor growth; reduced FDG uptake on PET imaging within 1 day of treatment. Inhibition of B-RafV600E and MAPK signaling.
Colorectal Cancer (CRC) [2] HT29 & HCT116 mouse xenografts 0.2 mg/kg, intraperitoneal, twice weekly ~50% reduction in tumor weight after 12 weeks; anti-angiogenic effect (reduced CD31 expression). Pan-Raf and VEGFR-2 inhibition.
Advanced Human Melanoma [5] Orthotopic implants from 17 patient tumors 40 mg/kg, orally, daily for 30 days 41% of tumors (7/17) responded with >50% growth reduction; response was more frequent in BRAF wild-type tumors. Multi-kinase inhibition; response correlated with gene expression profiles.

3. Efficacy in Targeting Cancer Stem Cells (CSCs) and Metastasis In Colorectal Carcinoma (CRC) models, this compound showed effectiveness against CD26+ Cancer Stem Cells (CSCs), which are linked to metastasis and chemoresistance [2].

  • Targeting CSCs: CD26+ CSCs exhibit higher B-Raf expression and ERK phosphorylation. This compound, in combination with 5FU, reduced the 5FU-induced enrichment of CD26+ cells and inhibited their self-renewal capacity in sphere formation assays [2].
  • Anti-metastatic Effect: The combination of this compound and 5FU demonstrated anti-migratory and invasive effects in vitro and reduced liver and lung metastasis in an orthotopic CRC model [2].

Detailed Experimental Protocols

1. Mouse Xenograft Model for Anti-Tumor Efficacy [2] [3]

  • Animals: 8-week-old female nude mice (nu/nu).
  • Tumor Implantation: Subcutaneous injection of 3 million cancer cells (e.g., A375M for melanoma, HT29/HCT116 for CRC) into the right flank.
  • Drug Formulation: this compound is dissolved in PEG-400 for oral gavage at a typical concentration of 25 mg/ml [3]. For intraperitoneal injection, it is prepared in a suitable vehicle [2].
  • Dosing: Treatment begins when tumors reach a volume of 100-200 mm³. Common doses are 40 mg/kg daily [5] or 100 mg/kg every 2 days [3] for oral administration.
  • Monitoring: Tumor dimensions are measured regularly with calipers. Tumor volume is calculated as (length × width²) / 2.

2. Small Animal PET Imaging for Early Response Assessment [4] [3]

  • Tracer: 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG).
  • Procedure: Mice are fasted for a period before being injected with FDG via the tail vein. After a tracer uptake period, a PET scan is performed.
  • Data Analysis: FDG accumulation in tumors is quantified and compared between treated and control groups. A decrease indicates reduced glucose metabolism and early drug efficacy.

3. Analysis of Apoptotic and Signaling Effects

  • Western Blotting: Used to confirm pathway inhibition by assessing phosphorylation levels of MEK and ERK in tumor lysates after this compound treatment [2].
  • Immunohistochemistry (IHC): Can be performed on tumor sections to evaluate proliferation markers (e.g., Ki-67) and angiogenesis (e.g., CD31) [2].

Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the primary signaling pathways targeted by this compound.

G cluster_base RTK Receptor Tyrosine Kinase (EGFR, VEGFR) RAS RAS (GTP-bound) RTK->RAS RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor This compound Inhibitor->RTK Inhibits VEGFR Inhibitor->RAF Inhibits

Key Conclusions for Preclinical Development

  • Dual Mechanism: this compound's dual inhibition of the MAPK pathway and angiogenesis contributes to its potent anti-tumor and anti-metastatic effects [2] [3].
  • Biomarker Identification: Gene expression profiling suggests that FDG-PET could be a valuable non-invasive biomarker for monitoring early response to this compound in clinical trials [4] [3].
  • Overcoming Resistance: The ability of this compound to target CD26+ cancer stem cells in CRC models highlights its potential to counteract chemoresistance and prevent metastasis, especially in combination with chemotherapy [2].

References

Comprehensive Application Notes and Protocols for RAF265 and 5-FU Combination Therapy in Colorectal Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Colorectal carcinoma (CRC) remains a significant global health challenge, particularly in its metastatic form where treatment options are limited and prognosis remains poor. Despite advances in chemotherapy, the five-year survival rate for metastatic CRC (mCRC) remains around 30-40%, with median survival reaching approximately 24 months even with current treatment regimens. The primary challenge in managing advanced CRC lies in the development of intrinsic and acquired chemoresistance, which significantly limits the efficacy of conventional chemotherapy [1].

The scientific rationale for combining RAF265 with 5-fluorouracil (5-FU) stems from two key biological observations in colorectal cancer. First, constitutive activation of the Raf/MEK/ERK signaling pathway is commonly observed in CRC due to overexpression or mutations in upstream receptor tyrosine kinases (EGFR, PDGFR, VEGFR) or downstream effectors (Ras, Raf, MEK, ERK). This pathway plays a central role in controlling cell proliferation, survival, differentiation, and metastasis, making it an attractive therapeutic target. Second, conventional 5-FU-based chemotherapy has been shown to enrich a subpopulation of CD26+ cancer stem cells (CSCs) that are responsible for metastasis, enhanced invasiveness, and chemoresistance in CRC [1].

This compound is an orally bioavailable, ATP-competitive pan-Raf inhibitor that selectively targets B-Raf, C-Raf, and mutant B-Raf V600E, in addition to inhibiting VEGFR2 kinase activity. The dual inhibition of both Raf and VEGFR signaling pathways positions this compound as a promising therapeutic agent capable of simultaneously targeting tumor growth through direct cytotoxic effects and angiogenesis through anti-VEGFR2 activity. This multifaceted mechanism of action provides a strong rationale for combining this compound with standard 5-FU chemotherapy to enhance efficacy and overcome resistance mechanisms [1] [2].

Experimental Data and Results Summary

Key Findings from Preclinical Studies

Preclinical studies investigating this compound in combination with 5-FU have demonstrated significant anti-tumor and anti-metastatic activity in colorectal cancer models. The combination approach has shown particular effectiveness in targeting the CD26+ cancer stem cell population that is typically enriched following conventional 5-FU chemotherapy. Research has revealed that CD26+ cells demonstrate higher expression of B-Raf and increased phosphorylation levels of MEK and ERK compared to CD26- cells, suggesting enhanced activation of the Raf/MEK/ERK signaling pathway in this chemoresistant subpopulation [1].

The molecular basis for 5-FU resistance in colorectal cancer involves complex pathway interactions beyond the Raf/MEK/ERK signaling cascade. Studies have identified that the Wnt signaling pathway is significantly involved in 5-FU resistance mechanisms. 5-FU-resistant colorectal cancer cells demonstrate high expression of TCF4 and β-catenin, indicating an upregulated Wnt pathway. This upregulated Wnt pathway suppresses the checkpoint kinase 1 (CHK1) pathway, leading to reduced cancer cell death in response to 5-FU treatment. The crosstalk between these pathways represents a novel mechanism for 5-FU resistance mediated by histone deacetylation, providing additional targets for therapeutic intervention [3].

Quantitative Data Summary

Table 1: Anti-proliferative Effects of this compound on Colorectal Cancer Cell Lines

Cell Line IC50 (μM) Colony Formation Reduction (%) Caspase-3 Activation (Fold Increase)
HT29 2.08 95.7% (at 1 μM) 2.16-fold
HCT116 1.83 97.6% (at 1 μM) 2.11-fold

Table 2: Effects of this compound and 5-FU on CD26+ Cancer Stem Cells

Treatment CD26+ Population (%) Sphere Formation (Passage 1) Sphere Formation (Passage 2)
Control Baseline 25.0 ± 5.0 17.7 ± 2.5
5-FU alone 2-fold increase Not determined Not determined
This compound (0.1 μM) + 5-FU Back to baseline 4.0 ± 3.6 1.3 ± 0.6
This compound (1 μM) + 5-FU Back to baseline 0 0

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Parameter HT29 Model HCT116 Model
Tumor Weight Reduction 53.8% 50.4%
Angiogenesis (CD31 reduction) Significant Significant
Metastasis Inhibition Liver and lung metastasis reduction Liver and lung metastasis reduction

In Vitro Experimental Protocols

Cell Culture and Compound Preparation

Cell Lines and Culture Conditions: HT29 and HCT116 human colorectal carcinoma cell lines should be maintained in appropriate media (McCoy's 5A for HT29, RPMI-1640 for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For cancer stem cell studies, primary tumor specimens should be obtained through ethical approval and processed to isolate CD26+ and CD26- subpopulations using fluorescence-activated cell sorting (FACS) [1].

Compound Preparation: this compound stock solution should be prepared at 10 mM concentration in DMSO and stored at -20°C. For treatment, prepare working concentrations in complete media with final DMSO concentration not exceeding 0.1%. 5-Fluorouracil should be prepared as a 100 mM stock solution in DMSO and similarly diluted in complete media for experiments. For resistant cell line development, HCT-8R 5-FU-resistant cells can be established by treating parental HCT-8 cells with stepwise increased concentrations of 5-FU (0, 0.01, 0.1, 0.5, 2, and 10 µM) over 5 months [1] [3].

Colony Formation Assay in Soft Agar

The soft agar colony formation assay is essential for assessing the anchorage-independent growth inhibition by this compound, which correlates with in vivo tumorigenicity:

  • Prepare base agar layer with 0.6% agar in complete media in 6-well plates (2 mL/well) and allow to solidify at room temperature
  • Create cell suspension layer by mixing 0.3% agar in complete media with cells (1,000 cells/well for HT29, 800 cells/well for HCT116)
  • Add treatments with this compound at concentrations ranging from 0.1-10 μM immediately after plating cells
  • Incubate plates for 3 weeks at 37°C in a humidified 5% CO2 incubator, adding fresh medium with compounds twice weekly
  • Visualize colonies by staining with 0.005% crystal violet for 1 hour and count colonies larger than 50 μm using an automated colony counter or microscope
  • Calculate inhibition percentage compared to DMSO-treated control wells [1]
Apoptosis Analysis by Annexin V/PI Staining
  • Seed cells in 6-well plates at 2.5 × 10^5 cells/well and allow to adhere overnight
  • Treat cells with This compound (0-15 μM) for 48 hours in complete media
  • Harvest both adherent and floating cells by trypsinization and combine in flow cytometry tubes
  • Wash cells twice with cold phosphate-buffered saline (PBS) and resuspend in 100 μL of 1× binding buffer
  • Add 5 μL of Annexin V-FITC and 10 μL of propidium iodide (PI) to cell suspension
  • Incubate for 15 minutes at room temperature in the dark
  • Add 400 μL of 1× binding buffer and analyze within 1 hour using flow cytometry with appropriate FITC and PI channels
  • Use untreated cells as negative control and cells treated with 1 μM staurosporine as positive control
  • Analyze data using FlowJo software, gating on viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1]
Western Blot Analysis of Signaling Pathways
  • Treat cells with This compound (0-10 μM) for 2 hours in serum-free medium
  • For EGF stimulation studies, add 100 ng/mL EGF during the final 15 minutes of treatment
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Determine protein concentration using BCA assay and load equal amounts (30 μg) onto 4-12% Bis-Tris gels
  • Transfer to PVDF membranes and block with 5% BSA in TBST for 1 hour
  • Incubate with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, B-Raf, and β-actin (loading control) overnight at 4°C
  • Use HRP-conjugated secondary antibodies and detect with enhanced chemiluminescence substrate
  • Include U0126 (1 μM) as a positive control for MEK/ERK pathway inhibition [1]

In Vivo Experimental Protocols

Subcutaneous Xenograft Model for Efficacy Studies
  • Use 6-8 week old immunodeficient mice (athymic nude or SCID)
  • Harvest log-phase growing HT29 or HCT116 cells and resuspend in PBS:Matrigel (1:1 ratio)
  • Inject 5 × 10^6 cells subcutaneously into the right flank of each mouse
  • Monitor tumor growth until average volume reaches 100-150 mm³
  • Randomize mice into treatment groups (n=8-10 per group):
    • Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
    • This compound (0.2 mg/kg) via intraperitoneal injection twice weekly
    • 5-FU (50 mg/kg) via intraperitoneal injection once weekly
    • This compound + 5-FU combination
  • Measure tumor dimensions twice weekly using digital calipers
  • Calculate tumor volume using formula: V = (length × width²)/2
  • Continue treatment for 12-16 weeks or until tumor burden meets euthanasia criteria
  • Collect tumors for immunohistochemical analysis of CD31 (angiogenesis), and Ki67 (proliferation) [1]
Orthotopic Model for Metastasis Studies
  • Anesthetize mice using isoflurane and make small left flank incision
  • Inject 1 × 10^6 luciferase-tagged HT29 or HCT116 cells directly into cecal wall
  • Monitor tumor establishment and growth using bioluminescent imaging weekly
  • Begin treatment 7 days post-implantation using same dosing regimen as xenograft studies
  • Monitor metastasis development weekly via IVIS imaging system
  • At endpoint (12 weeks), perform complete necropsy with examination of liver, lungs, and peritoneal cavity for metastatic nodules
  • Count and measure all visible metastases and process tissues for histology
  • Perform H&E staining and immunohistochemistry for CD26 to assess cancer stem cell population in metastatic lesions [1]

Signaling Pathways and Molecular Mechanisms

Raf/MEK/ERK and Wnt Signaling Pathways

The therapeutic efficacy of this compound in combination with 5-FU stems from its action on multiple signaling pathways that are crucial in colorectal cancer progression and resistance. The diagrams below illustrate the key signaling pathways involved in the mechanism of action of this compound and 5-FU combination therapy:

G This compound and 5-FU Mechanism of Action in Colorectal Cancer RTK Receptor Tyrosine Kinases (EGFR, VEGFR, PDGFR) Ras Ras RTK->Ras RAF265_node This compound RAF265_node->RTK Raf Raf (B-Raf, C-Raf) RAF265_node->Raf CD26 CD26+ Cancer Stem Cells RAF265_node->CD26 Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Metastasis Metastasis ERK->Metastasis FiveFU 5-Fluorouracil DNASynthesis DNA/RNA Synthesis Inhibition FiveFU->DNASynthesis DNAdamage DNA Damage DNASynthesis->DNAdamage Resistance Chemoresistance CD26->Resistance SelfRenewal Self-renewal CD26->SelfRenewal

Diagram 1: Mechanism of Action of this compound and 5-FU Combination Therapy. This compound inhibits Raf kinases and receptor tyrosine kinases, blocking the Raf/MEK/ERK signaling pathway. 5-FU inhibits DNA/RNA synthesis, causing DNA damage. The combination specifically targets CD26+ cancer stem cells, overcoming chemoresistance.

Cancer Stem Cell Targeting and Resistance Mechanisms

The CD26+ cancer stem cell population represents a critical therapeutic target in colorectal cancer, as these cells demonstrate enhanced activation of the Raf/MEK/ERK signaling pathway and contribute significantly to chemoresistance and metastatic potential. The following diagram illustrates the specific effects of this compound and 5-FU on this resistant subpopulation:

G Cancer Stem Cell Targeting by this compound + 5-FU cluster_treatments Treatments cluster_csc CD26+ Cancer Stem Cell Response cluster_functional Functional Consequences cluster_molecular Molecular Mechanisms FiveFU 5-FU Alone CSC_FiveFU CD26+ Population ↑ 2-fold Enrichment FiveFU->CSC_FiveFU This compound This compound + 5-FU Combination CSC_Combination CD26+ Population Returns to Baseline This compound->CSC_Combination Resistance Chemoresistance Maintenance CSC_FiveFU->Resistance Sphere Sphere Formation Significantly Reduced CSC_Combination->Sphere Metastasis Metastatic Potential Inhibited CSC_Combination->Metastasis Renewal Self-renewal Capacity Eliminated at High Doses CSC_Combination->Renewal Braf B-Raf Expression Higher in CD26+ Cells Pathway Raf/MEK/ERK Pathway Activation in CD26+ Cells Braf->Pathway Inhibition Pathway Inhibition by this compound Pathway->Inhibition Inhibition->CSC_Combination

Diagram 2: Cancer Stem Cell Targeting by this compound and 5-FU Combination. While 5-FU alone enriches CD26+ cancer stem cells, the addition of this compound returns this population to baseline levels through inhibition of the hyperactive Raf/MEK/ERK pathway in CD26+ cells, reducing sphere formation, metastatic potential, and self-renewal capacity.

Analytical Methods for Drug Monitoring

Simultaneous Quantification of 5-FU, Uracil, and Tegafur

The therapeutic drug monitoring of 5-FU and related compounds is essential for optimizing efficacy and minimizing toxicity in clinical applications. Recent advances in analytical methodologies have enabled the development of a sensitive UPLC-MS/MS method for simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. This method employs stable isotope-labeled internal standards for each analyte, providing accurate and precise measurements across clinically relevant concentration ranges [4].

The analytical procedure involves protein precipitation followed by liquid extraction. Plasma samples (200 μL) are mixed with internal standard solution and subjected to protein precipitation using methanol. After centrifugation, the supernatant is evaporated under nitrogen gas, and the residue is reconstituted in ethyl acetate for liquid-liquid extraction. The final extract is evaporated and reconstituted in 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate for analysis. The chromatographic separation is achieved using a Waters Acquity HSS T3 column with a gradient elution system, and detection is performed using triple-stage quadrupole mass spectrometry in negative electrospray ionization mode [4].

Method Validation Parameters

The UPLC-MS/MS method has been comprehensively validated according to US Food and Drug Administration guidance. The calibration curves demonstrate linearity over concentration ranges of 2-500 ng/mL for 5-FU, 20-5000 ng/mL for uracil, and 200-50,000 ng/mL for tegafur. The analytical recovery rates average 79.9% for 5-FU, 80.9% for uracil, and 87.8% for tegafur, with accuracy within 11.6% and precision below 13.3% for all three analytes. The method has been successfully applied to clinical monitoring of patients receiving UFT/LV combination therapy after hepatectomy for colorectal liver metastasis, providing valuable pharmacokinetic data for treatment optimization [4].

Conclusion and Future Perspectives

The preclinical data presented in these application notes strongly support the continued investigation of this compound in combination with 5-FU for the treatment of colorectal carcinoma, particularly in metastatic settings where current therapeutic options remain limited. The dual targeting approach addressing both bulk tumor cells and the chemoresistant CD26+ cancer stem cell population represents a promising strategy to overcome treatment resistance and prevent metastatic progression.

Future research directions should focus on translating these findings into clinical applications, including the identification of predictive biomarkers for patient selection and the optimization of dosing schedules to maximize efficacy while minimizing toxicity. The development of rational combination therapies that simultaneously target multiple resistance mechanisms, including the Wnt and CHK1 pathways identified in 5-FU resistance, may further enhance the therapeutic potential of this approach. Additionally, the application of therapeutic drug monitoring using advanced analytical methods like UPLC-MS/MS may facilitate personalized dosing strategies to optimize treatment outcomes in clinical practice [1] [3] [4].

References

Introduction & Rationale for RAF265

Author: Smolecule Technical Support Team. Date: February 2026

The Raf/MEK/ERK signaling pathway is frequently hyperactivated in cancers like colorectal carcinoma (CRC) and melanoma, driving tumor growth and survival [1] [2]. A significant challenge in cancer therapy is the presence of Cancer Stem Cells (CSCs), a subpopulation responsible for tumor initiation, metastasis, and resistance to conventional chemotherapy [1] [3].

In CRC, conventional 5FU-based chemotherapy can enrich for a CSC subpopulation marked by the surface protein CD26+ [1]. These CD26+ cells demonstrate heightened tumorigenicity and are linked to chemoresistance and metastatic spread. Research has shown that the CD26+ CSCs have an activated Raf/MEK/ERK pathway, presenting a viable therapeutic target [1].

RAF265 is an orally bioavailable, small-molecule, ATP-competitive pan-Raf inhibitor that also targets VEGFR2 [1] [2]. Its dual mechanism offers a strategic approach to simultaneously inhibit tumor proliferation and angiogenesis, and specifically target the therapy-resistant CSC population.

Mechanism of Action: Targeting Signaling Pathways

This compound exerts its effects by directly inhibiting key kinases. The diagram below illustrates the core signaling pathway and the points of inhibition by this compound.

As shown, this compound primarily inhibits B-Raf, C-Raf, and mutant B-Raf (like V600E), thereby blocking the phosphorylation and activation of MEK and ERK. This inhibition suppresses downstream processes like proliferation and survival. Furthermore, by targeting VEGFR2, this compound exerts an anti-angiogenic effect. Notably, in CD26+ CSCs, which show higher Braf expression and MEK/ERK phosphorylation, this pathway inhibition disrupts their self-renewal and tumor-initiating capabilities [1].

Quantitative Efficacy Data for this compound

The anti-tumor efficacy of this compound has been demonstrated in various preclinical models. The tables below summarize key quantitative findings.

Table 1: In Vitro Anti-proliferative and Pro-apoptotic Effects of this compound [1]

Cell Line IC50 (72h MTT Assay) Annexin V+ Cells (0 μM this compound) Annexin V+ Cells (15 μM this compound) Caspase 3/8/9 Activity
HT29 (CRC) 2.08 μM 10.5% ± 2.41% 35.1% ± 6.77% Significantly increased
HCT116 (CRC) 1.83 μM 20.1% ± 2.99% 42.2% ± 3.58% Significantly increased

Table 2: Efficacy of this compound in Targeting CD26+ Cancer Stem Cells [1]

Experimental Model Treatment Key Finding
5FU-treated HT29 cells 5FU alone Increased CD26+ population by 2-fold
5FU-treated HT29 cells 5FU + this compound Restored CD26+ population to baseline level
Serial Sphere Formation 0.1 μM this compound Reduced primary spheres from 25.0 to 4.0
In Vivo Xenograft 0.2 mg/kg, 2x/week Reduced tumor weight by ~50% after 12 weeks

Table 3: this compound Efficacy in Patient-Derived Melanoma Models [2]

Tumor Genotype Number of Tumors Response Rate to this compound (≥50% Growth Reduction)
BRAF Mutant (V600E/K) 9 2 of 9 (22%)
BRAF Wild-Type 8 5 of 8 (63%)
Overall 17 7 of 17 (41%)

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Protocol 1: In Vitro Analysis of Anti-proliferative and Apoptotic Effects

This protocol is used to generate data similar to that in Table 1 [1].

  • 1. Cell Culture and Seeding: Maintain HT29 and HCT116 colorectal cancer cell lines in recommended media. For the MTT assay, seed cells in a 96-well plate at a density of 3-5 x 10³ cells per well and allow to adhere overnight.
  • 2. This compound Treatment: Prepare a stock solution of this compound in DMSO and subsequent dilutions in culture medium. Treat cells with a concentration range of this compound (e.g., 0 - 20 μM). Include a vehicle control (DMSO at the same concentration as in treated wells). Perform at least three biological replicates.
  • 3. MTT Cell Proliferation Assay (72-hour):
    • After 72 hours of incubation with this compound, add MTT reagent (0.5 mg/mL final concentration) to each well.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
  • 4. Annexin V/Propidium Iodide (PI) Apoptosis Assay (48-hour):
    • Seed cells in a 12-well plate. After 24 hours, treat with this compound (e.g., 0, 5, 10, 15 μM) for 48 hours.
    • Harvest cells (both adherent and floating), wash with PBS, and resuspend in Annexin V binding buffer.
    • Stain cells with Annexin V-FITC and PI according to manufacturer instructions.
    • Analyze by flow cytometry within 1 hour. Distinguish populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 2: Assessing Efficacy Against Cancer Stem Cells (CSCs)

This protocol details methods to evaluate the effect of this compound on the CD26+ CSC subpopulation [1].

  • 1. Flow Cytometry for CD26+ Population Analysis:
    • Treat HT29 cells with 5FU (at its IC50), this compound, or a combination of both for 72-96 hours.
    • Harvest cells and wash with FACS buffer (PBS with 2% FBS).
    • Incubate cells with a fluorescently conjugated anti-human CD26 antibody for 30-60 minutes on ice, protected from light. Include an isotype control.
    • Wash cells to remove unbound antibody and analyze by flow cytometry. Determine the percentage of CD26+ cells in each treatment group compared to the untreated control.
  • 2. Sphere Formation (Serial Passage) Assay:
    • Isolate CD26+ cells from HT29 cultures using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).
    • Plate the sorted CD26+ cells in ultra-low attachment plates using serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
    • Treat the cells with vehicle, 0.1 μM this compound, or 1 μM this compound.
    • Culture for 7-10 days, then count the number of spheres formed (clusters >50 μm) under an inverted microscope. This is the first passage (P1).
    • For serial passage, collect P1 spheres, dissociate them into single cells, and re-plate the same number of cells in fresh medium with the same this compound treatments. Count the spheres formed after another 7-10 days (P2). A reduction in sphere-forming capacity across passages indicates targeting of CSC self-renewal.
Protocol 3: In Vivo Xenograft Model for Anti-Tumor & Anti-Metastatic Activity

This protocol describes the in vivo validation of this compound's efficacy [1].

  • 1. Tumor Implantation: Subcutaneously inject 5 x 10^6 HT29 or HCT116 cells suspended in Matrigel/PBS into the flanks of immunodeficient mice (e.g., BALB/c nude mice).
  • 2. Grouping and Dosing: Once tumors reach a palpable size (~100-150 mm³), randomize mice into two groups (n=5-10 per group):
    • Control group: Vehicle administration.
    • Treatment group: this compound at 0.2 mg/kg, administered via intraperitoneal injection twice a week.
    • Monitor body weight and tumor volume twice weekly. Tumor volume (V) is calculated as V = (L x W²) / 2, where L is length and W is width.
    • For anti-metastatic assessment, use an orthotopic or tail-vein injection model.
  • 3. Terminal Analysis: After 16 weeks of treatment (or when control tumors reach endpoint), euthanize animals.
    • Resect and weigh tumors. Calculate tumor growth inhibition.
    • Analyze tumors by western blotting for pMEK and pERK to confirm pathway inhibition and by immunohistochemistry for CD31 to assess angiogenesis and CD26 for CSC presence.

Application Notes & Combination Therapy Strategy

The data strongly supports the use of this compound in a combination therapy regimen.

  • Overcoming Chemoresistance: Since conventional chemotherapy like 5FU can enrich for CSCs, combining it with this compound can counteract this effect. The data shows that this compound combined with 5FU can restore the CD26+ population to baseline levels, suggesting a strategy to prevent the emergence of chemoresistance [1].
  • Patient Stratification: this compound has shown activity in both BRAF mutant and wild-type tumors, with a notably high response rate in BRAF wild-type melanomas [2]. This indicates its potential as a therapeutic option for patients without the BRAF V600E mutation. Gene expression profiling may further help identify likely responders.
  • Multi-Kinase Inhibition: The ability of this compound to inhibit multiple kinases (pan-Raf, VEGFR2) may provide a broader anti-tumor effect and help overcome resistance mechanisms seen with highly specific BRAF inhibitors [2].

Conclusion

This compound represents a promising multi-targeted therapeutic agent with demonstrated efficacy in preclinical models of colorectal cancer and melanoma. Its ability to inhibit the Raf/MEK/ERK pathway, suppress tumor growth, and specifically target the chemoresistant CD26+ cancer stem cell population provides a strong rationale for its clinical development, particularly in combination with standard chemotherapy to improve long-term outcomes and prevent relapse.

References

In Vitro Osteoclast Differentiation and Resorption Assay

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a robust method for generating and quantifying osteoclast formation and resorptive activity using the RAW 264.7 cell line, a model suitable for investigating the effects of pharmacological compounds [1] [2].

Materials and Reagents
  • Cell Line: RAW 264.7 mouse macrophage cell line (e.g., ATCC TIB-71). Use cells between passages 3 and 13 for consistent results [1].
  • Osteoclast Differentiation Reagents:
    • Alpha Modified Eagle Medium (α-MEM)
    • Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL): Recombinant protein, typically used at 50-100 ng/mL [2].
    • Test compound: RAF265, reconstituted in DMSO or appropriate solvent.
  • Bone Resorption Substrate: Calcium phosphate-coated coverslips to create a bone-mimetic surface [1].
  • Staining Reagents:
    • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.
    • Phalloidin conjugate (e.g., Alexa Fluor 488) for F-actin ring staining.
    • DAPI for nuclear counterstaining.
  • Fixation and Permeabilization: 4% Paraformaldehyde (PFA), permeabilization buffer (0.1% Triton X-100 in PBS).
Experimental Workflow

The following diagram summarizes the key stages of the protocol:

G Start Seed RAW 264.7 cells on bone-mimetic plates A Pre-treatment (Optional) Add this compound/DMSO vehicle Start->A B Induce Differentiation Add RANKL (50-100 ng/mL) A->B C Continue Culture & Treatment Refresh medium with RANKL ± this compound every 2-3 days for 4-7 days B->C D Fix and Stain Cells TRAP staining & F-actin/DAPI immunofluorescence C->D E Image Acquisition Brightfield & Fluorescence Microscopy D->E F Quantitative Analysis TRAP+ multinucleated cells Resorption pit area F-actin ring morphology E->F

Detailed Step-by-Step Procedure

Part 1: Osteoclast Differentiation on Bone-Mimetic Coating [1]

  • Prepare Coated Coverslips:

    • Prepare a simulated body fluid (SBF) solution from calcium and phosphate stock solutions.
    • Place sterile coverslips in a multi-well plate and cover with the SBF solution.
    • Incubate at 37°C for several hours or overnight to form a thin, uniform layer of inorganic calcium phosphate. Rinse with distilled water before cell seeding.
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in complete growth medium (e.g., DMEM + 10% FBS) onto the coated coverslips at an appropriate density (e.g., 5,000–10,000 cells/cm²).
    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Induce Differentiation:

    • Replace the growth medium with differentiation medium (α-MEM supplemented with RANKL).
    • Add the test compound (this compound) at desired concentrations. Include a vehicle control (e.g., DMSO) and a RANKL-only control.
    • Culture cells for 4-7 days, refreshing the differentiation medium and treatments every 2-3 days.

Part 2: Cell Staining and Functional Analysis [1] [2]

  • Fixation:

    • After the differentiation period, carefully aspirate the medium.
    • Rinse cells gently with pre-warmed PBS.
    • Fix cells with 4% PFA for 15-20 minutes at room temperature.
    • Rinse twice with PBS.
  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

    • Following the manufacturer's protocol, incubate fixed cells with a TRAP staining solution.
    • TRAP is a key enzymatic marker for mature osteoclasts. Multinucleated (≥3 nuclei) cells staining positive for TRAP are identified as osteoclasts.
    • After staining, rinse with water and allow to air dry.
  • F-actin Ring Staining (for Cytoskeletal Organization):

    • Permeabilize fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
    • Rinse with PBS.
    • Incubate with a phalloidin conjugate (e.g., Alexa Fluor 488, diluted in PBS as per manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
    • Rinse with PBS.
    • Counterstain nuclei with DAPI.
    • Mount coverslips on glass slides for microscopy.
  • Resorption Pit Analysis:

    • After removing cells (e.g., using a cell removal solution like 2.5% sodium nitrate or mild sonication), the underlying calcium phosphate coating can be visualized.
    • Resorption pits appear as dark areas under brightfield microscopy. The total resorbed area can be quantified using image analysis software (e.g., ImageJ).
Expected Results and Data Quantification

In a typical experiment, successful osteoclast differentiation is confirmed by the formation of large, TRAP-positive, multinucleated cells that form actin rings and resorb the calcium phosphate coating. The effects of a test compound can be quantified as follows:

Table 1: Key Quantitative Metrics for Osteoclast Differentiation and Function

Parameter Measurement Method Expected Outcome (RANKL-treated control) Potential Impact of Inhibitor
Osteoclast Number Count of TRAP+ multinucleated cells (≥3 nuclei) per field of view Significant increase over untreated cells Decrease
Osteoclast Size Average area of TRAP+ cells (μm²) from images Formation of large, spread cells Reduction
Resorption Activity Total area (%) of resorption pits per well Significant resorption of calcium phosphate layer Reduction in pit area and number
Cytoskeletal Organization Presence and integrity of F-actin rings visualized by fluorescence Formation of large, continuous actin rings Smaller, disrupted, or absent rings

Table 2: Molecular Markers of Osteoclast Differentiation (qPCR Analysis) [2]

Gene Marker Full Name Role in Osteoclastogenesis Expected mRNA Change (RANKL-induced)
NFATc1 Nuclear factor of activated T-cells, cytoplasmic 1 Master transcription regulator Strong Upregulation
CTSK Cathepsin K Key protease for bone matrix degradation Upregulation
TRAP Tartrate-resistant acid phosphatase Enzymatic marker; function in resorption Upregulation
MMP9 Matrix metalloproteinase 9 Protease involved in degrading bone matrix Upregulation

Signaling Pathways in Osteoclast Differentiation

The process of osteoclast differentiation is regulated by key signaling pathways. While the specific interaction of this compound is not established in this context, its known targets suggest it may influence these pathways. The core RANKL/RANK signaling axis is central to osteoclastogenesis.

G RANKL RANKL RANK RANK RANKL->RANK PI3K_Akt PI3K/Akt/GSK3β Pathway RANK->PI3K_Akt Activates TRPV4_CREB TRPV4/CREB Pathway RANK->TRPV4_CREB Activates P2X7 P2X7 P2X7->PI3K_Akt Positively Regulates [3] NFATc1 NFATc1 Activation PI3K_Akt->NFATc1 TRPV4_CREB->NFATc1 Induces [2] Target_Genes CTSK, TRAP, MMP9 (Osteoclast Genes) NFATc1->Target_Genes Differentiation Osteoclast Differentiation Target_Genes->Differentiation

Discussion and Application Notes

  • Protocol Advantages: This protocol provides a quantitative and image-based approach to study osteoclasts. The use of a biomimetic coating allows for easy visualization of resorption pits and the cells simultaneously, unlike traditional bone slices [1].
  • Adapting for this compound: To investigate this compound, include it during the differentiation process. A dose-response curve (e.g., 1 nM - 10 µM) should be established. Given that this compound is a known kinase inhibitor, it is plausible to hypothesize it may suppress osteoclast formation and bone resorption by potentially interfering with key signaling pathways like MAPK or PI3K-Akt, which are critical for osteoclastogenesis [3] [4].
  • Troubleshooting:
    • Low Differentiation Efficiency: Ensure RANKL bioactivity is maintained (avoid freeze-thaw cycles), and verify that cell passage number is not too high.
    • High Background in Staining: Include control wells without primary antibody for fluorescence and optimize antibody concentrations.
    • No Resorption Pits: Ensure the calcium phosphate coating is uniform and not too thick. Verify osteoclast maturity by allowing culture to proceed for a full 7 days.

References

Comprehensive Application Notes and Protocols for RAF265 in Osteoclast Resorption Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RAF265 and Osteoclast Biology

This compound is an orally bioavailable, dual-target inhibitor that potently suppresses both BRAF kinase and VEGFR2, making it a compelling therapeutic candidate for conditions characterized by excessive bone resorption. Osteoclasts are multinucleated cells derived from the monocyte-macrophage lineage that play an essential role in physiological bone remodeling through their unique ability to degrade mineralized bone matrix. However, pathological overactivation of osteoclasts occurs in numerous skeletal disorders, including osteoporosis, rheumatoid arthritis, bone metastases, and multiple myeloma, leading to excessive bone loss, fractures, and significant morbidity. The RANKL/RANK signaling pathway serves as the principal regulator of osteoclast differentiation and activity, while VEGF signaling through VEGFR2 has more recently been recognized as a critical modulator of osteoclast function and bone resorption.

The dual targeting capability of this compound against both BRAF (within the RAF/MEK/ERK pathway) and VEGFR2 positions it uniquely to interfere with two key signaling cascades that drive osteoclastogenesis and resorptive activity. Research has demonstrated that this compound effectively impairs in vitro differentiation of peripheral blood mononuclear cells (PBMCs) into mature osteoclasts and potently inhibits the resorptive capacity of mature osteoclasts, suggesting promising therapeutic applications for skeletal disorders associated with increased bone resorption [1]. These application notes provide detailed protocols and methodological considerations for implementing this compound in osteoclast resorption assays, enabling researchers to reliably evaluate its anti-resorptive properties.

This compound Chemical and Pharmacological Properties

Table 1: Key Characteristics of this compound

Property Description
Molecular Target Dual inhibitor of BRAF (including mutant forms) and VEGFR2 kinase [1]
Mechanism of Action ATP-competitive pan-Raf inhibitor with additional anti-angiogenic activity via VEGFR2 inhibition [2]
Administration Orally bioavailable [1]
Primary Applications Investigationally studied for melanoma, medullary thyroid cancer, colorectal cancer, and skeletal disorders with increased bone resorption [1] [3] [2]
Key Pathways Affected RAF/MEK/ERK signaling pathway and VEGF-mediated signaling [1]

Resorption Pit Assay Protocol Using Calcium Phosphate-Coated Plates

Preparation of Calcium Phosphate-Coated Plates

The foundation of a reliable osteoclast resorption assay is the consistent preparation of uniform calcium phosphate coatings that serve as an artificial bone matrix. Below is the optimized protocol for creating these specialized surfaces:

  • Calcium Stock Solution (25 mM CaCl₂·2H₂O, 1.37 M NaCl, 15 mM MgCl₂·6H₂O in Tris buffer): Prepare 50 mM Tris buffer and adjust pH to 7.4 using 1 M HCl. Add 0.368 g of CaCl₂·2H₂O, 8.0 g of NaCl, and 0.305 g of MgCl₂·6H₂O to 100 mL of Tris buffer, dissolving each component completely before adding the next. Adjust pH to 7.4 again if necessary and store at room temperature [4].

  • Phosphate Stock Solution (11.1 mM Na₂HPO₄, 42 mM NaHCO₃ in Tris buffer): Add 0.158 g of Na₂HPO₄ and 0.353 g of NaHCO₃ to 100 mL of 50 mM Tris buffer, dissolving each component sequentially. Adjust pH to 7.4 using 1 M HCl and store at room temperature [4].

  • Pre-calcification of Plates: Prepare working solution by mixing 15 mL of 50 mM Tris buffer, 7.5 mL of calcium stock solution, and 7.5 mL of phosphate stock solution. Filter sterilize using a 0.2 µm filter. Add 300 µL of this solution to each well of a 96-well flat-bottom cell culture plate. Incubate covered at 37°C for 3 days [4].

  • Final Calcification: Prepare calcium phosphate solution (2.25 mM Na₂HPO₄, 4 mM CaCl₂·2H₂O, 0.14 M NaCl, 50 mM Tris base) by dissolving 0.016 g Na₂HPO₄, 0.0295 g CaCl₂·2H₂O, 0.409 g NaCl, and 0.303 g Tris base in approximately 40 mL deionized water. Adjust pH to 7.4, bring volume to 50 mL with deionized water, and filter sterilize. Remove pre-calcification solution from plates and add 300 µL of calcium phosphate solution to each well. Incubate at 37°C for 1 day [4].

  • Washing and Sterilization: Turn plates over to pour out solution and wash thoroughly three times with deionized water. Dry immediately using a hair dryer or compressed CO₂/N₂ gas to ensure a uniform surface. Sterilize coated plates by UV radiation in a clean bench for 1 hour. Plates can be used immediately or sealed with parafilm and stored at room temperature [4].

Isolation of Osteoclast Precursors from Human Peripheral Blood

The quality of osteoclast precursors is critical for obtaining physiologically relevant resorption data. The following protocol outlines the isolation of PBMCs from human peripheral blood:

  • Obtain written informed consent from donors and draw 15 mL of fresh blood using appropriate ethical approvals [4].

  • Dilute the blood with an equal volume of PBS (15 mL each) and mix gently by inverting the tube several times.

  • Carefully layer 30 mL of diluted blood over 15 mL of density gradient solution (e.g., Ficoll) in a 50 mL conical tube, taking care not to mix the layers.

  • Centrifuge at 810 × g for 20 minutes at 20°C in a swinging-bucket rotor without brake.

  • After centrifugation, aspirate the upper plasma layer, leaving the mononuclear cell layer undisturbed at the interphase.

  • Carefully transfer the mononuclear cell layer to a new 50 mL conical tube using a sterile pipette.

  • Fill the tube with PBS, mix gently, and centrifuge at 300 × g for 10 minutes at 20°C.

  • Completely remove supernatant, resuspend cell pellet in 50 mL PBS, and centrifuge again at 300 × g for 10 minutes.

  • For platelet removal, resuspend pellet in 50 mL PBS and centrifuge at 200 × g for 10 minutes at 20°C.

  • Remove supernatant completely and resuspend cells in complete α-MEM culture medium [4].

Osteoclast Differentiation and this compound Treatment

To establish reproducible differentiation and treatment conditions, follow this optimized protocol:

  • Precursor Expansion: Resuspend PBMCs in complete α-MEM (10% FBS, 1% Pen/Strep, 1% amphotericin B) containing 20 ng/mL M-CSF. Seed cells at a density of 2.5 × 10⁵ cells/cm². Typically, cells isolated from 15-20 mL fresh blood can be seeded in one 75 cm² flask (approximately 1.5-2 × 10⁷ cells). Feed cells with fresh complete α-MEM containing 20 ng/mL M-CSF every third day until attached cells reach 95% confluency (approximately 6 days) [4].

  • Plate Preparation and Cell Seeding: Incubate CaP-coated plates with 50 µL of FBS for 1 hour in a 37°C incubator to facilitate cell adhesion. Detach expanded OC precursors using trypsin-EDTA, count cells, and seed onto prepared CaP-coated plates in complete α-MEM containing 30 ng/mL M-CSF and 40 ng/mL RANKL to induce osteoclast differentiation [1] [4].

  • This compound Treatment: Prepare this compound stock solution in DMSO according to manufacturer instructions. Typical working concentrations range from 10-1000 nM based on experimental requirements. Add this compound simultaneously with osteoclastogenic cytokines at the initiation of differentiation. Include vehicle control (DMSO at equivalent concentration) and appropriate positive controls (e.g., other known resorption inhibitors) [1].

  • Culture Maintenance: Culture cells for 7-14 days, replacing medium and treatments every 2-3 days. Monitor multinucleated osteoclast formation visually. Mature osteoclasts typically form after 7-9 days of culture and appear as large, spread cells with multiple nuclei [1] [4].

G Start Start Protocol PlatePrep Calcium Phosphate Plate Preparation Start->PlatePrep PBMCIsolation PBMC Isolation from Blood PlatePrep->PBMCIsolation PrecursorExpansion Precursor Expansion with M-CSF PBMCIsolation->PrecursorExpansion Differentiation Seed on Coated Plates Add RANKL + M-CSF Treat with this compound PrecursorExpansion->Differentiation Culture Culture for 7-14 Days Refresh Media + Treatments Every 2-3 Days Differentiation->Culture Fixation Fix and Stain Cells Culture->Fixation Visualization Visualize and Quantify Resorption Pits Fixation->Visualization End Analysis Complete Visualization->End

Diagram 1: Experimental workflow for this compound resorption assay showing key steps from plate preparation to quantitative analysis

Visualization and Quantification of Resorption Pits

Accurate quantification of resorption pits is essential for evaluating this compound efficacy. The following methods enable precise measurement:

  • Fluorescence Staining Method:

    • Remove culture medium and gently wash wells with PBS.
    • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100 for 5 minutes if intracellular staining is required.
    • Stain actin cytoskeleton with phalloidin (e.g., Alexa Fluor 488-conjugated) to visualize sealing zones.
    • Counterstain nuclei with DAPI.
    • Counterstain CaP coating with calcein (1-5 µg/mL) for 30 minutes to enhance contrast of resorption pits.
    • Visualize using fluorescence microscopy; resorption pits appear as dark areas against the fluorescent CaP coating [4].
  • Brightfield Staining Method:

    • After fixation, remove cells by mechanical agitation or using 5% sodium hypochlorite for 5-10 minutes.
    • Wash wells thoroughly with deionized water.
    • Stain CaP coating with 5% AgNO₃ for 30 seconds under bright light.
    • Rinse with deionized water and develop with 2.5% sodium carbonate in 0.15% formaldehyde for 1-2 minutes.
    • Stop reaction with 5% sodium thiosulfate for 2-3 minutes.
    • Wash extensively with deionized water and air dry.
    • Image using brightfield microscopy; resorption pits appear as bright areas against the dark stained CaP coating [4].
  • Quantification Analysis:

    • Capture multiple non-overlapping images per well using consistent magnification.
    • Use ImageJ or similar software to threshold and binarize images.
    • Measure total resorbed area per field and calculate percentage of surface resorbed.
    • Normalize data to vehicle control to determine percentage inhibition.
    • Include appropriate controls and replicates for statistical analysis [4].

Quantitative Effects of this compound on Osteoclastogenesis and Resorption

Table 2: this compound Inhibitory Effects on Osteoclast Formation and Function

Parameter Effect of this compound IC₅₀ / Effective Concentration Experimental Context
Osteoclast Differentiation Significant impairment of PBMC to OC differentiation [1] ≈160 nM [1] Human PBMCs treated with RANKL (40 ng/mL) and M-CSF (30 ng/mL)
Resorptive Activity Potent inhibition of resorption pit formation [1] ≈20 nM [1] Mature osteoclasts on calcium phosphate coatings
VEGFR2 Inhibition Noticeable inhibition of VEGFR2 signaling [1] 10-50 nM [1] Western blot analysis of phosphorylated VEGFR2
Cell Viability (MTT) Dose-dependent reduction in viability [2] 1.83-2.08 µM (CRC lines) [2] HT29 and HCT116 colorectal cancer cells
Apoptosis Induction Increased annexin V positive cells [2] 35-42% at 15 µM [2] HT29 and HCT116 cells after 48h treatment

Mechanism of Action and Signaling Pathways

This compound exerts its potent anti-resorptive effects through dual inhibition of key signaling pathways in osteoclasts. The molecular mechanisms include:

  • RAF/MEK/ERK Pathway Inhibition: this compound directly inhibits BRAF kinase activity, leading to suppressed phosphorylation of downstream MEK and ERK. This inhibition results in diminished expression of critical transcription factors c-Fos and NFATc1, which are master regulators of osteoclast differentiation. The reduction of these factors leads to downregulation of osteoclast-specific genes and impaired differentiation of precursor cells into mature osteoclasts [1].

  • VEGFR2 Signaling Blockade: The inhibitory effect on VEGFR2 (noticeable at 10-50 nM) disrupts VEGF-mediated osteoclast function. VEGF signaling normally promotes osteoclast formation, survival, and resorptive activity. By blocking this pathway, this compound directly interferes with osteoclast activation and bone resorption processes [1].

  • Gene Expression Modulation: this compound treatment leads to reduced expression of multiple osteoclast-specific genes essential for bone resorption, including:

    • Integrin αVβ3: Critical for osteoclast adhesion and sealing zone formation
    • Cathepsin K: Primary protease responsible for collagen degradation
    • Carbonic Anhydrase II: Enzyme essential for acidification of resorption lacunae
    • Vacuolar H+-ATPase subunit (ATP6V1A): Proton pump required for bone demineralization
    • Matrix Metalloproteinase 9 (MMP-9): Enzyme involved in matrix degradation
    • Rab7 GTPase: Protein important for vesicular trafficking in osteoclasts [1]

G MCSF M-CSF RAS RAS MCSF->RAS RANKL RANKL RANKL->RAS VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cFos c-Fos ERK->cFos Function Osteoclast Function: • Differentiation • Resorption • Survival VEGFR2->Function VEGF Signaling NFATc1 NFATc1 cFos->NFATc1 Genes Resorption Genes: • Integrin αVβ3 • Cathepsin K • Carbonic Anhydrase II • V-ATPase (ATP6V1A) • MMP-9 • Rab7 GTPase NFATc1->Genes Genes->Function This compound This compound Inhibition This compound->RAF Dual Inhibition This compound->VEGFR2

Diagram 2: Molecular mechanism of this compound showing dual inhibition of BRAF and VEGFR2 signaling pathways leading to suppressed osteoclast differentiation and function

Therapeutic Implications and Applications

The anti-resorptive properties of this compound extend across multiple pathological contexts, suggesting several promising therapeutic applications:

  • Oncology and Bone Metastases: In colorectal cancer models, this compound demonstrated significant anti-tumor and anti-metastatic activity, particularly against CD26+ cancer stem cells which are associated with metastasis and chemoresistance. This compound in combination with 5-fluorouracil (5FU) significantly reduced liver and lung metastasis in orthotopic models, suggesting potential for treating bone-metastatic disease [2].

  • Medullary Thyroid Cancer: this compound showed synergistic activity with PI3K inhibitor ZSTK474 in reducing viability of TT medullary thyroid cancer cells harboring RET mutations. The combination therapy demonstrated cytotoxic effects and significantly reduced calcitonin production, a key tumor marker in MTC [3].

  • Skeletal Disorders: The potent inhibition of both osteoclast differentiation (IC₅₀ ≈160 nM) and resorptive function (IC₅₀ ≈20 nM) suggests this compound may have applications in osteoporosis, rheumatoid arthritis, and other skeletal disorders characterized by excessive bone loss. Its dual mechanism targeting both the RAF/MEK/ERK pathway and VEGFR2 provides a multifaceted approach to suppressing osteoclast activity [1].

  • Combination Therapies: The ability of this compound to target multiple pathways simultaneously provides opportunities for rational combination therapies. In medullary thyroid cancer, this compound combined with ZSTK474 showed synergistic effects [3]. In colorectal cancer models, this compound enhanced the efficacy of 5FU while counteracting the enrichment of CD26+ cancer stem cells typically induced by 5FU treatment [2].

Troubleshooting and Technical Considerations

Optimal assay performance requires attention to several technical considerations:

  • Calcium Phosphate Coating Quality: Inconsistent coatings can lead to variable results. Ensure fresh solutions are used and drying is uniform across wells. Test each batch of coated plates using known osteoclast precursors to verify performance before experimental use.

  • This compound Solubility and Stability: Prepare fresh this compound stock solutions in DMSO and dilute in culture medium immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%) to rule out solvent effects.

  • Osteoclast Precursor Variability: Different donor populations may show varying sensitivity to this compound. Use consistent donor criteria when possible and consider pooling multiple donors for larger studies. Monitor differentiation efficiency in vehicle controls for each experiment.

  • Time of Intervention: For differentiation inhibition studies, add this compound at the initiation of culture. For resorption inhibition studies, mature osteoclasts can be treated after differentiation is complete (typically day 7-10) to specifically examine effects on resorptive function independent of differentiation.

  • Alternative Assay Substrates: While calcium phosphate coatings provide a convenient in vitro model, consider complementary assays using dentin or bone slices for more physiologically relevant substrates, particularly for translational studies.

Conclusion

This compound represents a promising dual-target therapeutic agent with potent inhibitory effects on osteoclast differentiation and bone resorption activity. The detailed protocols provided in these application notes enable robust evaluation of this compound in resorption assays, facilitating further investigation of its potential therapeutic applications in skeletal disorders. The distinctly lower IC₅₀ for resorption (≈20 nM) compared to differentiation inhibition (≈160 nM) suggests this compound may be particularly effective in directly disrupting the bone-degrading capacity of mature osteoclasts, while its dual targeting of both BRAF and VEGFR2 pathways provides a mechanistic advantage over single-target inhibitors. These features, combined with its oral bioavailability, position this compound as a compelling candidate for further development as an anti-resorptive therapy.

References

RAF265 as an Antiviral Agent: Application Notes for Confocal Microscopy Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to RAF265 and its Antiviral Potential this compound is an orally active, small-molecule kinase inhibitor originally developed for cancer treatment [1] [2]. Recent investigations have repurposed it as a broad-spectrum antiviral agent against coronaviruses, including Porcine Epidemic Diarrhea Virus (PEDV), SARS-CoV-2, and SARS-CoV [1] [2]. Its antiviral activity stems from a dual mechanism: inhibiting viral entry and disrupting the host's cellular translation machinery [1] [2]. Confocal microscopy is a pivotal technique for visualizing these effects, allowing researchers to directly observe the subcellular localization of viral components and host-cell factors in response to this compound treatment.

2. Key Experimental Findings and Quantitative Data Research shows that this compound significantly reduces viral infection. The following table summarizes key quantitative findings from antiviral studies:

Parameter Value/Result Experimental Context
PEDV Viral Load Reduction Reduced by 4 orders of magnitude Vero cells infected with PEDV strain CV777 [1]
PEDV-pp Entry Inhibition (EC₅₀) 79.1 nM Huh7 cells transduced with PEDV spike pseudotyped particles [1] [2]
Activity Against Other Coronaviruses Potent inhibitory activity Infection with SARS-CoV-2-pp and SARS-CoV-pp [1] [2]
Cytoskeleton Impact Altered arrangement, reduced p-FAK, p-p38, p-cofilin Mediates inhibition of viral entry [1] [2]
Translation Machinery Impact Reduced p-eIF4E (Ser209) Targets host cap-dependent translation [1] [2]

3. Detailed Protocol: Confocal Microscopy for this compound Antiviral Analysis This protocol outlines the procedure for using confocal microscopy to analyze the effect of this compound on PEDV infection in Vero cells.

A. Materials and Reagents

  • Cell Line: African green monkey kidney (Vero) cells [1] [2]
  • Virus: Porcine epidemic diarrhea virus (PEDV) strain CV777 [1] [2]
  • Key Reagent: this compound (available from suppliers like MedChemExpress) [1] [2]
  • Antibodies: Primary antibody against PEDV-N protein; TRITC-conjugated secondary antibody [1] [2]
  • Stains: DAPI (for nuclear staining) [1] [2]
  • Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% FBS, non-essential amino acids, L-glutamine, sodium pyruvate, penicillin, and streptomycin [1] [2]

B. Experimental Procedure

  • Cell Seeding and Infection: Seed Vero cells onto glass-bottom confocal dishes and allow them to adhere overnight to reach 70-80% confluency. Infect the cells with PEDV at the desired multiplicity of infection (MOI) [1] [2].
  • Inhibitor Treatment: Add this compound to the culture medium at the same time as viral infection. A concentration near the EC₅₀ (e.g., 80 nM) is a suitable starting point for optimization. Include control groups (e.g., untreated infected cells, and uninfected cells) [1] [2].
  • Incubation and Fixation: Incubate the cells for 1 hour post-infection at 37°C in a 5% CO₂ incubator. After incubation, gently wash the cells three times with pre-cooled phosphate-buffered saline (PBS) to remove unbound virus and drugs. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature [1] [2].
  • Immunostaining: Permeabilize the fixed cells (if required by the primary antibody) and block with a blocking serum (e.g., 5% BSA in PBS) for 1 hour. Incubate with the primary antibody (anti-PEDV-N) diluted in blocking buffer overnight at 4°C. The next day, wash the cells and incubate with the TRITC-conjugated secondary antibody for 1-2 hours at room temperature, protected from light [1] [2].
  • Nuclear Staining and Mounting: Stain the cell nuclei with DAPI according to the manufacturer's instructions. After final washes, mount the coverslips (if used) onto glass slides with an anti-fade mounting medium [1] [2].

C. Image Acquisition and Analysis

  • Image Acquisition: Use a confocal laser scanning microscope. Acquire images from at least five independent fields of view per condition, with experiments performed in duplicate to ensure statistical robustness [1] [2].
  • Critical Microscope Settings:
    • File Format: Save images in a lossless file format (e.g., PNG, TIFF) to preserve data integrity for quantification. Avoid lossy formats like JPG [3].
    • Bit Depth: Use a bit depth that matches your camera's capability (e.g., 12-bit or 16-bit) to capture a wide dynamic range of intensity data [3].
    • Exposure and Saturation: Set exposure times to ensure the brightest signals in your image do not saturate the camera's pixel range. The histogram should not show a spike at the maximum intensity value [3].
  • Image Analysis: Use image analysis software (e.g., FIJI/ImageJ, CellProfiler) to quantify the following [1] [3] [4]:
    • Viral Protein Presence: Measure the fluorescence intensity and the number of puncta of the TRITC signal (PEDV-N protein) in the cytoplasm.
    • Infection Rate: Calculate the percentage of DAPI-stained cells that are positive for the PEDV-N signal.

Proposed Mechanism of Action of this compound

The antiviral activity of this compound is mediated through a dual mechanism targeting host cell processes, as illustrated in the following diagram:

G A This compound B Inhibition of Host Kinase Signaling A->B  inhibits E eIF4E Phosphorylation (Ser209) A->E  reduces C Cytoskeleton Rearrangement B->C D Blockade of Viral Entry C->D H Inhibition of Coronavirus Replication D->H F Dysregulation of Host Translation E->F G Reduced Viral Protein Synthesis F->G G->H

Technical Notes for Reproducible Imaging

  • Minimize Background Variation: Be aware of uneven illumination (vignetting) across the field of view. Use consistent microscope settings and consider applying illumination correction in your analysis software if necessary [3].
  • Avoid Annotations: Do not add scale bars, text, or other annotations to images before quantification, as this can interfere with automated analysis algorithms [3].
  • Validated Antibodies: The studies referenced used specific antibodies for validation, including anti-PEDV-N and phospho-specific antibodies like p-eIF4E (Ser209) [1] [2]. Ensure all antibodies are validated for use in immunofluorescence.

References

Key Quantitative Data on RAF265 Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes essential quantitative data from key studies on RAF265, which can be used to guide experimental design.

Table 1: Key Biochemical and Cellular Activity Data for this compound

Parameter Value / Concentration Context / Assay System Source (Citation)
Antiviral Activity (EC₅₀) 79.1 nM Viral entry of PEDV-pp (PEDV S-glycoprotein pseudotyped particles) [1]
Viral Load Reduction 4 orders of magnitude PEDV infection in Vero cells [1]
Biochemical IC₅₀ (B-RAFV600E) 0.5 nM Enzymatic assay [2]
Biochemical IC₅₀ (VEGFR) 2 nM Enzymatic assay [2]
Cellular Activity (pERK SKMEL-28) 0.14 µM Target modulation in a B-RAFV600E melanoma cell line [2]
Cellular Activity (SKMEL-28 Proliferation) 0.16 µM Proliferation assay in a B-RAFV600E melanoma cell line [2]
In Vivo Efficacy (Tumour Growth) >50% reduction Response in patient-derived melanoma orthotopic implants (41% of models) [3]

Detailed Experimental Protocols

Here are standardized protocols for key assays used in this compound research, as detailed in the search results.

Protocol 1: qRT-PCR for Viral Load Quantification (from PEDV study [1])

This protocol is used to measure viral RNA levels in in vitro or in vivo models after this compound treatment.

  • 1. Sample Collection and RNA Extraction
    • Collect cell culture supernatances or homogenized tissue samples (e.g., intestinal content from challenged piglets).
    • Extract total RNA using a commercial reagent like Trizol, following the manufacturer's instructions.
  • 2. cDNA Synthesis
    • Use a cDNA Synthesis SuperMix to reverse transcribe the extracted RNA into cDNA.
  • 3. Quantitative Real-Time PCR (qRT-PCR)
    • Reaction Setup: Use a SYBR Green-based master mix for detection.
    • Primer Sequences:
      • PEDV-N (Target)
        • Forward: 5′- CTG GGT TGC TAA AGA AGG CG −3′
        • Reverse: 5′- CTG GGG AGC TGT TGA GAG AA −3′
      • GAPDH (Endogenous Control)
        • Forward: 5′- GAT CAT CAG CAA TGC CTC CT −3′
        • Reverse: 5′- TGA GTC CTT CCA CGA TAC CA −3′
    • Thermocycling Conditions: Standard two-step RT-PCR protocol as per the SYBR Green super mix manufacturer.
    • Data Analysis: Calculate the relative fold changes in viral RNA using the 2−ΔΔCT method, normalizing to the GAPDH control.
Protocol 2: Pseudotyped Viral Particle Entry Assay (from PEDV study [1])

This assay specifically measures the effect of this compound on the viral entry step.

  • 1. Production of Pseudotyped Particles (e.g., PEDV-pp, SARS-CoV-2-pp)
    • Seed HEK293T cells in 10-cm plates one day prior to transfection.
    • Co-transfect the cells with a plasmid mix using Lipofectamine 2000. The mix should contain:
      • 15 µg of the lentiviral backbone plasmid (e.g., pNL-4.3-Luc-E−R−, which contains a luciferase reporter gene).
      • 15 µg of the plasmid encoding the viral spike glycoprotein (e.g., pcDNA-PEDV-Spike).
    • At 16 hours post-transfection, replace the media with fresh media supplemented with 2% FBS.
    • Harvest the supernatant containing the pseudotyped particles at 36-48 hours post-transfection. Filter through a 0.22 µm syringe filter to remove cell debris. Use immediately or store at -80°C.
  • 2. Virus Entry Assay with this compound Treatment
    • Seed target cells (e.g., Huh7 cells) in a 96-well plate one day prior to transduction.
    • The next day, add 100 µL of the pseudotyped particle supernatant to each well, in the absence or presence of serially diluted this compound.
    • After 48 hours of transduction, lyse the cells with a passive lysis buffer.
    • Incubate the lysate with a luciferase assay substrate according to the manufacturer's instructions.
    • Measure the luminescence, which is directly proportional to the success of viral entry. The half-maximal effective concentration (EC₅₀) can be calculated from the dose-response curve.

This compound Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the molecular mechanisms and key experimental workflows for this compound.

Diagram 1: this compound's Dual Mechanisms of Action

This diagram summarizes the two primary antiviral mechanisms of this compound identified in the PEDV study: inhibition of host translation machinery and disruption of the actin cytoskeleton [1].

RAF265_Mechanism This compound Dual Antiviral Mechanisms cluster_translation Mechanism 1: Inhibits Host Translation Machinery cluster_cytoskeleton Mechanism 2: Disrupts Actin Cytoskeleton This compound This compound eIF4F eIF4F Complex This compound->eIF4F Targets p_Cofilin p-Cofilin (Inactive) This compound->p_Cofilin Alters p_eIF4E p-eIF4E (Ser209) eIF4F->p_eIF4E ViralProt Viral Protein Synthesis p_eIF4E->ViralProt ViralReplication Suppressed Viral Replication ViralProt->ViralReplication Cofilin Cofilin ActinArrangement Actin Cytoskeleton Arrangement p_Cofilin->ActinArrangement ViralEntry Viral Entry ActinArrangement->ViralEntry Blocks Virus Virus Virus->ViralEntry

Diagram 2: Workflow for Antiviral Drug Testing

This flowchart outlines the key steps for evaluating this compound's antiviral efficacy, from in vitro models to in vivo validation [1].

Antiviral_Workflow Workflow for Antiviral Efficacy Testing Start Start Antiviral Testing InVitro In Vitro Models Start->InVitro PseudotypeAssay Pseudotyped Particle Entry Assay InVitro->PseudotypeAssay LiveVirusAssay Live Virus Infection (e.g., PEDV in Vero cells) InVitro->LiveVirusAssay QcAnalysis qRT-PCR and Western Blot Analysis PseudotypeAssay->QcAnalysis LiveVirusAssay->QcAnalysis InVivo In Vivo Validation QcAnalysis->InVivo AnimalChallenge Animal Model Challenge (e.g., Piglets) InVivo->AnimalChallenge SampleCollection Tissue/Blood Sample Collection AnimalChallenge->SampleCollection EfficacyEndpoint Viral Load (qRT-PCR) and Pathology Assessment SampleCollection->EfficacyEndpoint

Discussion and Application Notes

  • Mechanism Insights: The antiviral action of this compound is distinct from a simple kinase shutdown. It leverages a dual mechanism by modulating the host cell environment—specifically the translational machinery and cytoskeletal dynamics—to create a state that is unfavorable for coronavirus replication and entry [1]. This host-directed approach could be less susceptible to viral mutation-driven resistance.
  • Research Applications: Beyond its documented anticancer use, this compound serves as a valuable tool compound in virology research. It can be used to dissect the role of specific host pathways (MAPK/ERK, cytoskeletal remodeling, and cap-dependent translation) in the viral life cycle [1] [4]. The provided pseudotyped particle entry assay is particularly useful for the safe study of high-consequence pathogens like SARS-CoV-2 in BSL-2 facilities.
  • Considerations for Use: Researchers should note that this compound is a multi-kinase inhibitor. While this breadth underlies its potent effects, observed phenotypes should be corroborated with additional, more specific inhibitors or genetic knockdowns to confirm the precise molecular targets responsible. Furthermore, its impact on fundamental cellular processes like translation and cytoskeleton arrangement necessitates careful assessment of potential cytotoxic effects in any new cell system.

References

Comprehensive Application Notes and Protocols: Analysis of Caspase Activation in RAF265-Treated Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RAF265 and Caspase-Mediated Apoptosis

This compound is an orally bioavailable, multi-kinase inhibitor that targets key signaling pathways in cancer cells, including BRAF (both wild-type and mutant forms), CRAF, and VEGFR2. Its mechanism of action primarily involves suppression of the RAF/MEK/ERK signaling cascade, a critical pathway regulating cell proliferation, survival, and differentiation in various malignancies. In preclinical studies, this compound has demonstrated significant anti-tumor and anti-metastatic activity in models of colorectal cancer and melanoma. Apoptosis induction represents a key mechanism through which this compound exerts its therapeutic effects, with caspase activation serving as a definitive marker of this programmed cell death pathway.

Caspases, a family of cysteine-aspartic proteases, function as central mediators of apoptosis and are categorized as either initiator caspases (including caspase-8, -9, and -10) or executioner caspases (including caspase-3, -6, and -7). In the apoptotic cascade, initiator caspases are activated in response to pro-death signals, which then cleave and activate executioner caspases. These executioner caspases subsequently target key cellular proteins, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. Detection of caspase activation therefore provides a critical readout for evaluating the pro-apoptotic efficacy of targeted therapies like this compound in cancer models. [1] [2]

Experimental Evidence of this compound-Induced Caspase Activation

Key Findings in Colorectal Cancer Models

In preclinical studies using HT29 and HCT116 colorectal cancer cell lines, this compound treatment demonstrated dose-dependent activation of multiple caspases. Through flow cytometric analysis of caspase activities, researchers observed that treatment with 10 μM this compound for 48 hours significantly increased activation of caspase-9 (HT29: from 2.11% ± 0.33% to 4.52% ± 0.56%; HCT116: from 3.25% ± 0.25% to 5.13% ± 0.34%), caspase-8 (HT29: from 2.45% ± 0.40% to 5.07% ± 0.42%; HCT116: from 1.34% ± 0.23% to 3.98% ± 0.29%), and caspase-3 (HT29: from 1.11% ± 0.17% to 2.4% ± 0.20%; HCT116: from 2.84% ± 0.35% to 5.98% ± 0.74%). This simultaneous activation of both initiator and executioner caspases indicates that this compound induces apoptosis through engagement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The study further confirmed that this compound effectively inhibited phosphorylation of MEK and ERK, establishing the connection between pathway inhibition and apoptosis induction. [1]

Evidence from Advanced Melanoma Models

Studies using orthotopic implants of patient-derived melanoma tumors in mouse models demonstrated that 41% of tumors (7 of 17) responded to this compound treatment with significant tumor growth reduction. Interestingly, the response rate was higher in BRAF wild-type tumors (5 of 7 responders) compared to BRAF mutant tumors, suggesting that factors beyond BRAF mutation status influence this compound sensitivity. Molecular analysis of responding tumors revealed induction of the apoptosis mediator BCL2-like 11 alongside reduced proliferation markers. While response to this compound did not always correlate directly with pERK1/2 reduction, responders consistently showed reduced pMEK1 levels, indicating effective pathway suppression. These findings highlight the importance of caspase activation analysis as a pharmacodynamic marker for this compound activity across different cancer types. [3]

Caspase Activation Assay Protocols

Colorimetric Caspase-3 Activity Assay

The colorimetric caspase-3 assay provides a simple, spectrophotometer-based method for quantifying caspase-3 activity through detection of a chromogenic substrate cleavage product. This approach is particularly suitable for high-throughput screening applications and laboratories with standard microplate reader equipment. [2]

3.1.1 Materials and Reagents
  • Cell lines: HT29 or HCT116 colorectal carcinoma cells (or other relevant cancer models)
  • This compound stock solution: Prepare in DMSO at appropriate concentration (typical working concentrations range from 1-15 μM based on experimental goals)
  • Caspase-3 assay buffer: 50 mM HEPES, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, pH 7.4
  • Caspase-3 substrate: Ac-DEVD-pNA (p-nitroanilide)
  • Cell lysis buffer: Commercial caspase assay lysis buffer or 50 mM HEPES, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, pH 7.4
  • Positive control: Staurosporine (0.5-1 μM) or other known apoptosis inducer
  • 96-well plates, microcentrifuge tubes, ice bucket
  • Spectrophotometer or microplate reader capable of measuring absorbance at 400-405 nm
3.1.2 Experimental Procedure
  • Cell Seeding and Treatment:

    • For suspension cells: Centrifuge and resuspend cell pellet in culture medium at 80,000 cells/well in a 96-well plate.
    • For adherent cells: Seed cells in a 96-well plate at 20,000 cells/well in growth medium and allow to attach overnight.
    • Include triplicate wells for each experimental condition (untreated control, this compound-treated, positive control).
  • Apoptosis Induction:

    • Treat cells with desired concentrations of this compound (typically 1-15 μM) for 24-72 hours based on experimental design.
    • Include a negative control (vehicle alone, e.g., DMSO at same concentration as treated groups) and positive control (0.5-1 μM staurosporine).
    • Incubate at 37°C with 5% CO₂ for the predetermined treatment duration.
  • Cell Lysis:

    • Following treatment, centrifuge plates at 800 × g for 10 minutes at 4°C.
    • Carefully aspirate supernatant and resuspend cell pellets in 50 μL of chilled cell lysis buffer.
    • Incubate on ice for 10 minutes to ensure complete cell lysis.
  • Caspase Activity Measurement:

    • Prepare caspase-3 assay loading solution by adding DEVD-pNA substrate (final concentration 200 μM) and DTT (final concentration 10 mM) to caspase assay buffer.
    • Add 100 μL of caspase-3 assay loading solution to each well containing cell lysates.
    • Incubate the plate at 37°C for 1-2 hours to allow substrate cleavage.
    • Measure absorbance at 400-405 nm using a microplate reader or spectrophotometer.
  • Data Analysis:

    • Subtract background absorbance from blank wells containing only lysis buffer and substrate.
    • Normalize this compound-treated samples to untreated controls to calculate fold-increase in caspase-3 activity.
    • Express data as mean ± standard deviation from triplicate measurements. [2]
Fluorometric Caspase-3 Activity Assay

The fluorometric caspase-3 assay offers enhanced sensitivity compared to colorimetric methods, making it suitable for detecting early or subtle changes in caspase activation. This method utilizes AMC (7-amino-4-methylcoumarin) as the fluorogenic reporter, which emits strong fluorescence upon cleavage from the DEVD substrate. [2]

3.2.1 Procedure
  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Section 3.1.2.
    • Following treatment, collect cells by centrifugation (800 × g for 5 minutes).
    • Resuspend cell pellets in 50 μL of chilled cell lysis buffer and incubate on ice for 10 minutes.
  • Reaction Setup:

    • Centrifuge lysates at 800 × g for 10 minutes to remove cellular debris.
    • Transfer supernatant to fresh tubes and determine protein concentration if normalization is required.
    • Add reaction buffer containing 10 mM DTT and DEVD-AMC substrate (final concentration 50 μM) to each sample.
  • Fluorescence Measurement:

    • Incubate reactions at 37°C for 2 hours protected from light.
    • Read fluorescence using a fluorometer with excitation at 380 nm and emission between 420-460 nm.
    • Include appropriate controls (blank with no lysate, negative control with untreated cells, positive control with staurosporine-treated cells).
  • Data Interpretation:

    • Calculate relative fluorescence units (RFU) after subtracting blank values.
    • Compare this compound-treated samples to controls to determine fold-increase in caspase-3 activity.
    • For quantitative analysis, generate an AMC standard curve to convert RFU to pmol of AMC generated. [2]
Flow Cytometry-Based Multi-Caspase Detection

Flow cytometry enables simultaneous assessment of multiple caspases alongside other apoptotic markers in individual cells, providing a comprehensive view of apoptosis induction. This approach is particularly valuable for heterogeneous cell populations and for correlating caspase activation with other cellular parameters.

3.3.1 Protocol for Caspase-8, -9, and -3 Detection
  • Cell Staining:

    • After this compound treatment, harvest cells by trypsinization or centrifugation.
    • Wash cells twice with PBS and resuspend in caspase staining buffer.
    • For caspase-3/7 detection: Use CellEvent Caspase-3/7 Green reagent (5 μM final concentration) following manufacturer's instructions.
    • For activated caspase-8 and -9: Use specific fluorescent-labeled inhibitors (FAM-LETD-FMK for caspase-8, FAM-LEHD-FMK for caspase-9) per manufacturer's protocols.
  • Incubation and Analysis:

    • Incubate stained cells at 37°C for 30-60 minutes protected from light.
    • Wash cells to remove unbound reagent and resuspend in PBS containing viability dye (e.g., propidium iodide) if needed.
    • Analyze by flow cytometry using appropriate laser and filter settings for each fluorophore.
    • Include single-stained controls for compensation and untreated cells for baseline caspase activity.
  • Data Analysis:

    • Determine the percentage of cells positive for each activated caspase.
    • Use fluorescence-minus-one (FMO) controls to establish gating boundaries.
    • Consider dual-parameter analysis to identify cells co-expressing multiple activated caspases. [1] [4]

Quantitative Data Summary

Table 1: Caspase Activation in this compound-Treated Colorectal Cancer Cells

Caspase Type Cell Line Baseline Activity (% positive cells) Activity with 10μM this compound (% positive cells) Fold Increase
Caspase-9 HT29 2.11% ± 0.33% 4.52% ± 0.56% 2.14
Caspase-9 HCT116 3.25% ± 0.25% 5.13% ± 0.34% 1.58
Caspase-8 HT29 2.45% ± 0.40% 5.07% ± 0.42% 2.07
Caspase-8 HCT116 1.34% ± 0.23% 3.98% ± 0.29% 2.97
Caspase-3 HT29 1.11% ± 0.17% 2.40% ± 0.20% 2.16
Caspase-3 HCT116 2.84% ± 0.35% 5.98% ± 0.74% 2.11

Table 2: Comparison of Caspase Detection Methods for this compound Studies

Assay Method Detection Principle Sensitivity Throughput Key Applications Special Equipment
Colorimetric DEVD-pNA cleavage, absorbance at 405nm Moderate High Initial screening, IC₅₀ determination Microplate reader
Fluorometric DEVD-AMC cleavage, fluorescence emission High Medium Kinetic studies, low-abundance samples Fluorometer
Flow Cytometry Fluorogenic substrates/inhibitors, cell-by-cell analysis High Low Heterogeneous populations, multi-parameter analysis Flow cytometer
Live-Cell Imaging CellEvent Caspase-3/7 reagents, real-time monitoring Medium Medium Kinetic studies, spatial analysis Fluorescence microscope

Apoptotic Signaling Pathway Activation by this compound

G This compound-Induced Apoptotic Signaling This compound This compound RAF_MEK_ERK RAF/MEK/ERK Signaling Pathway This compound->RAF_MEK_ERK Inhibits Mitochondria Mitochondria RAF_MEK_ERK->Mitochondria Regulates CytochromeC CytochromeC Mitochondria->CytochromeC Releases Apaf1 Apaf1 CytochromeC->Apaf1 Binds Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DeathReceptor DeathReceptor FADD FADD DeathReceptor->FADD Recruits Caspase8 Caspase8 FADD->Caspase8 Activates Caspase8->Caspase3 Cleaves/Activates Bid Bid Caspase8->Bid Cleaves Bid->Mitochondria Activates

Diagram 1: this compound induces apoptosis through both intrinsic and extrinsic caspase activation pathways. This compound inhibition of the RAF/MEK/ERK signaling pathway promotes mitochondrial release of cytochrome c, which activates caspase-9 through Apaf-1. Simultaneously, this compound treatment can engage the extrinsic pathway through caspase-8 activation. Both pathways converge on caspase-3 activation, executing apoptotic cell death. [1]

Experimental Workflow for Caspase Analysis

G This compound Caspase Analysis Workflow Start Start CellCulture Cell Culture (HT29/HCT116) Start->CellCulture RAF265Treatment This compound Treatment (1-15μM, 24-72h) CellCulture->RAF265Treatment AssaySelection Assay Selection RAF265Treatment->AssaySelection Colorimetric Colorimetric Assay (DEVD-pNA) Absorbance 405nm AssaySelection->Colorimetric Throughput Fluorometric Fluorometric Assay (DEVD-AMC) Ex/Em 380/460nm AssaySelection->Fluorometric Sensitivity FlowCytometry Flow Cytometry (Multi-caspase) CellEvent Reagents AssaySelection->FlowCytometry Multi-parameter DataAnalysis Data Analysis & Interpretation Colorimetric->DataAnalysis Fluorometric->DataAnalysis FlowCytometry->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Diagram 2: Comprehensive workflow for analyzing caspase activation in this compound-treated cells. The process begins with cell culture and this compound treatment, followed by selection of appropriate detection method based on experimental requirements (throughput, sensitivity, or multi-parameter analysis), and concludes with data analysis and interpretation. [1] [4] [2]

Data Analysis and Interpretation

Quantification and Normalization

When analyzing caspase activation data from this compound-treated samples, employ appropriate normalization strategies to ensure accurate interpretation:

  • Background Subtraction: Subtract absorbance/fluorescence values of blank wells (containing only lysis buffer and substrate) from all experimental values.
  • Negative Control Normalization: Express data as fold-increase compared to vehicle-treated control cells to account for baseline caspase activity.
  • Positive Control Validation: Include staurosporine (0.5-1 μM) or other known apoptosis inducers to confirm assay functionality and establish maximum response levels.
  • Protein Concentration Normalization: For lysate-based assays, normalize caspase activity to total protein concentration determined by BCA or Bradford assay.
  • Cell Number Normalization: For flow cytometry, include counting beads or normalize to events collected to account for potential cell loss during processing.
Statistical Analysis and Quality Control

Implement rigorous statistical analysis to ensure reliable results:

  • Perform experiments with at least three biological replicates to account for biological variability.
  • Use technical triplicates for each condition within individual experiments.
  • Apply appropriate statistical tests (e.g., Student's t-test for two groups, ANOVA for multiple comparisons) with significance threshold of p < 0.05.
  • Calculate IC₅₀ values for this compound-induced caspase activation using non-linear regression analysis of dose-response data.
  • For flow cytometry data, include fluorescence-minus-one (FMO) controls to establish accurate gating boundaries and minimize false positives.

Technical Considerations and Troubleshooting

Critical Parameters for Success

Several key factors significantly impact the quality and reliability of caspase activation data in this compound studies:

  • This compound Solubility and Stability: this compound should be prepared in DMSO at stock concentrations that ensure the final DMSO concentration does not exceed 0.1% (v/v) in cell culture media to avoid solvent toxicity. Aliquots should be stored at -20°C protected from light.
  • Treatment Duration Optimization: The optimal treatment time for detecting caspase activation may vary between cell lines. Perform time-course experiments (typically 24-72 hours) to identify the peak caspase activation window for specific models.
  • Cell Confluence Effects: Maintain consistent cell confluence (typically 60-80%) at treatment initiation, as overcrowding can alter susceptibility to this compound-induced apoptosis.
  • Apoptosis Timing Considerations: Caspase activation is often a transient event, with executioner caspases typically activated before morphological signs of apoptosis become prominent. Include multiple time points to capture peak activation.
Troubleshooting Common Issues
  • Low Signal-to-Noise Ratio: Increase treatment duration or this compound concentration; verify substrate freshness and proper storage; confirm instrument calibration and settings.
  • High Background in Controls: Reduce serum concentration during substrate incubation; include specific caspase inhibitor controls to confirm signal specificity; check for microbial contamination of reagents.
  • Inconsistent Replicates: Ensure uniform cell seeding and treatment application; verify consistent lysis efficiency across samples; pre-warm all reagents to appropriate temperature before use.
  • Flow Cytometry Compensation Issues: Use single-stained controls for each fluorophore; adjust PMT voltages to ensure proper signal separation; consider spectral overlap when designing multi-parameter panels.

Conclusion

The protocols outlined in this document provide comprehensive methodologies for detecting and quantifying caspase activation in this compound-treated cancer models. The consistent observation that this compound treatment activates multiple caspases across different cancer types underscores its potential as a broad-spectrum inducer of apoptotic cell death. When implementing these assays, researchers should select the method that best aligns with their specific experimental needs, considering factors such as throughput requirements, sensitivity needs, and equipment availability. The combination of caspase activation data with other apoptotic markers and pathway inhibition readouts provides the most compelling evidence of this compound's mechanism of action, contributing valuable insights for ongoing drug development efforts targeting the RAF/MEK/ERK signaling pathway.

References

RAF265 Toxicity Overview and Management FAQ

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the common treatment-related adverse events (AEs) observed in a phase I clinical trial and suggested management strategies [1] [2].

Adverse Effect Incidence (in phase I trial) Suggested Management Strategies
Fatigue 52% (40/77 patients) Dose modifications; assess for other contributing factors.
Diarrhea 34% (26/77 patients) Standard anti-diarrheal agents (e.g., loperamide); ensure adequate hydration.
Weight Loss 31% (24/77 patients) Nutritional assessment and support; consider dietary counseling.
Vitreous Floaters 27% (21/77 patients) Ophthalmologic evaluation; patient reassurance on the generally benign nature.
Clinical Chemistry Abnormalities Not fully detailed Regular monitoring of liver and renal function tests.
Rash / Cutaneous Toxicity Notably absent [3] Unlike other RAF inhibitors (vemurafenib, dabrafenib), skin toxicities were not a major feature reported for RAF265.

This compound Basic Protocol and Safety Monitoring

The following diagram outlines the key safety monitoring points and management actions from the phase I trial design.

Start Patient Enrollment C1D1 Cycle 1 Day 1: Single PK Run-in Dose Start->C1D1 ContDosing Continuous Daily Dosing (MTD: 48 mg) C1D1->ContDosing DLT DLT Assessment Window (Cycle 1: 28 days) ContDosing->DLT Safety Continuous Safety Monitoring DLT->Safety Ongoing Response Tumor Response Assessment (Every 8 weeks) Safety->Response Q8W

Key Methodological Details [1]:

  • Dosing Schedule: The study used a pharmacokinetic (PK) run-in with a single oral dose on Day 1, followed by a loading dose on Cycle 1, Day 1, and then continuous once-daily dosing starting on Cycle 1, Day 2. Each cycle was 28 days.
  • Dose-Limiting Toxicity (DLT): DLTs were strictly defined per protocol (NCI CTCAE v3.0) and assessed during the first 28-day cycle. The Maximum Tolerated Dose (MTD) was established at 48 mg once daily.
  • Safety Assessments: Included continuous monitoring of all adverse events (AEs), serious AEs (SAEs), hematology, blood chemistry, urinalysis, vital signs, body weight, performance status, and cardiac data (ECG/ECHO).
  • Tumor Response: Was assessed using RECIST 1.0 criteria at baseline and every 8 weeks thereafter.

Mechanism of Action and Toxicity Insights

This compound is a type II RAF inhibitor that binds to the inactive conformation of the kinase, unlike first-generation inhibitors like vemurafenib [3]. It is a multi-kinase inhibitor targeting both mutant and wild-type BRAF, CRAF, and VEGFR-2 [1] [4] [3]. This dual mechanism is likely why this compound's toxicity profile differs from other RAF inhibitors; for example, it does not cause the cutaneous squamous-cell carcinomas common with vemurafenib and dabrafenib, which result from paradoxical MAPK pathway activation [3].

The diagram below illustrates its key inhibitory actions.

RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_wt BRAF (Wild-type) RAS->BRAF_wt CRAF CRAF RAS->CRAF BRAF_mut BRAF (Mutant) MEK MEK BRAF_mut->MEK BRAF_wt->MEK CRAF->MEK ERK ERK MEK->ERK Nucl Nucleus Proliferation ERK->Nucl VEGFR2 VEGFR-2 Angio Angiogenesis VEGFR2->Angio inhibitor This compound Inhibition inhibitor->BRAF_mut Pan-RAF inhibitor->BRAF_wt inhibitor->CRAF inhibitor->VEGFR2 Anti-angiogenic

Key Takeaways for Researchers

  • Different Toxicity Profile: Be aware that this compound's side effects (fatigue, GI issues) differ from the skin toxicities common with other RAF inhibitors. Vigilance for unexpected VEGFR-inhibition related effects (like hypertension) is also prudent.
  • Protocol Adherence is Critical: The established 48 mg MTD and the specific dosing schedule with a PK run-in are crucial for managing toxicity in a preclinical or experimental setting. Adhering to the intensive safety monitoring protocol used in the clinic is recommended.
  • Utilize Available Biomarkers: The phase I trial used FDG-PET for metabolic response and monitored sVEGFR-2 and PlGF levels as pharmacodynamic biomarkers [1]. Incorporating these can provide early signs of both activity and toxicity.

References

RAF265 Clinical Adverse Effects: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most frequently observed adverse effects of RAF265 in clinical trials? The table below summarizes the key treatment-related adverse effects (AEs) observed in a first-in-human Phase I study of this compound in patients with locally advanced or metastatic melanoma [1] [2] [3].

Adverse Effect Incidence (n=77) Notes / Clinical Context
Fatigue 52% Most common overall adverse effect [1] [2].
Diarrhea 34% A dose-limiting toxicity (DLT) was observed in one patient [2] [4].
Weight Loss 31% -
Vitreous Floaters 27% Visual disturbances were also reported as a DLT [2] [4].
Thrombocytopenia G3: 6 pts; G4: 2 pts Grade 3/4; Occurred at 67 mg QD and was considered dose-limiting [4].
Other DLTs - Pulmonary embolism, hyperlipasemia, ataxia [4].

Q2: What is the established maximum tolerated dose (MTD) and dosing schedule? The clinical trial established that the maximum tolerated dose (MTD) for this compound was 48 mg taken once daily on a continuous schedule [1] [2] [4]. A 67 mg once-daily dose was also tested but consistently caused delayed dose-limiting hematologic toxicities (primarily thrombocytopenia), leading to the exploration of intermittent dosing schedules [4].

Q3: What is the pharmacokinetic profile of this compound? Understanding the PK profile is crucial for correlating drug exposure with adverse effects:

  • Half-life: The mean terminal half-life (t1/2) of this compound is approximately 11 days ( ~264 hours), supporting a once-daily dosing regimen [2] [4].
  • Absorption: The drug is rapidly absorbed after oral administration, with the maximum plasma concentration (Cmax) typically reached around 3 hours post-dose (range: 1-8 hours) [4].
  • Exposure: Plasma concentrations (Cmax and AUC) increased proportionally with the dose [4].

Experimental Protocols for Investigating Mechanisms

The following preclinical methodologies can be adapted to study the molecular basis of this compound's effects.

Protocol 1: Assessing Pathway Inhibition via Western Blotting This protocol is used to confirm target engagement and inhibition of the RAF/MEK/ERK signaling pathway [5].

  • Cell Treatment: Treat relevant cell lines (e.g., HT29, HCT116) with a range of this compound concentrations in serum-free medium for 2 hours. Include a control group treated with a known MEK inhibitor (e.g., 1 µM U0126) for comparison.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Analysis: Separate solubilized proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Immunoblotting: Probe the membrane with antibodies against phospho-MEK, phospho-ERK, and their total protein counterparts. GAPDH should be used as a loading control.
  • Expected Outcome: Dose-dependent inhibition of MEK and ERK phosphorylation, without changes in total protein levels, indicates effective pathway inhibition [5].

Protocol 2: Evaluating Apoptotic Response via Flow Cytometry This protocol helps quantify the apoptotic cell death induced by this compound [5].

  • Cell Treatment: Expose cells to various concentrations of this compound for 48 hours.
  • Cell Staining: Harvest and stain cells using an Annexin V/PI apoptosis detection kit, following manufacturer instructions.
  • Analysis: Analyze stained cells using a flow cytometer. The percentage of Annexin V-positive cells indicates the level of apoptosis.
  • Caspase Activity Assay (Optional): To confirm caspase-dependent apoptosis, measure the activities of caspase-9, caspase-8, and caspase-3 in treated cells using flow cytometry-based caspase activity assays [5].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism of this compound and a logical workflow for preclinical investigation, connecting the experimental protocols to anticipated outcomes.

RAF265_Mechanism This compound This compound Exposure MoA Mechanism of Action This compound->MoA Target1 Inhibits BRAF (mut/WT), CRAF, VEGFR-2 MoA->Target1 Downstream Downstream Effects Target1->Downstream Effect1 Alters Cytoskeleton Downstream->Effect1 Effect2 Inhibits Cellular Translation Machinery Downstream->Effect2 Effect3 Inhibits RAF/MEK/ERK Signaling Pathway Downstream->Effect3 Proto1 Protocol 1: Western Blot Effect3->Proto1 Measures ExpProto Experimental Protocols ExpProto->Proto1 Proto2 Protocol 2: Flow Cytometry ExpProto->Proto2 Meas1 ↓ p-MEK, ↓ p-ERK (Pathway Inhibition) Proto1->Meas1 Meas2 ↑ Annexin V+ Cells (Apoptosis Induction) Proto2->Meas2 Outcome Measured Outcomes Outcome->Meas1 Outcome->Meas2 Meas3 Reduced Cell Viability & Proliferation Outcome->Meas3 Meas1->Meas3 Leads to Meas2->Meas3 Leads to

References

RAF265 Mechanism of Action & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is an orally available small molecule known as a pan-RAF inhibitor, meaning it targets multiple RAF kinase isoforms including B-Raf, C-Raf, and the oncogenic mutant B-Raf V600E [1]. Additionally, it inhibits VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which contributes to anti-angiogenic effects [1] [2].

The table below summarizes its core characteristics:

Property Description
Primary Targets B-Raf, C-Raf, B-Raf V600E, VEGFR2 [1]
Primary Mechanism ATP-competitive kinase inhibitor. Induces cell cycle arrest and apoptosis [1].
Therapeutic Context Has been investigated in Phase I/II clinical trials for advanced or metastatic melanoma [3].
Other Applications Preclinical evidence suggests potential use in colorectal carcinoma (CRC) [2] and as an antiviral agent against coronaviruses [4].

This compound in Combination Therapy: Preclinical Insights

Preclinical studies provide the most direct evidence for this compound combination strategies, particularly in the context of colorectal cancer (CRC).

The following diagram illustrates the signaling pathways targeted by this compound and the basis for its combination with 5-FU:

G This compound and 5-FU Combination Mechanism RTK Receptor Tyrosine Kinase (EGFR, VEGFR, PDGFR) Ras RAS (e.g., KRAS) RTK->Ras Raf RAF (B-RAF, C-RAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Tumor Growth ERK->Proliferation CD26_CSCs CD26+ Cancer Stem Cells (CSCs) Metastasis, Chemoresistance ERK->CD26_CSCs 5 5 FU 5-FU Chemotherapy FU->CD26_CSCs This compound This compound Inhibitor This compound->Raf This compound->CD26_CSCs

A 2015 preclinical study demonstrated that this compound, when combined with the chemotherapeutic agent 5-Fluorouracil (5FU), exhibited anti-tumor and anti-metastatic effects in colorectal carcinoma (CRC) models [2]. The key findings and proposed protocol are summarized below.

Aspect Finding
Rationale for Combination Conventional 5FU chemotherapy enriches a subpopulation of CD26+ cancer stem cells (CSCs), which are responsible for metastasis, invasiveness, and chemoresistance. CD26+ CSCs show higher Braf expression and activation of the RAF/MEK/ERK pathway [2].
Observed Effect While 5FU alone increased the percentage of CD26+ cells, the combination of this compound and 5FU restored the CD26+ population to baseline levels. This compound also reduced the self-renewal ability of these CSCs [2].
In Vivo Outcome In an orthotopic CRC model, the this compound and 5FU combination demonstrated significant anti-tumor and anti-metastatic activity, reducing liver and lung metastasis [2].

Suggested Experimental Protocol (Based on [2]):

  • Cell Lines: HT29 and HCT116 colorectal carcinoma cells.
  • In Vitro this compound Treatment: For anti-proliferative assays (MTT assay), treat cells with a dose range of this compound (e.g., 0-15 μM) for 72 hours. For apoptotic analysis (Annexin V/PI assay by flow cytometry) and caspase activity assays, treat for 48 hours.
  • In Vivo Administration: In mouse xenograft models, this compound was administered via intraperitoneal injection at 0.2 mg/kg, twice a week.

Frequently Asked Questions (FAQs) for Troubleshooting

Here are answers to some specific issues researchers might encounter.

Q1: The anti-tumor effect of this compound in our in vivo model is weaker than expected. What could be the reason? A1: Clinical trial data indicated that this compound has a very long serum half-life (approximately 200 hours) [3]. This might lead to accumulation and increased toxicity at higher doses, potentially capping the clinically tolerable and effective dose. Furthermore, the maximum tolerated dose (MTD) in the phase I trial was established at 48 mg once daily [3], which may limit its efficacy as a monotherapy.

Q2: Are there other potential resistance mechanisms to consider when using a pan-RAF inhibitor like this compound? A2: Yes. While this specific mechanism was identified for the pan-RAF inhibitor belvarafenib, it is theoretically relevant to the class. Research shows that resistant clones can develop mutations in ARAF, which lead to dimerization and reactivation of the MAPK pathway, thereby bypassing the inhibitor [5]. Investigating ARAF status in resistant models is advisable.

Q3: Could this compound have effects beyond inhibiting the MAPK pathway in our experiments? A3: Yes. Beyond its primary targets, this compound has been shown to:

  • Inhibit host cell translation: It can reduce phosphorylation of eIF4E (a translation initiation factor), thereby disrupting the cellular translation machinery [4].
  • Affect the cytoskeleton: It can inhibit viral entry by mediating cytoskeleton rearrangement, a mechanism discovered in antiviral research [4]. Be mindful of these off-target effects in phenotypic assays.

Future Directions and Alternative Strategies

Given the limited clinical success of this compound monotherapy [3] [5], the field is exploring other strategies for targeting RAF and the RAS/MAPK pathway:

  • Next-Generation Pan-RAF Inhibitors: Newer compounds like SJ-C1044 are being designed to not only inhibit pan-RAF but also simultaneously target immunokinases like CSF1R [6]. This dual approach targets both the cancer cells and the immunosuppressive tumor microenvironment, showing promise in preclinical CRC models [6].
  • Focus on the Tumor Microenvironment (TME): As seen with SJ-C1044, modulating the TME (e.g., by reducing tumor-associated macrophages and increasing T-cell infiltration) is a key strategy to overcome resistance to RAF-targeted therapies [6].

References

RAF265: Mechanism of Action & Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is an orally bioavailable, multi-kinase inhibitor that primarily targets mutant BRAF (including V600E), wild-type BRAF, C-RAF, and VEGFR2, among other kinases [1]. Its core mechanism in overcoming chemoresistance involves sustained suppression of the MAPK signaling pathway to prevent reactivation, which is a common resistance mechanism.

The table below summarizes key preclinical evidence for this compound's efficacy across different cancer types and resistance contexts.

Cancer Type Key Findings on Overcoming Resistance Proposed Mechanism Reference / Model
Melanoma (BRAF V600E mutant, this compound-resistant) PRKD3 knockdown sensitizes cells; enhances cell killing, prevents MAPK reactivation, triggers apoptosis [2]. Cooperation with PRKD3 blockade to prevent MEK/ERK pathway reactivation [2]. In vitro melanoma cell lines [2].
Melanoma (Various genotypes) 41% (7/17) of patient-derived xenografts responded; 71% of responders were BRAF wild-type [1]. Targets tumors independent of BRAF mutation status; associated with reduced pMEK1, cyclin D1, and induced apoptosis [1]. Patient-derived orthotopic mouse model (n=17) [1].
Colorectal Cancer (CRC) Effective against 5FU-resistant cells and CD26+ Cancer Stem Cells (CSCs); combined with 5FU, reduces metastasis [3]. Inhibits RAF/MEK/ERK pathway in CSCs; combined treatment prevents enrichment of CD26+ CSCs post-chemotherapy [3]. In vitro (HT29, HCT116) and in vivo xenograft models [3].
Coronavirus (PEDV) Reduced viral loads by 4 orders of magnitude; inhibited viral entry (EC50 = 79.1 nM for PEDV-pp) [4]. Targets host cell translation machinery (via eIF4E phosphorylation) and mediates cytoskeleton arrangement [4]. Vero cells in vitro and piglet challenge model [4].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the literature to help you replicate and build upon these findings.

Protocol: Assessing Anti-Proliferative and Apoptotic Effects

This protocol is adapted from studies on colorectal cancer cells (HT29, HCT116) [3].

  • Key Reagents: this compound (prepare stock solution in DMSO), cell lines of interest, MTT reagent or equivalent, Annexin V/PI apoptosis detection kit, caspase activity assay kits.
  • Procedure:
    • Cell Seeding: Plate cells in 96-well plates at a density that ensures 70-80% confluency after 72 hours of growth.
    • Drug Treatment: After 24 hours, treat cells with a concentration gradient of this compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO at the same concentration as in drug-treated wells).
    • Viability Assay (MTT):
      • After 72 hours of incubation, add MTT solution to each well.
      • Incubate for 2-4 hours to allow formazan crystal formation.
      • Dissolve crystals with a solubilization solution (e.g., DMSO or SDS buffer).
      • Measure the absorbance at 570 nm. Calculate the percentage of viable cells and determine the IC50.
    • Apoptosis Assay (Annexin V/PI Staining):
      • Treat cells with this compound for 48 hours.
      • Harvest cells (including floating cells in the supernatant), wash with PBS, and resuspend in Annexin V binding buffer.
      • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes in the dark.
      • Analyze by flow cytometry within 1 hour. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
    • Caspase Activity Assay: Use commercial kits to measure the activation of caspase-9, -8, and -3 via flow cytometry or fluorometry following the manufacturer's instructions after 48 hours of this compound treatment.
Protocol: Evaluating Effects on Cancer Stem Cells (CSCs)

This protocol is based on work with colorectal CD26+ CSCs [3].

  • Key Reagents: Fluorescence-activated cell sorting (FACS) equipment, anti-CD26 antibody, sphere-forming culture medium, 5-Fluorouracil (5FU).
  • Procedure:
    • CSC Enrichment & Sorting: Dissociate tumor specimens or cultured cells into a single-cell suspension. Label cells with a fluorescent-conjugated anti-CD26 antibody. Use FACS to isolate the CD26+ and CD26- subpopulations.
    • Sphere-Forming Assay:
      • Seed the sorted CD26+ cells into ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF, bFGF).
      • Treat the cells with this compound (e.g., 0.1 µM, 1 µM). Refresh the medium and drugs every 3-4 days.
      • After 1-2 weeks, count the number of spheres formed (spheres >50 µm in diameter). For serial passage, collect spheres, dissociate them into single cells, and re-seed under the same treatment conditions to assess self-renewal capacity.
    • Combination with Chemotherapy:
      • Treat parental cells with 5FU alone, this compound alone, or a combination of both.
      • After treatment, analyze the percentage of CD26+ cells by flow cytometry to determine if this compound prevents the 5FU-induced enrichment of CSCs.

Troubleshooting Common Experimental Issues

Problem: Lack of efficacy in BRAF wild-type models.

  • Investigation & Solution: This may be expected in some contexts, as one study found higher response rates in BRAF wild-type melanomas [1]. Verify the genetic background of your models. Assess alternative resistance pathways, such as NRAS mutations or upstream receptor tyrosine kinase activation, which might require combination therapy.

Problem: Inconsistent suppression of pERK in responsive models.

  • Investigation & Solution: The primary response marker may not always be pERK suppression. One study found that this compound response did not always correlate with reduced pERK1/2 but was associated with reduced pMEK1 and proliferation markers (Ki-67, cyclin D1) [1]. Broaden your analysis to include these alternative downstream markers of efficacy.

Problem: Development of acquired resistance after initial response.

  • Investigation & Solution: This is a common clinical challenge. Research indicates that resistance can occur through MAPK pathway reactivation via upregulation of other MAP3Ks like C-RAF or COT1 [5]. Analyze the expression of these alternative kinases in your resistant cells. Consider combination strategies with MEK inhibitors or drugs that target the resistant mechanism, such as HSP90 inhibitors to reduce RAF protein levels [5].

Mechanisms of Resistance & Combination Strategies

Understanding the broader landscape of resistance to RAF inhibitors can inform your work with this compound. The following diagram illustrates common resistance pathways and potential synergistic drug targets.

f cluster_resistance Resistance Mechanisms RAF Inhibitor (e.g., this compound) RAF Inhibitor (e.g., this compound) MAPK Pathway\n(B-RAF/ C-RAF) MAPK Pathway (B-RAF/ C-RAF) RAF Inhibitor (e.g., this compound)->MAPK Pathway\n(B-RAF/ C-RAF) Inhibits Cell Growth &\nSurvival Cell Growth & Survival MAPK Pathway\n(B-RAF/ C-RAF)->Cell Growth &\nSurvival Upstream Activation\n(e.g., NRAS mutation, RTKs) Upstream Activation (e.g., NRAS mutation, RTKs) Upstream Activation\n(e.g., NRAS mutation, RTKs)->MAPK Pathway\n(B-RAF/ C-RAF) Re-activates Alternative MAP3Ks\n(e.g., C-RAF, COT1) Alternative MAP3Ks (e.g., C-RAF, COT1) MEK/ERK MEK/ERK Alternative MAP3Ks\n(e.g., C-RAF, COT1)->MEK/ERK Bypasses RAF Stemness & Survival\n(CSC phenotype) Stemness & Survival (CSC phenotype) Therapy Resistance Therapy Resistance Stemness & Survival\n(CSC phenotype)->Therapy Resistance MEK Inhibitor MEK Inhibitor MEK Inhibitor->MEK/ERK Inhibits HSP90 Inhibitor HSP90 Inhibitor HSP90 Inhibitor->MAPK Pathway\n(B-RAF/ C-RAF) Degrades client proteins Upstream Activation Upstream Activation HSP90 Inhibitor->Upstream Activation Degrades client proteins Alternative MAP3Ks Alternative MAP3Ks HSP90 Inhibitor->Alternative MAP3Ks Degrades client proteins Conventional Chemo\n(e.g., 5FU) Conventional Chemo (e.g., 5FU) Conventional Chemo\n(e.g., 5FU)->Cell Growth &\nSurvival Kills bulk tumor cells

Future Research Directions

To advance the field, consider these promising areas based on current evidence:

  • Explore Broader Therapeutic Windows: The finding that this compound has potent antiviral activity through a host-directed mechanism (targeting eIF4E and the cytoskeleton) suggests its effects may extend beyond oncology [4]. This could open new avenues for drug repurposing.
  • Target Mitochondrial Metabolism: While not directly shown for this compound, general resistance to MAPK inhibitors can be mediated by mitochondrial biogenesis. Investigating this axis could reveal new combination therapies [6].
  • Integrate Predictive Biomarkers: Leverage concepts like Chromosomal Instability (CIN) signatures, which are emerging as powerful tools for predicting resistance to other chemotherapies, to identify patients most likely to respond to this compound-based regimens [7].

References

Background: RAF265 & CD26+ CSCs in Colorectal Cancer

Author: Smolecule Technical Support Team. Date: February 2026

In colorectal cancer (CRC), the RAF/MEK/ERK signaling pathway is frequently activated. A subpopulation of cancer stem cells (CSCs) marked by the CD26 surface protein is critical for tumor metastasis, enhanced invasiveness, and resistance to conventional chemotherapy like 5-Fluorouracil (5FU). Research shows that 5FU-based chemotherapy can enrich this CD26+ CSC population. Furthermore, the RAF/MEK/ERK pathway is also activated in these specific cells.

RAF265 is an ATP-competitive pan-RAF inhibitor. Preclinical studies hypothesized that it could effectively eliminate cancer cells and, importantly, target the therapy-resistant CD26+ CSCs [1] [2].

Summary of Key Experimental Findings

The table below summarizes core quantitative data from the preclinical study, which used HT29 and HCT116 colorectal cancer cell lines [1].

Experimental Aspect Findings and Quantitative Data
Anti-proliferative Effect IC50 of this compound: 2.08 μM (HT29) and 1.83 μM (HCT116) after 72-hour treatment [1].
Apoptotic Effect Dose-dependent increase in apoptotic cells. At 15 μM this compound, annexin V+ cells increased to 35.1% (HT29) and 42.2% (HCT116) from baselines of 10.5% and 20.1%, respectively [1].
Effect on Signaling Pathway This compound treatment inhibited phosphorylation of MEK and ERK in a dose-dependent manner, confirming target engagement in the RAF/MEK/ERK pathway [1].

| Effect on CD26+ CSCs | • 5FU treatment increased the percentage of CD26+ cells. • this compound alone did not change the CD26+ percentage. • this compound + 5FU combination restored the CD26+ percentage to baseline levels, countering 5FU-induced enrichment [1]. | | Self-renewal of CSCs | this compound treatment (0.1 μM) significantly reduced the number of tumor spheres formed in serial passage assays, indicating impaired self-renewal capacity of CSCs [1]. | | In Vivo Anti-tumor Effect | Intraperitoneal this compound (0.2 mg/kg, twice weekly) significantly reduced subcutaneous tumor weight in mice from week 12, with a ~50% reduction in tumor weight [1]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the primary study [1].

Analyzing Anti-proliferative and Apoptotic Effects
  • Cell Lines and Culture: Use human colorectal cancer cell lines like HT29 and HCT116. Maintain them in recommended media (e.g., McCoy's 5A for HT29, RPMI-1640 for HCT116) supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.
  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a concentration range (e.g., 0-15 μM) for the required duration. Include a vehicle control (DMSO only).
  • MTT Proliferation Assay:
    • Seed cells in a 96-well plate.
    • After this compound treatment (e.g., 72 hours), add MTT reagent to each well.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Dissolve crystals with a solubilization solution (e.g., DMSO).
    • Measure the absorbance at 570 nm using a plate reader. Calculate IC50 values.
  • Annexin V/PI Apoptosis Assay:
    • Treat cells with this compound (e.g., 0-15 μM for 48 hours).
    • Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
    • Analyze by flow cytometry within 1 hour. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Evaluating Effects on CD26+ CSCs and Self-Renewal
  • Flow Cytometry for CD26+ Population:
    • Treat cells with 5FU, this compound, or a combination. For example, pre-treat with 5FU to enrich for CD26+ cells, then add this compound.
    • Harvest cells and stain with a fluorescently conjugated anti-human CD26 antibody. Use an isotype control for gating.
    • Analyze the percentage of CD26+ cells using a flow cytometer.
  • Tumor Sphere Formation Assay:
    • After treatment, sort for CD26+ cells using FACS or MACS.
    • Seed the sorted CD26+ cells in ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF, bFGF, B27).
    • Culture for 5-10 days and count the number of spheres formed (e.g., structures >50 μm). For serial passage, collect spheres, dissociate them into single cells, and re-seed in new ultra-low attachment plates to assess self-renewal capacity.
In Vivo Xenograft Model for Anti-tumor/Metastatic Effect
  • Subcutaneous Xenograft Model:
    • Subcutaneously inject HT29 or HCT116 cells (e.g., 5x10^6) into the flanks of immunodeficient mice (e.g., NOD-SCID).
    • Once tumors are palpable, randomly group mice and start treatment with vehicle control or this compound (e.g., 0.2 mg/kg via intraperitoneal injection, twice a week).
    • Monitor tumor volume regularly using calipers and calculate volume using the formula: (Length × Width²)/2. Continue for up to 16 weeks.
  • Orthotopic Metastasis Model:
    • Inject CRC cells (e.g., luciferase-tagged for tracking) into the cecal wall of mice to simulate the natural site.
    • Treat mice with a combination of 5FU and this compound.
    • Monitor metastasis formation over time using in vivo imaging (if cells are luciferase-tagged) or by endpoint examination of organs like the liver and lungs for metastatic nodules.

Troubleshooting Common Experimental Issues

  • Issue: Poor Efficacy of this compound In Vitro

    • Potential Cause: Inherent resistance of the cell line, instability of the compound in media, or incorrect concentration.
    • Solution: Perform a fresh dose-response curve to confirm IC50. Ensure this compound is stored and diluted correctly. Use a shorter passage time for sensitive cell lines and verify inhibition of the target pathway via Western blot for p-ERK.
  • Issue: Inconsistent Enrichment of CD26+ Cells with 5FU

    • Potential Cause: The concentration or duration of 5FU treatment is not optimized for your specific cell line.
    • Solution: Titrate 5FU concentrations and treat for different durations (e.g., 48-96 hours). Use flow cytometry to identify the condition that maximizes CD26+ population. Ensure consistent cell confluency at the start of treatment.
  • Issue: High Background in Apoptosis Assay

    • Potential Cause: Excessive cell handling leading to mechanical necrosis, or contamination with dead cells at the start.
    • Solution: Handle cells gently during washing and centrifugation. Use healthy, logarithmically growing cells for the experiment. Include unstained and single-stained controls for optimal flow cytometry compensation.
  • Issue: Low Tumor Sphere Formation Efficiency

    • Potential Cause: Inadequate cell dissociation leading to clumps, suboptimal growth factor concentration, or bacterial contamination.
    • Solution: Ensure a single-cell suspension by passing through a fine mesh. Freshly prepare growth factor supplements. Use antibiotics/antimycotics in the sphere culture medium and ensure all materials are sterile.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow of its action in combination therapy.

Start 5FU Chemotherapy A Enrichment of CD26+ CSCs Start->A B Activated RAF/MEK/ERK Signaling Pathway A->B C Add this compound B->C D Inhibition of RAF Kinase C->D E Reduced MEK/ERK Phosphorylation D->E F Therapeutic Effects E->F F1 Reduced CSC Self-Renewal F->F1 F2 Induced Apoptosis F->F2 F3 Inhibited Tumor Growth & Metastasis F->F3

Important Note on Research Context

The information provided here is based on a preclinical study published in 2015 [1] [2]. While it provides a strong mechanistic rationale, this compound's efficacy and the described protocols have not been validated in human clinical trials for colorectal cancer.

  • For Your Research: When designing your experiments, consider that the field of CSC research is dynamic. It is crucial to consult the most recent literature to see if any further developments or alternative inhibitors targeting this pathway have emerged since this initial finding.
  • Clinical Relevance: The CD26+ CSC population remains a clinically relevant target. Its presence in primary tumors has been associated with a higher potential for future metastasis, making it a significant prognostic marker and therapeutic target [3] [4].

References

RAF265: A Potent mut-B-RAF Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 (compound 1) is an imidazo-benzimidazole compound identified as a potent inhibitor of B-RAF kinase, particularly the activating V600E mutation found in about 50% of melanomas [1]. It was developed to abrogate errant signaling along the MAPK pathway in pathway-dependent cancers and has advanced into clinical trials [1].

The compound also exhibits inhibitory activity against other kinases like VEGFR and PDGFR, sharing a similar profile with other kinase inhibitors like sorafenib [1].

Biochemical and Cellular Activity Data

The table below summarizes key biochemical and cellular data for this compound and related compounds from the research campaign [1].

Table 1: Key Data for this compound and Selected Analogues

Compound R2 (Anilide) R3 (Imidazole) B-RAFV600E (μM) pERK SKMEL-28 (μM) SKMEL-28 Prolif. (μM) CYP3A4 (μM)
This compound (1) 4-CF₃ CF₃ 0.0005 0.14 0.16 >40
2 3-tBu H 0.045 0.28 0.90 Not Specified
3 - - 0.003 0.044 0.18 Not Specified
4 3-tBu H 0.090 0.39 ~1.8 (CYP) 1.8
13 2-F, 5-tBu CF₃ Not Specified 0.042 0.050 3.3

Table 2: Biochemical Activities of this compound Against Select Kinases

Kinase Target B-RAFV600E wt-B-RAF C-RAF VEGFR c-KIT PDGFRβ
IC₅₀ (μM) 0.0005 0.070 0.019 0.005 (for 2) 0.010 (for 2) 0.010 (for 2)

Note: Specific values for this compound against VEGFR, c-KIT, and PDGFRβ were not fully detailed in the available excerpt, but it is described as having "complementary VEGFR and PDGFR activity." Data for compound 2 is provided as a reference for the series [1].

MAPK Signaling Pathway and this compound Inhibition

The following diagram illustrates the key signaling pathway targeted by this compound. Inhibition of B-RAF disrupts signaling through the MAPK pathway.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS Activation RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Proliferation Cellular Proliferation, Differentiation, Survival Nucleus->Proliferation Inhibitor This compound Inhibitor->RAF Inhibits

Diagram Title: MAPK Signaling Pathway and this compound Inhibition Point

Suggestions for Finding More Current Information

The search results lack the specific technical support content you requested. To build a comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Search for the latest information on This compound (also known as RAF-265 or its code name) in dedicated scientific databases like PubMed, Google Scholar, or patent repositories. Using its full chemical name might yield more results.
  • Review Clinical Trial Records: If the compound advanced into clinical trials, databases like ClinicalTrials.gov may contain detailed protocols, pharmacokinetic results, and documented adverse events.
  • Explore Recent Literature: Look for review articles on "B-RAF inhibitor development" or "kinase inhibitor pharmacokinetics," which might discuss this compound and provide insights into common experimental challenges and solutions in the field.

References

RAF265: Mechanism of Action & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is an orally available small-molecule kinase inhibitor with a dual mechanism of action [1] [2] [3].

  • RAF Kinase Inhibition: It is a potent inhibitor of mutant B-RAF(V600E), wild-type B-RAF, and C-RAF, thereby abrogating the aberrant MAPK signaling pathway that drives cellular proliferation in many cancers [1].
  • Anti-Angiogenic Activity: It also inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), targeting the tumor vasculature [2] [3].

The table below summarizes its core profile:

Characteristic Description
Primary Targets B-RAF (mutant and wild-type), C-RAF, VEGFR-2 [1] [2] [3]
Key Mechanism Dual RAF kinase and VEGFR-2 inhibition [2] [3]
Clinical Half-Life ~200 hours (allows for continuous target coverage) [2] [3]
Maximum Tolerated Dose (MTD) 48 mg once daily [2] [3]

This dual targeting is visualized in the following signaling pathway diagram:

G cluster_pathway This compound Inhibited Pathways cluster_angiogenesis Angiogenesis Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Proliferation / Survival (Gene Transcription) ERK->Nucleus VEGFR2 VEGFR-2 Signaling BloodVessel Blood Vessel Formation VEGFR2->BloodVessel This compound This compound This compound->RAF Inhibits This compound->VEGFR2 Inhibits

Diagram 1: this compound inhibits key nodes in the MAPK pathway and angiogenesis.

Clinical & Preclinical Evidence Summary

The efficacy of this compound has been evaluated in both clinical trials and preclinical models.

Clinical Trial Data (Phase I in Metastatic Melanoma) A first-in-human study involved 77 patients with locally advanced or metastatic melanoma. Key findings are summarized below [2] [3]:

Evaluation Metric Result
Objective Response Rate (RECIST) 12.1% (8/66 evaluable patients; 7 partial + 1 complete response) [2]
Responses in BRAF Status Occurred in both BRAF-mutant and BRAF wild-type patients [2]
Partial Metabolic Response (FDG-PET) 20.7% (12/58 evaluable patients) [2] [3]
Most Common Related Adverse Events Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [2]
Pharmacodynamic (PD) Modulation Dose-dependent inhibition of p-ERK in tumor tissue; Decrease in soluble VEGFR-2 (sVEGFR-2) [2] [3]

Preclinical Data (Colorectal Carcinoma - CRC)

  • Anti-Proliferative Effect: this compound inhibited cell proliferation in HT29 and HCT116 CRC cell lines with IC50 values of 2.08 μM and 1.83 μM, respectively [4].
  • Apoptotic Effect: Treatment induced caspase-dependent apoptosis. At 15 μM, the percentage of annexin V positive cells increased to 35.1% in HT29 and 42.2% in HCT116 cells [4].
  • Targeting Cancer Stem Cells (CSCs): this compound was shown to reduce the self-renewal ability of CD26+ CSCs, a subpopulation associated with chemoresistance and metastasis in CRC [4].

Experimental Workflow for Metabolic Response Monitoring

The phase I clinical trial established a methodology for monitoring tumor response to this compound, which can serve as a reference for preclinical studies. The core workflow is as follows:

G Baseline Baseline Assessment Imaging Imaging (FDG-PET) Baseline->Imaging Biomarker Blood & Tissue Biomarkers Baseline->Biomarker Treatment This compound Treatment Baseline->Treatment FollowUp On-Treatment Monitoring Treatment->FollowUp Imaging2 Imaging (FDG-PET) FollowUp->Imaging2 Biomarker2 Blood & Tissue Biomarkers FollowUp->Biomarker2 Analysis Data Analysis & Response Categorization Imaging2->Analysis  Change in SUV Biomarker2->Analysis e.g., sVEGFR-2, p-ERK

Diagram 2: A multi-modal workflow for monitoring response to this compound.

Detailed Methodologies:

  • Metabolic Imaging with FDG-PET:

    • Procedure: Perform a baseline 18[F]-FDG-PET scan within 2 weeks prior to treatment initiation. Conduct on-treatment scans on specific days (e.g., Day 15 and Day 28 of cycle 1) [3].
    • Data Analysis: Calculate the Standard Uptake Value (SUV) for all tumor lesions. The metabolic response is determined by the change in the sum of SUV from baseline [3].
    • Response Criteria:
      • Partial Metabolic Response (PMR): ≥25% decrease in the sum of tumor SUV [3].
      • Stable Metabolic Disease (SMD): Change in tumor SUV between PMR and PMD criteria.
      • Progressive Metabolic Disease (PMD): ≥25% increase in tumor SUV or appearance of new lesions [3].
  • Pharmacodynamic (PD) Biomarker Analysis:

    • Tissue-based PD (p-ERK): Collect paired tumor biopsies (pre-treatment and on-treatment, e.g., Cycle 1 Day 8/15). Analyze using Immunohistochemistry (IHC). Quantify expression, for example, by calculating an H-score that incorporates staining intensity and percentage of positive cells. A dose-dependent inhibition of p-ERK confirms target engagement in the tumor [2] [3].
    • Serum-based PD (Angiogenesis Modulators): Collect peripheral blood samples at baseline and multiple on-treatment time points. Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify levels of soluble VEGFR-2 (sVEGFR-2) and Placental Growth Factor (PlGF). A significant temporal decrease in sVEGFR-2 and an increase in PlGF are indicative of VEGFR-2 pathway inhibition [2] [3].

Troubleshooting & FAQs

Q: We see a good p-ERK inhibition in our models but a poor anti-tumor effect. What could be the reason? A: Consider these possibilities:

  • Mechanistic Feedback: Pan-RAF inhibitors like this compound can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS activation, potentially leading to resistance or reduced efficacy [2].
  • Dual Target Consideration: The anti-tumor effect is a combination of direct cytotoxicity (RAF inhibition) and anti-angiogenesis (VEGFR-2 inhibition). Assess vascular changes (e.g., CD31 staining for microvessel density) to confirm the anti-angiogenic effect is active [4].

Q: How should we handle the enrichment of resistant cancer stem cells (CSCs) during treatment? A: Preclinical evidence in colorectal cancer suggests a potential combination strategy.

  • Observation: 5FU chemotherapy can enrich for CD26+ CSCs, but this can be counteracted by co-treatment with this compound [4].
  • Experimental Approach: Evaluate the effect of this compound, both alone and in combination with standard chemotherapies (e.g., 5FU), on the CD26+ subpopulation using flow cytometry and on self-renewal capability using sphere-forming assays [4].

Q: The clinical trial reported a very long half-life for this compound. How does this impact experimental design? A: The approximately 200-hour half-life means steady-state drug levels take a long time to achieve and the drug remains in the system long after dosing stops [2] [3].

  • In vivo Dosing: This supports continuous once-daily dosing regimens without frequent fluctuations in exposure.
  • Washout Periods: If designing studies with a washout period, a very long one would be required to fully clear the drug.
  • Toxicity Monitoring: Monitor for cumulative or late-onset adverse events related to continuous target inhibition.

References

RAF265 Technical Support: pERK Biomarker Development

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the experimental evidence that pERK serves as a pharmacodynamic (PD) biomarker for RAF265?

A1: In the phase I clinical trial of this compound, immunohistochemistry (IHC) staining for p-ERK on paired patient tumor biopsies (pretreatment vs. on-treatment) demonstrated a dose-dependent inhibition of p-ERK. This confirms that this compound successfully engages its target and modulates the MAPK pathway in humans [1].

Q2: What is the recommended methodology for assessing pERK inhibition by this compound in tumor tissue?

A2: The established protocol from the clinical trial is summarized below.

Protocol Aspect Specifics
Sample Type Paired tumor biopsies (fresh or archival pretreatment + on-treatment) [1]
On-treatment Timing Cycle 1, Day 8 or Day 15 [1]
Assay Method Immunohistochemistry (IHC) [1]
Key Analyte p-ERK (Phospho-ERK) [1]
Data Quantification H-score (a semi-quantitative measure incorporating staining intensity and percentage of positive cells) [1]
Analysis Calculate percentage change in H-score between on-treatment and pretreatment specimens [1]

Q3: What are the key quantitative findings from the pERK biomarker analysis?

A3: The pivotal trial observed dose-dependent pERK inhibition, though the exact numerical results for the cohort are not provided in the abstract. The correlation of pERK reduction with other efficacy metrics is a critical analysis step [1].

Q4: My pERK data is inconsistent. What could be the reasons, and how can I troubleshoot?

A4: Inconsistent pERK data can arise from several factors. Here is a troubleshooting guide.

Problem Possible Causes Troubleshooting Steps
High variability in pERK H-scores Poor biopsy quality/timing; inconsistent IHC processing. Standardize biopsy fixation; use centralized lab for IHC; ensure precise on-treatment timing [1].
Lack of pERK inhibition Sub-therapeutic drug exposure; this compound resistance. Check patient PK data; confirm BRAF mutation status; test for upstream (RTK) or parallel pathway activation [1].
pERK inhibition without tumor shrinkage Tumor relies on non-MAPK survival pathways; VEGFR-2 inhibition effects. Investigate other pathways; analyze angiogenic biomarkers like sVEGFR-2 and PlGF [1].

This compound Mechanism of Action and Biomarker Integration

The following pathway diagram illustrates the mechanism of this compound and the integration point of the pERK biomarker.

RAF265_Pathway This compound Inhibits RAF Kinases and VEGFR-2 RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS BRAF BRAF (Mutant/WT) RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK Dimerization in RAS context CRAF->MEK ERK ERK MEK->ERK pERK p-ERK (Biomarker) ERK->pERK Phosphorylation Nucleus Transcription & Cell Proliferation pERK->Nucleus VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes This compound This compound Inhibitor This compound->BRAF Inhibits This compound->CRAF Inhibits This compound->VEGFR2 Inhibits

This diagram shows that this compound is a multi-kinase inhibitor. Its primary oncologic action is blocking the MAPK signaling pathway by inhibiting BRAF and CRAF, thereby reducing pERK levels. It also independently inhibits VEGFR-2 to block angiogenesis [1] [2].

Key Experimental Considerations for pERK

  • Correlate with Other Biomarkers: For a comprehensive view, correlate pERK data with other PD biomarkers from the trial:
    • Metabolic Response: Assess using FDG-PET imaging (a Partial Metabolic Response is a ≥25% decrease in SUV) [1].
    • Angiogenic Factors: Monitor plasma levels of sVEGFR-2 (decreases) and Placental Growth Factor (PlGF) (increases) as evidence of VEGFR-2 inhibition [1].
  • Interpretation Caveat: pERK inhibition confirms target engagement but does not always equate to clinical response. Be aware that resistance can emerge through pathway reactivation (e.g., BRAF amplification, NRAS mutations) or activation of alternative pathways [2] [3].

References

RAF265 VEGFR2 inhibition monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: RAF265

The table below summarizes the core characteristics of this compound for easy reference.

Property Description
Primary Targets Pan-RAF (BRAF, CRAF), VEGFR2 [1] [2].
Additional Targets RET kinase (IC₅₀ 25-50 nmol/L for RETC634W) [1].
Key Mechanism ATP-competitive inhibitor that binds the DFG-out conformation of the kinase, occupying an adjacent hydrophobic pocket. This is characteristic of a Type II inhibitor [3] [2].
Relevant Mutations Effective in models with BRAF V600E, RAS, and RET mutations [1].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Issue Potential Cause Recommended Solution
Lack of Efficacy in BRAFV600E Models Acquired resistance via MAPK pathway reactivation (e.g., BRAF splice variants, NRAS mutations, CRAF overexpression) [2]. Combine with a MEK inhibitor to overcome resistance [4].
Unexpected Pathway Activation in WT BRAF Models Paradoxical activation of the MAPK pathway in wild-type BRAF or NRAS mutant cells [5]. Use this compound at confirmed selective concentrations; include WT BRAF cell lines as controls to monitor for paradoxical effects [5].
Inconsistent Inhibition of pERK Differential receptor trafficking kinetics and signaling from endosomal compartments [6]. Standardize pre-stimulation serum starvation time and rigorously control VEGF exposure times and concentrations in assay protocols [6].

Essential Experimental Protocols

To ensure reproducible and interpretable results, follow these core methodologies derived from the literature.

Protocol 1: Assessing this compound Specificity and Potency

This protocol is used to generate IC₅₀ data and confirm on-target engagement.

  • Cell Culture: Use a panel of cell lines representing different genetic backgrounds (e.g., BRAFV600E, NRASQ61K, KRASG12R, RETC634W), alongside wild-type BRAF controls [1] [2].
  • Dosing: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for a predetermined period (e.g., 2 hours) before pathway stimulation [1].
  • Pathway Stimulation: Stimulate the VEGFR2 pathway by adding VEGF (e.g., 50 ng/mL) to the culture medium [6].
  • Cell Lysis and Analysis: Lyse cells and analyze lysates by Western Blot to monitor phosphorylation of key downstream targets:
    • MAPK Pathway: Phospho-MEK and Phospho-ERK [5] [1].
    • PI3K Pathway: Phospho-AKT [1].
  • Viability Assay: In parallel, perform cell viability assays (e.g., MTT) after 72 hours of exposure to this compound to determine GI₅₀ values [1].
Protocol 2: In Vivo Xenograft Efficacy Studies

This protocol evaluates the anti-tumor activity of this compound in vivo.

  • Model Generation: Establish xenograft models by subcutaneously implanting relevant cancer cell lines (e.g., CAL62 for KRASG12R, TT for RETC634W) into immunocompromised mice [1].
  • Dosing Regimen: Once tumors are palpable, administer this compound orally. A common approach is to use a microprecipitated-bulk powder (MBP) formulation to enhance bioavailability, delivered daily [5].
  • Efficacy Endpoints: Monitor and calculate:
    • Tumor Volume: Measured regularly with calipers.
    • % Tumor Growth Inhibition (TGI): Compared to a vehicle-control group [1].
  • Ex Vivo Analysis: At endpoint, harvest tumors and perform Western Blot analysis to confirm in vivo target modulation (reduction in pERK and pAKT) [1].

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the key pathways targeted by this compound and a generalized experimental workflow.

Diagram 1: this compound Targeted Signaling Pathways

This map shows the primary signaling pathways inhibited by this compound and its combination partners.

RAF265_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR This compound This compound Inhibitor This compound->VEGFR2 Inhibits This compound->RAF Inhibits BEZ235 BEZ235 Inhibitor BEZ235->PI3K Inhibits BEZ235->mTOR Inhibits

Diagram 2: Key Experimental Workflow

This flowchart outlines the core process for evaluating this compound in a research setting.

RAF265_Workflow Start Select Cell Model A1 In Vitro Profiling Start->A1 B1 In Vivo Evaluation Start->B1 A2 Treat with this compound (Dose Response) A1->A2 A3 Stimulate with VEGF A2->A3 A4 Cell Lysis & Western Blot A3->A4 A5 Analyze pERK/pAKT A4->A5 B2 Establish Xenograft B1->B2 B3 Oral Dosing of this compound (MPB Formulation) B2->B3 B4 Monitor Tumor Growth B3->B4 B5 Ex Vivo Analysis B4->B5

Key Technical Insights for Your Research

  • Explore Rational Combinations: Given that resistance to targeted agents like this compound is common, a highly promising strategy is to combine it with a PI3K/mTOR pathway inhibitor such as BEZ235. This dual-pathway blockade has shown synergistic effects in preclinical thyroid cancer models [1].
  • Account for Cell-Specific Trafficking: Be aware that VEGFR2 trafficking kinetics differ between endothelial cell types. This can affect the magnitude and duration of downstream signals like pERK, potentially influencing your results [6].
  • Leverage Pan-RAF Properties: While BRAFV600E-specific inhibitors can paradoxically activate the MAPK pathway in wild-type BRAF cells, pan-RAF inhibitors like this compound are designed to inhibit all RAF isoforms without this effect, making them potentially suitable for a broader range of genotypes, including NRAS mutants [2].

References

Mechanism of Action: How RAF265 Affects the Cytoskeleton

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is a multi-kinase inhibitor whose primary documented effect on the cytoskeleton is linked to its ability to inhibit specific kinases, leading to downstream changes in the arrangement and function of cytoskeletal components [1] [2].

The mechanism involves a dual pathway, summarized in the table below and illustrated in the diagram thereafter.

Target Pathway Observed Effect on Cytoskeleton Functional Outcome
Actin Polymerization & Cofilin Reduced levels of phosphorylated cofilin (inactive form) [1]. Increased actin depolymerization and disrupted actin filament organization.
Myosin II Reduced levels of phosphorylated myosin (active form) [1]. Altered actomyosin contractility and cytoskeletal tension.
Focal Adhesion Kinase (FAK) Reduced phosphorylation of FAK [1]. Impaired formation and turnover of focal adhesions.

G cluster_pre This compound Inhibition cluster_downstream Downstream Signaling cluster_cytoskeleton Cytoskeletal Effects This compound This compound B_Raf B-Raf/C-Raf This compound->B_Raf VEGFR2 VEGFR2 This compound->VEGFR2 MEK_ERK MEK/ERK Pathway B_Raf->MEK_ERK FAK p-FAK ↓ VEGFR2->FAK Cofilin p-Cofilin ↓ MEK_ERK->Cofilin Myosin p-Myosin ↓ MEK_ERK->Myosin Actin Actin Arrangement Disrupted Cofilin->Actin Contractility Actomyosin Contractility Altered Myosin->Contractility Adhesions Focal Adhesion Turnover Impaired FAK->Adhesions

Troubleshooting Guide & FAQs

Here are solutions to common experimental challenges when studying this compound's effects.

The expected cytoskeletal rearrangement is not observed in my cell model.
  • Potential Cause 1: Cell-type specific differences in kinase expression or pathway dependency.

  • Solution: Verify the expression and activation status of this compound's primary targets (B-Raf, C-Raf, VEGFR2) in your cell line using Western blotting [1] [3]. Consider using a positive control cell line with known sensitivity, such as Vero or SK-MEL-28 [1] [3].

  • Potential Cause 2: Ineffective drug concentration or duration of treatment.

  • Solution: Perform a dose-response experiment. For initial guidance, consult the table below for concentrations used in published studies [1] [3].

Cell-Based Assay Typical Working Concentration Key Experimental Context
PEDV Viral Entry (IC₅₀) 79.1 nM Inhibition of PEDV spike pseudotyped particle entry in Huh7 cells [1] [2].
p-ERK Inhibition (IC₅₀) 40 - 140 nM Target modulation in various melanoma cell lines (e.g., A375, SK-MEL-28) [3].
Cell Growth Inhibition (IC₅₀) 160 - 900 nM Anti-proliferative activity in melanoma and other cancer cell lines [3].
Cytotoxicity (CC₅₀) 9.19 µM Cytotoxicity in VERO-E6 cells at 48 hours [3].
My experiment shows high cytotoxicity at concentrations needed for cytoskeletal effects.
  • Potential Cause: The therapeutic window for this compound may be narrow in your specific cell model, as it potently inhibits multiple essential kinases [3].
  • Solution:
    • Fine-tune dosage and timing: Establish a detailed time- and dose-response curve to identify a concentration that yields the desired phenotypic change without overwhelming cell death.
    • Monitor apoptosis markers: Use assays for caspase-3/7 activity or Annexin V staining to quantitatively distinguish cytoskeletal changes from apoptosis.
    • Confirm with orthogonal methods: Use siRNA or CRISPR-Cas9 to knock down key targets like B-Raf or C-Raf. If the cytoskeletal phenotype is replicated, it confirms the on-target effect of this compound and rules off-target cytotoxicity [1].

Experimental Protocol: Analyzing this compound-Induced Cytoskeletal Changes

This protocol is adapted from a 2022 study investigating this compound's antiviral effects [1].

Objective

To assess the effect of this compound on the host cell cytoskeleton via Western Blot analysis of key phosphorylation targets.

Materials
  • Cell line of interest (e.g., Vero cells, SK-MEL-28)
  • This compound (commercially available from suppliers like Selleck Chemicals [3])
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • Primary antibodies: anti-p-cofilin, anti-p-myosin, anti-p-FAK, anti-GAPDH (or other loading control) [1]
  • Appropriate HRP-conjugated secondary antibodies
Workflow

G Start 1. Cell Seeding & Treatment Step2 2. Protein Lysate Preparation Start->Step2 Step3 3. Western Blot Step2->Step3 Step4 4. Data Analysis Step3->Step4

Procedure
  • Cell Treatment: Seed cells and allow to adhere. Treat with a predetermined concentration of this compound (e.g., 100-500 nM) or a DMSO vehicle control for 4-24 hours [1].
  • Protein Extraction:
    • Aspirate medium and wash cells with ice-cold PBS.
    • Lyse cells in an appropriate volume of lysis buffer.
    • Scrape the cells, collect the lysate, and centrifuge at 10,000-12,000 rpm for 10 minutes at 4°C.
    • Transfer the supernatant (solubilized protein) to a new tube.
  • Western Blotting:
    • Determine protein concentration and prepare samples.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies (diluted 1:1000 as a starting point) overnight at 4°C [1].
    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 45-60 minutes at room temperature.
    • Detect protein bands using a chemiluminescent substrate.
  • Analysis: Normalize the band intensity of phospho-proteins (p-cofilin, p-myosin, p-FAK) to the loading control (e.g., GAPDH). Compare the treated samples to the DMSO control to determine the level of phosphorylation reduction [1].

Research Context and Future Directions

  • Antiviral Application: The cytoskeletal disruption caused by this compound has been identified as a key mechanism for its potent inhibition of Porcine Epidemic Diarrhea Virus (PEDV) entry. It also shows activity against SARS-CoV-2 and SARS-CoV pseudotyped particles, suggesting a broad-spectrum potential against coronaviruses [1] [2].
  • Synergistic Potential: Research in medullary thyroid cancer has demonstrated that this compound can act synergistically with other agents, such as the PI3K inhibitor ZSTK474 [4]. This suggests that investigating this compound in combination with other cytoskeleton-targeting drugs could be a fruitful area of research.

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is a potent, orally active small-molecule inhibitor that primarily targets the MAPK signaling pathway and exhibits anti-angiogenic activity.

  • Primary Targets: It is a potent inhibitor of B-Raf (both wild-type and the V600E mutant), C-Raf, and VEGFR2 [1] [2] [3].
  • Cellular Effects: By inhibiting Raf kinases, this compound blocks the phosphorylation of their downstream substrates, MEK and ERK. This abrogation of MAPK signaling leads to cell cycle arrest and induction of apoptosis in cancer cells harboring B-Raf mutations [2]. Simultaneously, its inhibition of VEGFR2 blocks VEGF-driven endothelial cell proliferation, disrupting tumor angiogenesis [2].

The following diagram illustrates the key signaling pathways targeted by this compound and its cellular consequences:

Diagram Title: this compound Inhibits MAPK Signaling and Angiogenesis

Quantitative Biochemical & Cellular Profiling

This data is essential for understanding the compound's potency and for planning your experiments.

Table 1: Biochemical IC₅₀ Values for this compound against Key Kinases [1] [2]

Kinase Target IC₅₀ (nM)
B-RafV600E 0.5
B-Raf (wild-type) 70
C-Raf 19
VEGFR2 30 (EC₅₀)

Table 2: Cellular Activity (IC₅₀) in B-RafV600E Mutant Melanoma Models [1] [4] [2]

Cell Line Assay Type IC₅₀ (μM)
SK-MEL-28 pERK Inhibition 0.14
SK-MEL-28 Cell Proliferation 0.16
A375 pERK Inhibition 0.04
A375 Cell Proliferation 0.04
MALME-3M pERK Inhibition 0.04

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on clinical and preclinical findings.

  • Problem: Lack of cellular activity or low potency in my assays.

    • Solution: Confirm the mutation status of your cell lines. This compound is most potent in models with B-RafV600E mutations [1] [2]. Ensure you are using a validated DMSO stock solution prepared at a high concentration (e.g., 10-26 mg/mL) and storing it correctly at -20°C or -80°C to avoid degradation [3]. Re-test in a panel of cell lines to compare sensitivity.
  • Problem: Researchers experience unexpected toxicities in in vivo models.

    • Solution: The Phase I clinical trial established a Maximum Tolerated Dose (MTD) of 48 mg once daily [4]. In mouse models, a dose of 30 mg/kg every two days is effective, but combination with other agents like RAD001 may require a lower dose (e.g., 12 mg/kg) to avoid weight loss and other toxicities [3]. The most common treatment-related adverse effects in humans were fatigue, diarrhea, weight loss, and vitreous floaters [4].
  • Problem: How to demonstrate target engagement in cells or in vivo?

    • Solution: Use Western blot analysis to detect a reduction in phosphorylated ERK (pERK) or phosphorylated MEK (pMEK) levels. This is a standard pharmacodynamic marker for RAF inhibition [4] [2]. For VEGFR2 inhibition, monitor a reduction in plasma levels of soluble VEGFR2 (sVEGFR2) using ELISA [4].
  • Problem: The compound shows off-target effects or inhibits a broad range of kinases.

    • Solution: This is an expected characteristic of this compound. Its kinome profile is similar to sorafenib, and consistent off-targets include VEGFR, PDGFRβ, and c-Kit [1]. Always include appropriate controls and consider using a more selective B-RafV600E inhibitor (like vemurafenib) in parallel experiments to distinguish on-target from off-target effects.

Detailed Experimental Protocols

Here are standardized protocols for key experiments based on the literature.

In Vitro Cell Proliferation/Growth Inhibition Assay (MTT)
  • Cell Lines: SK-MEL-28, A375, MALME-3M (all harbor B-RafV600E) [1] [2].
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere overnight.
    • Treat with a dose range of this compound (e.g., 0.001 μM to 10 μM) for 48-72 hours.
    • Add MTT reagent and incubate for 2-4 hours.
    • Solubilize the formed formazan crystals with DMSO or a specified solvent.
    • Measure absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression analysis of the dose-response curve.
  • Key Notes: this compound alone showed IC₅₀ values of 5-10 μM in some cell lines (e.g., MDAMB231), but its activity is significantly more potent in B-RafV600E mutant lines [3].
Pharmacodynamic Analysis of MAPK Pathway Inhibition (Western Blot)
  • Purpose: To confirm target engagement by measuring reduction in phosphorylated signaling proteins [4] [2].
  • Procedure:
    • Treat cells (e.g., A375) with this compound at its IC₅₀ for pERK inhibition (~0.04-0.14 μM) for 2-24 hours.
    • Lyse cells and quantify protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with antibodies against pERK, total ERK, pMEK, and a loading control (e.g., GAPDH or Actin).
    • A successful inhibition will show a dose-dependent decrease in pERK and pMEK bands without affecting total protein levels.
In Vivo Efficacy Study in Xenograft Models
  • Model: Establish subcutaneous xenografts in immunocompromised mice using a B-RafV600E mutant cell line like A375M [2].
  • Dosing:
    • Effective Dose: 30 mg/kg, administered orally every two days (q2d) [2] [3].
    • Maximal Tolerated Dose (Mouse): When combined with other agents, the dose may need to be reduced to 12 mg/kg daily (qd) to prevent toxicity [3].
  • Endpoint Measurements: Monitor tumor volume regularly. At study end, tumors can be excised for Western blot analysis to confirm pathway inhibition (reduced pMEK/pERK) or for immunohistochemistry (IHC) staining [4].

References

Comparative Profile: RAF265 vs. SB590885

Author: Smolecule Technical Support Team. Date: February 2026

Feature RAF265 SB590885
Primary Target Pan-RAF inhibitor (BRAF, CRAF) [1] [2] BRAF (potent, selective) [3] [4]
Inhibition Type -- Type I inhibitor (binds active kinase conformation) [2] [3]
Key Selectivity -- 11-fold greater selectivity for B-Raf over c-Raf; highly selective over other kinases [3]
Potency (Cell-Free) -- Ki = 0.16 nM for BRAF [3]
Cellular Potency (IC₅₀) -- Antiproliferative activity in A375 cells (BRAF V600E): 0.37 μM [3]
Research Applications Studied in medullary thyroid cancer (MTC), papillary thyroid cancer (PTC), and melanoma; shows strong synergy with PI3K inhibitor ZSTK474 [1] [5] [6] Studied in melanoma, hepatocellular carcinoma (HCC), and thyroid cancer; used in resistance models and combination therapies [4] [7] [8]

Mechanisms of Action and Key Experimental Findings

The distinct profiles of these inhibitors lead to different research applications and experimental outcomes.

  • This compound in Combination Therapy: Research on medullary thyroid cancer (MTC) has demonstrated that this compound is highly effective when used in combination. The This compound + ZSTK474 (a PI3K inhibitor) combination was synergistic in human TT cell lines, synergistically reducing cell viability and demonstrating a strong cytotoxic effect. This combination also prompted a significant drop in calcitonin production, a key tumor marker for MTC [1] [5].
  • SB590885 in Resistance and New Combinations: SB590885 is notable for its role in studying drug resistance. Chronic treatment of melanoma cells with SB590885 led to models of acquired resistance, revealing mechanisms like flexible switching among RAF isoforms and enhanced IGF-1R/PI3K signaling [4]. Furthermore, recent studies (2020) show that SB590885 exhibits synergistic effects when combined with natural products like Biochanin A in hepatocellular carcinoma, effectively inhibiting tumor progression in vitro and in vivo by simultaneously targeting the ERK MAPK and PI3K/AKT pathways [8].

To better understand how these inhibitors function in cellular pathways, particularly in combination therapies, the following diagram illustrates the core concepts:

G RET RET RAS RAS (e.g., NRAS) RET->RAS PI3K PI3K RET->PI3K GrowthSignal Growth Factor/RTK GrowthSignal->RET GrowthSignal->RAS BRAF BRAF (e.g., V600E) RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK Resistance Resistance Mechanisms BRAF->Resistance CRAF->MEK CRAF->Resistance ERK ERK MEK->ERK CellProcess Cell Proliferation & Survival ERK->CellProcess AKT AKT/mTOR PI3K->AKT AKT->CellProcess AKT->Resistance Inhibitor_this compound This compound (Pan-RAF) Inhibitor_this compound->BRAF Inhibitor_this compound->CRAF Inhibitor_SB590885 SB590885 (BRAF) Inhibitor_SB590885->BRAF Inhibitor_ZSTK474 ZSTK474 (PI3K) Inhibitor_ZSTK474->PI3K Inhibitor_Natural Natural Product (e.g., Biochanin A) Inhibitor_Natural->ERK Suppresses Inhibitor_Natural->AKT Suppresses

Experimental Protocols from Key Studies

To help you evaluate and potentially replicate the findings, here are the methodologies from pivotal studies.

  • Synergistic Viability Assay (this compound + ZSTK474)

    • Cell Line: Human TT medullary thyroid cancer cells (harboring RET C634W mutation) [5].
    • Procedure: Cells were treated with this compound and ZSTK474, both alone and in combination at a constant ratio, for 72 hours. Cell viability was measured using the MTT assay [5].
    • Analysis: The Combination Index (CI) was calculated using the CompuSyn software, where CI < 1 indicates synergy [5].
  • Resistance Modeling (SB590885)

    • Cell Lines: BRAF V600E melanoma cell lines (e.g., 451Lu, Mel1617) expressing PTEN [4].
    • Procedure: Cells were chronically treated with increasing concentrations of SB590885 to model acquired resistance in a clinical setting. Resistance was confirmed via MTT cell viability assays and cell cycle analysis using flow cytometry [4].
  • In Vivo Xenograft Model (SB590885 + Biochanin A)

    • Model: Male athymic nude mice bearing subcutaneous Bel-7402 (HCC) xenografts [8].
    • Dosing: Mice were treated with vehicle, Biochanin A (25 mg/kg/day), SB590885 (7.5 mg/kg/day), or the combination via intraperitoneal injection for 5 weeks [8].
    • Endpoint: Tumor volume was measured weekly; tumors were isolated and analyzed post-study [8].

Interpretation and Research Context

  • This compound is primarily featured in earlier combination studies, particularly with PI3K inhibitors, showing great promise in tackling aggressive thyroid cancers by simultaneously targeting two critical signaling pathways [1] [6].
  • SB590885 is a tool for highly selective BRAF inhibition. It is crucial for studying resistance mechanisms and is being explored in novel, potentially less toxic, combination regimens with natural compounds for cancers like HCC [7] [8].

References

RAF265 Activity: BRAF Mutant vs. Wild-Type Tumors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the anti-tumor activity of RAF265 from clinical and preclinical studies.

Study Model / Population BRAF Mutant Activity BRAF Wild-Type (WT) Activity Key Findings & Response Rate

| Human Phase I Clinical Trial (77 patients with metastatic melanoma) [1] [2] | Objective responses observed [1] | Objective responses observed [1] | Objective Response Rate: 12.1% (8/66 evaluable patients); 7 partial, 1 complete response [1]. Metabolic Response: 20.7% (12/58 evaluable patients) showed a partial metabolic response on FDG-PET scan [1]. | | Patient-Derived Xenograft (PDX) Preclinical Study (17 human melanoma tumors implanted in mice) [3] | 2 of 9 mutant tumors responded (22% of mutant subset) [3] | 5 of 8 WT tumors responded (63% of WT subset) [3] | Overall Response: 41% (7/17 tumors) showed >50% reduction in growth. Majority of responders (71%) were BRAF WT [3]. Notable Cases: Responders included a WT tumor with c-KIT L576P mutation and another with N-RAS Q61R mutation [3]. |

The table below summarizes the molecular mechanisms and biomarker changes associated with this compound treatment.

Mechanism / Biomarker BRAF Mutant Context BRAF Wild-Type Context Key Findings
MAPK Pathway Inhibition Dose-dependent inhibition of p-ERK shown via IHC [1]. Dose-dependent inhibition of p-ERK shown via IHC [1]. p-ERK inhibition was observed independent of BRAF mutation status [1]. In PDX models, response did not always correlate with pERK1/2 reduction but showed reduced pMEK1 [3].
Anti-Angiogenic Effects Decrease in soluble VEGFR-2 (sVEGFR-2); increase in Placental Growth Factor (PlGF) [1]. Decrease in soluble VEGFR-2 (sVEGFR-2); increase in Placental Growth Factor (PlGF) [1]. Modulation of angiogenic factors was observed across all dose levels and was independent of BRAF status [1].
Cellular Phenotypes Induction of apoptosis and cell cycle arrest in mutant cell lines [4]. Reduced proliferation (Ki-67, cyclin D1) and induction of apoptosis in responder tumors [3]. In PDX models, this compound responders showed reduced proliferation markers and induction of the apoptosis mediator BCL2-like 11 [3].

Key Experimental Protocols

To help interpret the data, here are methodologies from the cited studies:

  • Clinical Trial Design (Phase I) [1]: This was a multicenter, open-label, dose-escalation study. Patients with locally advanced or metastatic melanoma received oral this compound on 28-day cycles. The primary objectives were to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs). Tumor response was assessed every 8 weeks using RECIST 1.0 criteria. Pharmacodynamic (PD) analysis included paired tumor biopsies for immunohistochemistry (IHC) and serial blood samples to measure angiogenic factors.
  • Metabolic Response Assessment [1]: Patients underwent 18[F]-FDG-PET imaging at baseline and on specific treatment days. A Partial Metabolic Response (PMR) was defined as a decrease in the sum of the tumor's Standard Uptake Value (SUV) by ≥25% from baseline.
  • Patient-Derived Xenograft (PDX) Model [3]: Fresh melanoma tumors from patients were surgically implanted into immunodeficient mice. Once established, mice were treated with this compound (40 mg/kg, daily) or a control for 30 days. Tumor growth was monitored, and a response was defined as a >50% reduction in tumor growth in the treated group compared to the control. Pre-treatment patient tumor samples were analyzed via gene expression microarray and mutational profiling.
  • In Vitro Cell Proliferation and Apoptosis Assay [5]: The anti-proliferative effect of this compound was measured using the MTT assay. Colorectal cancer cells (e.g., HT29, HCT116) were treated with various concentrations of this compound for 72 hours to calculate the IC50. The apoptotic effect was determined after 48 hours of treatment using the Annexin V/PI staining assay followed by flow cytometry.

Interpretation and Context for Researchers

The data reveals several key insights for drug development professionals:

  • Activity in Wild-Type Tumors: The significant activity of this compound in BRAF WT models is a notable finding. This may be partly attributed to its multi-kinase inhibition profile, particularly its anti-angiogenic effect through VEGFR2 blockade, which provides an additional mechanism of action beyond MAPK pathway inhibition [1] [3] [6].
  • Complex Mechanism: this compound is a pan-RAF and VEGFR2 inhibitor [6] [4]. Its activity in WT tumors suggests that CRAF inhibition or combined RAF/VEGFR2 targeting could be effective in some tumors lacking BRAF mutations.
  • Clinical Translation Challenge: Despite the promising preclinical data in WT models, the overall clinical activity of this compound in the phase I trial was modest (12.1% ORR) [1]. This highlights the challenge of translating preclinical findings and suggests that while active, its efficacy at tolerable doses may be limited.

The following diagram illustrates the core signaling pathways targeted by this compound and the logical workflow for profiling its activity, integrating the key experimental approaches discussed.

G cluster_pathway Molecular Pathways Targeted by this compound cluster_experiments Experimental Profiling Workflow GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK VEGFR2 VEGFR2 GF->VEGFR2 BRAF_wt BRAF (Wild-type) RTK->BRAF_wt CRAF CRAF RTK->CRAF VEGFR2->Angio BRAF_mut BRAF (Mutant) MEK MEK BRAF_mut->MEK BRAF_wt->MEK CRAF->MEK ERK ERK MEK->ERK Outcomes Cell Proliferation Survival Angiogenesis ERK->Outcomes Angio->Outcomes RAF265_node This compound Inhibitor RAF265_node->VEGFR2 RAF265_node->BRAF_mut RAF265_node->BRAF_wt RAF265_node->CRAF Start 1. Tumor Model Selection A Genomic Characterization (BRAF/NRAS/c-KIT mutation) Start->A B In Vitro Profiling (Proliferation IC₅₀, Apoptosis) A->B C In Vivo Efficacy (Tumor growth inhibition, RECIST) B->C D Pharmacodynamic (PD) Analysis (pERK/pMEK IHC, Angiogenic factors) C->D End Integrated Data Analysis D->End

References

RAF265 metabolic response assessment FDG-PET

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 & Metabolic Response Assessment

The following table summarizes the key experimental data on this compound's performance in metabolic response assessment across preclinical and clinical studies.

Assessment Context Model / Population Key Metabolic Response Findings Supporting Data & Response Criteria Source
Preclinical Assessment A375M (B-Raf V600E) melanoma xenografts in mice [1] Significant inhibition of FDG accumulation observed 1 day after treatment, persisting for 2 weeks [1]. DNA microarray showed decreased gene expression in glucose metabolism pathways [1]. [1]
Clinical Trial (Phase I) 77 patients with advanced/metastatic melanoma [2] [3] 12 out of 58 evaluable patients (20.7%) achieved a Partial Metabolic Response (PMR) [2]. Metabolic response was assessed as a secondary endpoint using FDG-PET [2]. [2] [3]

This compound is an orally available small molecule inhibitor that targets both mutant/wild-type RAF kinase and VEGFR-2, providing a dual mechanism of action against tumor proliferation and angiogenesis [2] [1]. The phase I clinical trial established a maximum tolerated dose (MTD) of 48 mg once daily [2] [3].

Experimental Protocols for Metabolic Assessment

The methodologies for evaluating this compound's effect on tumor metabolism are crucial for interpreting the data.

  • Preclinical FDG-PET Protocol (Mouse Xenograft): The studies used nude mice implanted with A375M human melanoma cells [1]. Animals were treated with 100 mg/kg this compound or vehicle orally every two days [1]. Small animal FDG-PET scans were performed at baseline and serially after treatment initiation. FDG accumulation was measured, and a significant decrease in treated xenografts was confirmed as early as one day after treatment [1].
  • Clinical Trial Protocol (Phase I): Patients with locally advanced or metastatic melanoma received oral this compound in 28-day cycles [2]. Tumor metabolic response was evaluated using FDG-PET at baseline and periodically during treatment [2]. A partial metabolic response (PMR) was defined using standard criteria, though the specific criteria (e.g., EORTC or PERCIST) are not detailed in the available excerpts [2].

Key Signaling Pathways and Workflows

The following diagrams illustrate the biological pathways targeted by this compound and the experimental workflow used in preclinical studies.

raft265_pathway Growth_Factors Growth Factor Signals RAS RAS Growth_Factors->RAS This compound This compound Inhibitor BRAF_mutant Mutant BRAF This compound->BRAF_mutant Inhibits CRAF CRAF This compound->CRAF VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits RAS->BRAF_mutant RAS->CRAF MEK MEK BRAF_mutant->MEK Constitutive Activation CRAF->MEK ERK ERK (p-ERK) MEK->ERK Nucleus_Events Nucleus: Cell Proliferation & Survival ERK->Nucleus_Events GLUT1 GLUT1 Transporter ERK->GLUT1 Regulates Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis FDG_Uptake Tumor FDG Uptake GLUT1->FDG_Uptake

workflow Start Implant A375M Melanoma Cells (B-Raf V600E Mutant) Group Randomize Mice into Groups: • this compound (100 mg/kg) • Vehicle Control Start->Group Baseline Baseline FDG-PET Scan Group->Baseline Dose Oral Dosing (Every 2 Days) Baseline->Dose Dose->Dose Repeat Followup Follow-up FDG-PET Scans (Day 1, Day 8, Day 14) Dose->Followup Sacrifice Sacrifice and Tumor Harvest Followup->Sacrifice Analysis Analysis: • Tumor Volume • FDG Uptake • DNA Microarray Sacrifice->Analysis End Data Correlation Analysis->End

Interpretation and Context

  • Mechanism of Metabolic Reduction: The decrease in FDG uptake is linked to this compound's inhibition of the MAPK signaling pathway [2]. This inhibition can lead to the translocation of glucose transporter GLUT1 from the cell membrane to the cytosol, reducing the tumor's capacity to take up glucose, as observed with other MAPK pathway inhibitors [4].
  • Clinical Development Status: The search results indicate that while the phase I trial was completed, the Phase II portion (dose expansion) of the study was cancelled [5]. This suggests that while this compound demonstrated proof-of-concept for metabolic response, its clinical development may not have advanced further.

References

RAF265 osteoclast inhibition vs other agents

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 vs. Other Inhibitors at a Glance

The table below summarizes the key characteristics and experimental findings for this compound and several other agents based on the search results.

Inhibitor Primary Target(s) Reported Effects on Osteoclasts Key Experimental Findings Cited Research Year

| This compound | BRAF, VEGFR2 [1] [2] | Impairs differentiation & resorption [1] | • IC₅₀ for differentiation: ~160 nM • IC₅₀ for resorption: ~20 nM • Inhibits ERK, c-Fos, NFATc1 expression [1] | 2013 | | Metformin | MAPK/ERK pathway [3] | Inhibits differentiation & resorption [3] | • Reduces TRAP+ osteoclasts • Decreases phosphorylation of ERK • Suppresses F-actin ring formation [3] | 2022 | | Regorafenib | Multiple tyrosine kinases (VEGFR, PDGFR, c-KIT, RAF) [4] | Inhibits differentiation & bone resorption [4] | • Inhibits RANKL-induced NF-κB, ERK, p38 pathways • Reduces osteoclast numbers in vivo (OVX mouse model) [4] | 2024 | | Xanthohumol (XN) | RANK/TRAF6 interaction [5] | Inhibits differentiation, actin-ring formation & resorption [5] | • Disrupts RANK/TRAF6 association • Inhibits NF-κB & Ca²⁺/NFATc1 signaling • Suppresses osteoclast marker genes (Ctsk, Nfatc1, Trap) [5] | 2015 | | Isorhamnetin (Iso) | RANKL/RANK binding [6] | Inhibits RANKL-induced differentiation [6] | • Dual binder to RANKL and RANK • Downregulates phosphorylation of JNK, P38, AKT, p65 • Increases IκBα expression [6] | 2025 |

Key Experimental Protocols

Understanding the experimental methods is crucial for evaluating the data. Here are summaries of the common protocols used in the cited studies.

  • In Vitro Osteoclast Differentiation: This is a standard method across most studies [3] [5] [6]. Mouse Bone Marrow Macrophages (BMMs) or human Peripheral Blood Mononuclear Cells (PBMCs) are cultured with two essential cytokines: Macrophage-Colony Stimulating Factor (M-CSF) and Receptor Activator of NF-κB Ligand (RANKL), which drive the cells to become osteoclasts [1] [3] [5]. The test inhibitor is added to the culture to assess its effect on this process.
  • Cell Viability Assays (CCK-8/SRB): To ensure that the observed inhibition of osteoclast formation is not due to general cell death, assays like Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) are used. These tests measure the metabolic activity or protein content of cells treated with different concentrations of the inhibitor, confirming that the effects are specific to the differentiation pathway at non-toxic doses [3] [5] [6].
  • TRAP Staining & Osteoclast Quantification: After the differentiation period, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a key enzyme marker for osteoclasts. The number of multinucleated (typically >3 nuclei), TRAP-positive cells are counted as mature osteoclasts [3] [5] [6].
  • Bone Resorption Pit Assay: This test evaluates the functional ability of osteoclasts to resorb bone. Cells are cultured on synthetic hydroxyapatite or real bone slices. After removing the cells, the surface is examined, and the area of resorption pits is quantified, often using image analysis software like ImageJ [3] [5].
  • Molecular Analysis (Western Blot, RT-qPCR): These techniques are used to investigate the mechanism of action. Western Blot detects protein levels and phosphorylation status of key signaling molecules (e.g., p-ERK, p-p38) [3] [4]. Real-time quantitative PCR (RT-qPCR) measures the expression levels of osteoclast-specific genes (e.g., NFATc1, Cathepsin K, TRAP) [3] [5].

Mechanisms of Action and Signaling Pathways

The inhibitors studied target different nodes within the complex signaling network that controls osteoclast formation and activity, which is primarily initiated by the RANKL/RANK interaction. The diagram below illustrates the key pathways and where these inhibitors are reported to act.

osteoclast_inhibition RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NF_kB NF-κB Pathway TRAF6->NF_kB MAPK MAPK Pathways (ERK, p38, JNK) TRAF6->MAPK NFATc1 NFATc1 NF_kB->NFATc1 MAPK->NFATc1 Target_Genes Target Genes (CTSK, TRAP, etc.) NFATc1->Target_Genes Osteoclast Osteoclast Differentiation & Resorption Target_Genes->Osteoclast Iso Isorhamnetin (Iso) (Blocks RANKL/RANK interaction) Iso->RANK XN Xanthohumol (XN) (Disrupts RANK/TRAF6 interaction) XN->TRAF6 Regor Regorafenib (Inhibits Multiple Kinase Pathways) Regor->NF_kB Regor->MAPK RAF265_node This compound (Inhibits RAF & VEGFR2) RAF265_node->MAPK Met Metformin (Reduces ERK Phosphorylation) Met->MAPK

The RANKL/RANK signaling axis is central to osteoclast differentiation [7]. As the diagram shows:

  • Isorhamnetin and Xanthohumol act most upstream, reportedly interfering with the initial RANKL/RANK interaction or the subsequent recruitment of the TRAF6 adaptor protein [5] [6].
  • Regorafenib and This compound are multi-kinase inhibitors that target several intracellular signaling pathways downstream of RANK, including MAPK (ERK, p38) and NF-κB [1] [4].
  • Metformin has also been shown to inhibit the MAPK pathway, specifically by reducing ERK phosphorylation [3].

The convergence of these pathways leads to the activation of the master transcription factor NFATc1, which turns on genes essential for osteoclast differentiation and function (like Cathepsin K and TRAP). By inhibiting this cascade, these agents ultimately suppress bone resorption.

Therapeutic Implications and Conclusion

The search results suggest potential therapeutic applications for these inhibitors in diseases characterized by excessive bone loss.

  • This compound's Dual Advantage: Its unique value may lie in its dual targeting of BRAF (in the MAPK pathway) and VEGFR2 [1]. Since VEGF (Vascular Endothelial Growth Factor) can independently stimulate osteoclast formation and RANKL expression [8], this compound's anti-VEGFR2 activity could provide an additional layer of inhibition, making it a promising candidate for conditions where both angiogenesis and bone resorption are problematic.
  • Broader Applications: Other agents like Xanthohumol and Isorhamnetin, which target the very early stages of RANKL signaling, have also shown efficacy in reducing bone loss in animal models of osteoporosis, highlighting their potential as natural product-derived therapeutics [5] [6].

References

RAF265 antiviral activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 Antiviral Profile Overview

Virus Assay System Effective Concentration (EC₅₀) / Reduction Proposed Primary Mechanism of Action
PEDV (Porcine Epidemic Diarrhea Virus) Vero cells [1] Viral load reduced by ~10,000-fold [1] Inhibits viral entry and host protein synthesis [1]
PEDV Pseudotyped Particle Huh7 cells [1] 79.1 nM [1] Inhibits viral entry [1]
SARS-CoV-2 Pseudotyped Particle Huh7 cells [1] Potent inhibitory activity (specific EC₅₀ not provided) [1] Inhibits viral entry [1]
SARS-CoV Pseudotyped Particle Huh7 cells [1] Potent inhibitory activity (specific EC₅₀ not provided) [1] Inhibits viral entry [1]

Detailed Experimental Data and Protocols

For research reproducibility, here are the key experimental methodologies used to generate the data on this compound.

  • Virus Entry Assay (Pseudotyped Particles): This was the primary method used to determine that this compound inhibits viral entry [1]. The protocol is as follows:

    • Particle Production: Pseudotyped viral particles were generated by co-transfecting HEK293T cells with a plasmid encoding the firefly luciferase reporter gene and plasmids expressing the spike (S) glycoproteins of PEDV, SARS-CoV-2, or SARS-CoV [1].
    • Treatment and Transduction: Huh7 cells were pre-treated with serially diluted this compound before being transduced with the pseudotyped particles [1].
    • Quantification: After 48 hours, luciferase activity was measured. A reduction in luminescence, compared to untreated controls, indicates inhibition of viral entry. The EC₅₀ of 79.1 nM for PEDV-pp was calculated from this data [1].
  • In Vivo Efficacy Study: The antiviral effect of this compound was confirmed in a live animal model.

    • Model: Newborn piglets were challenged with the PEDV CV777 strain [1].
    • Result: Treatment with this compound protected the piglets from the viral challenge, demonstrating efficacy beyond cell culture models [1].
  • Cytoskeleton and Translation Analysis: To elucidate the mechanism, researchers used western blotting to analyze key host cell signaling pathways in this compound-treated, PEDV-infected Vero cells. They observed:

    • Reduced phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key protein in the host cell's translation machinery [1].
    • Altered phosphorylation of cytoskeleton regulators, including cofilin and myosin [1].
    • These findings support the proposed dual mechanism of action involving disruption of both host protein synthesis and cytoskeletal arrangement, which is crucial for viral entry [1].

Mechanism of Action and Comparative Context

This compound's antiviral action is considered host-directed, meaning it targets cellular proteins and pathways that the virus exploits, rather than viral proteins themselves [1] [2]. This approach is promising for developing broad-spectrum antivirals with a lower likelihood of drug resistance [2].

The diagram below illustrates the dual antiviral mechanism of this compound against coronavirus infection, based on the described research findings.

raff265_mechanism Proposed Antiviral Mechanisms of this compound cluster_entry Viral Entry Process cluster_synthesis Host Protein Synthesis Virus Virus Particle Entry Viral Entry (Cytoskeleton-Dependent) Virus->Entry eIF4E eIF4E (Host Factor) Synthesis Viral Protein Synthesis eIF4E->Synthesis This compound This compound Inhibition1 Inhibits Cytoskeletal Rearrangement This compound->Inhibition1 Inhibition2 Inhibits Host Translation Machinery This compound->Inhibition2 Inhibition1->Entry Blocks Inhibition2->Synthesis Blocks

Research and Safety Context

  • Drug Repurposing Origin: this compound was initially developed as an oral anticancer agent. It is a small-molecule kinase inhibitor that targets both RAF kinases (including mutant BRAF) and VEGFR-2, and it has undergone Phase 1/2 clinical trials for metastatic melanoma [3] [1].
  • Clinical Safety Profile: In human trials, the maximum tolerated dose was established at 48 mg once daily. The most common treatment-related adverse effects included fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%) [3]. This established safety profile can inform decisions for its potential repurposing as an antiviral agent.

Comparative Antiviral Strategies

To position this compound among other antiviral approaches, the table below contrasts it with other strategies mentioned in your search results.

Agent / Approach Type Primary Target Key Advantage Key Consideration
This compound Synthetic Small Molecule Host Kinases / Translation (Host-Directed) Broad-spectrum potential against multiple coronaviruses [1] Pre-existing clinical safety data shows side effects like diarrhea, fatigue [3]

| Natural Compounds (e.g., flavonoids) | Herbal Extracts / Monomers | Viral Protease (3CLpro) & Host Pathways [4] | Multi-target, lower likelihood of resistance, high safety potential [4] | Often less characterized, complex mechanisms, standardization challenges [4] | | Protease Inhibitors (e.g., GC376) | Synthetic Small Molecule | Viral Protease (Direct-Acting) | High specificity and potency [4] | Susceptible to resistance due to viral mutation [2] |

References

RAF265 colorectal cancer stem cell targeting

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of RAF265 Effects

The table below consolidates key experimental findings on this compound's efficacy from preclinical studies.

Experimental Model Key Finding Measurement Result
Cell Proliferation (in vitro) [1] IC50 (72h treatment) MTT assay HT29: 2.08 µM; HCT116: 1.83 µM
Clonogenic Survival (in vitro) [1] Colony Reduction (3 weeks, 1µM) Soft agar assay HT29: ~96% reduction; HCT116: ~98% reduction
Apoptosis Induction (in vitro) [1] Apoptotic Cells (48h, 15µM) Annexin V/PI assay HT29: 35.1%; HCT116: 42.2%

| CSC Self-Renewal (CD26+ Cells) [1] | Sphere Formation (Passage 1, 0.1µM) | Serial sphere formation assay | Reduction from 25.0 to 4.0 | | Tumor Growth (in vivo) [1] | Tumor Weight Reduction (16 weeks) | Xenograft model | ~50% reduction in HT29 and HCT116 models | | CD26+ CSC Population [1] | Effect of 5FU vs. 5FU + this compound | Flow Cytometry | 5FU alone: 2-fold increase; Combination: restored to baseline |

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments cited in the data tables.

  • Cell Proliferation (MTT Assay) [1]:

    • Cell Culture: Human colorectal cancer cell lines (e.g., HT29, HCT116) are maintained in standard conditions.
    • Treatment: Cells are treated with a concentration gradient of this compound for a period of 72 hours.
    • Incubation: MTT reagent is added to each well and incubated for several hours to allow formazan crystal formation.
    • Solubilization: A detergent solution is added to dissolve the formed crystals.
    • Analysis: The absorbance is measured using a plate spectrophotometer. The IC50 value is calculated from the dose-response curve.
  • Clonogenic Survival (Soft Agar Assay) [1]:

    • Base Agar Layer: Prepare a base layer of agar in culture medium in a multi-well plate and allow it to solidify.
    • Cell Seeding: Mix cells with this compound and a top agar layer, then plate this mixture over the base layer.
    • Incubation: Cultures are incubated for 2-3 weeks, with fresh medium containing the drug added periodically.
    • Staining and Counting: Plates are stained with crystal violet. The number and size of colonies formed are counted and analyzed.
  • Apoptosis Assay (Annexin V/Propidium Iodide) [1]:

    • Treatment & Harvesting: Cells are treated with this compound for 48 hours, then harvested and washed.
    • Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
    • Analysis: Cell populations are analyzed using flow cytometry within one hour. Cells stained positive for Annexin V are considered apoptotic.
  • CSC Self-Renewal (Sphere Formation Assay) [1]:

    • Cell Sorting & Seeding: CD26+ cancer stem cells are sorted from the population and seeded in ultra-low attachment plates in serum-free medium.
    • Treatment: Cells are treated with this compound.
    • Serial Passaging: Primary spheres are collected, dissociated into single cells, and re-seeded in drug-free medium for subsequent passages to assess self-renewal capacity.
    • Quantification: The number of spheres formed in each passage is counted under a microscope.

Signaling Pathways and Experimental Workflow

The following diagrams, created using DOT language, illustrate the molecular mechanism of this compound and the experimental workflow for evaluating its effects.

G EGFR EGFR KRAS KRAS EGFR->KRAS BRAF BRAF KRAS->BRAF MEK MEK BRAF->MEK This compound This compound Inhibitor This compound->BRAF ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription CSCs CD26+ CSCs (Self-renewal, Metastasis) ERK->CSCs

Diagram 1: this compound Targets the RAF/MEK/ERK Pathway in Colorectal Cancer. The inhibitor this compound blocks BRAF, a key node in the pathway, disrupting signals that drive tumor proliferation and sustain cancer stem cells (CSCs).

G In_Vitro In Vitro Analysis Prolif Proliferation (MTT Assay) In_Vitro->Prolif Apop Apoptosis (Annexin V/PI) Prolif->Apop CSC CSC Self-renewal (Sphere Assay) Apop->CSC Signaling Pathway Analysis (Western Blot) CSC->Signaling In_Vivo In Vivo Validation Signaling->In_Vivo Xenograft Tumor Growth (Xenograft Model) In_Vivo->Xenograft Metastasis Anti-metastatic Effect (Orthotopic Model) Xenograft->Metastasis Combination Combination Therapy (this compound + 5FU) Metastasis->Combination CD26_Analysis CD26+ Population Analysis Combination->CD26_Analysis

Diagram 2: Preclinical Workflow for Evaluating this compound. The evaluation process spans from in vitro cell-based assays to in vivo animal models, culminating in testing combination therapy effects on the CD26+ cancer stem cell population.

Comparative Positioning of this compound

This compound represents a targeted strategy focused on a specific resistance mechanism. Its profile can be compared with other therapeutic approaches:

  • Compared to Conventional Chemotherapy (e.g., 5FU): While 5FU enriches the treatment-resistant CD26+ CSC population, this compound counteracts this effect and directly targets these cells, addressing a key limitation of standard chemotherapy [1].
  • Compared to Other Targeted Therapies: As a pan-RAF inhibitor, this compound potentially inhibits both BRAF and CRAF. This could offer an advantage in tumors where resistance to specific BRAF inhibitors emerges through CRAF activation, a profile distinct from first-generation BRAF-specific inhibitors.
  • Role in Immunotherapy: this compound has not been directly studied in the context of immunotherapy. Its potential to target CSCs, which contribute to immune evasion, could theoretically complement immunotheracies, but this remains an area for future investigation [2].

Limitations and Research Context

When interpreting these findings, please consider:

  • Preclinical Nature: All data originates from cell lines and animal models. The efficacy and safety in humans remain undetermined.
  • Specificity of Effect: The anti-CSC effect, particularly the reduction of CD26+ cells, is most clearly demonstrated in combination with 5FU, not with this compound as a single agent [1].
  • Broader Context: Colorectal cancer involves other crucial signaling pathways (e.g., Wnt/β-catenin, PI3K/AKT) and CSC markers (e.g., LGR5+) [3] [4]. This compound is effective against a specific, dysregulated pathway and CSC subpopulation.

References

RAF265 pERK inhibition biomarker validation

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 at a Glance

This compound is an orally available small molecule that acts as a multi-kinase inhibitor. Its primary targets and key characteristics are summarized below [1] [2].

Property Description
Primary Targets RAF kinases (BRAF, BRAF V600E, CRAF) and VEGFR2 [1] [2]
Mechanism of Action Type II RAF inhibitor (binds inactive kinase conformation); also inhibits receptor tyrosine kinase VEGFR2 [3] [1]
Highest Development Phase Phase II (status: investigational) [1] [2]
Key Indication Studied Advanced or metastatic melanoma [1]

pERK as a Biomarker of this compound Activity

Clinical evidence supports the use of phospho-ERK (pERK) as a pharmacodynamic biomarker to demonstrate this compound's target engagement and pathway inhibition.

  • Clinical Validation: In a first-in-human phase I trial, paired tumor biopsies from patients were analyzed. Immunohistochemistry (IHC) staining showed a dose-dependent inhibition of pERK following treatment with this compound, confirming its ability to suppress the MAPK signaling pathway in humans [1].
  • Experimental Protocol: The general methodology for this validation in the phase I trial involved [1]:
    • Sample Collection: Obtaining paired tumor biopsies (archival or fresh pretreatment samples and on-treatment samples collected on cycle 1, day 8 or 15).
    • IHC Staining and Analysis: Performing IHC for pERK and other biomarkers. Biomarker expression was quantified using an H-score, which integrates the intensity of staining and the percentage of positive cells.
    • Data Reporting: The change in biomarker expression was calculated as the percentage change in the H-score between the on-treatment and pretreatment specimens.

This compound in the Signaling Pathway

The diagram below illustrates how this compound inhibits key nodes in the MAPK pathway and angiogenesis, based on its described mechanism of action [3] [1] [2].

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinases (BRAF/CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellProlif Cell Proliferation & Survival ERK->CellProlif Promotes Angiogenesis Angiogenesis ERK->Angiogenesis Promotes (Indirect) This compound This compound Inhibitor This compound->RAF Inhibits This compound->Angiogenesis Inhibits via VEGFR2

Limitations and Further Research

The main limitation is the date of the available information. The key clinical trial data for this compound was published in 2017, and the compound's status remains "investigational" [1] [2]. The field of RAF inhibition has advanced significantly since then, with the development and approval of newer agents and combination strategies that were not compared in the found literature [4].

To build a more current and comprehensive guide, I suggest you:

  • Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov using the identifier "this compound" to look for any later-phase trial results or reports that may not be in published journals.
  • Explore Newer-Generation Inhibitors: Research recently approved or late-stage RAF inhibitors (e.g., pan-RAF inhibitors, paradox-breakers) and their associated biomarker strategies, as these would be the most relevant comparators [4].

References

Biochemical and Preclinical Profile of VEGFR2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data on the potency and selectivity of various inhibitors, including RAF265.

Inhibitor Primary Targets VEGFR2 Inhibition (IC50) Key Preclinical/Clinical Findings
This compound BRAF (mutant & wild-type), VEGFR2, c-RAF [1] [2] ~30 nM (biochemical) [2] • 41% tumor growth reduction in patient-derived melanoma models [1]. • 71% of responders were BRAF wild-type [1]. • Inhibits osteoclast formation & resorption [3].
Rivoceranib (Apatinib) VEGFR2, c-KIT, c-SRC [4] 16 nM (biochemical) [4] • High biochemical selectivity for VEGFR2 in a 270-kinase panel [4]. • Approved in China for gastric cancer [4].
Sorafenib VEGFR2/3, PDGFRβ, c-Kit, BRAF [5] Information missing • FDA-approved for renal cell & hepatocellular carcinoma [5]. • Type II kinase inhibitor [5].
Sunitinib VEGFR1/2, PDGFRβ, FLT3 [5] Information missing • FDA-approved for renal cell carcinoma & GIST [5]. • Type I kinase inhibitor [5].
Axitinib VEGFR1/2, c-Kit [5] Information missing • FDA-approved for renal cell carcinoma [5]. • Type I kinase inhibitor [5].
Lenvatinib VEGFR1/2/3, PDGFRα, FGFR, RET [5] [4] Information missing • FDA-approved for thyroid cancer & others [5]. • Type II kinase inhibitor [5].

Detailed Experimental Data and Protocols

For researchers, the methodologies and detailed findings from key studies on this compound and comparative agents are crucial.

  • Kinase Activity Profiling: A 2023 study compared the investigational drug rivoceranib against 10 FDA-approved VEGFR2 inhibitors [4]. The biochemical kinase assay measured the concentration required to inhibit 50% of VEGFR2 kinase activity (IC50). Rivoceranib's selectivity was further assessed by testing its residual activity against a panel of 270 human kinases, demonstrating high specificity for VEGFR2 [4].
  • Preclinical Tumor Response Modeling: A 2012 study evaluated this compound's efficacy using orthotopic implants of patient-derived melanoma tumors in nude mice [1].
    • Methodology: Tumors from 34 patients were implanted into mice. Once established, mice were treated with this compound (40 mg/kg, daily) for 30 days. Tumor growth, gene mutation status (via SNaPshot genotyping and direct sequencing), and gene expression profiles (via microarray) were analyzed [1].
    • Key Findings: The study revealed that response to this compound was associated with reduced proliferation markers (Ki-67, cyclin D1) and induction of apoptosis, but did not consistently correlate with a reduction in phosphorylated ERK1/2 [1].
  • Metabolic Response Imaging: A 2011 study used small animal FDG-PET imaging and DNA microarray analysis to assess this compound's early effects [6].
    • Methodology: A375M melanoma xenograft-bearing mice were treated with this compound. Tumor glucose metabolism was monitored via FDG uptake, while microarray analysis evaluated changes in gene expression pathways [6].
    • Key Findings: this compound significantly inhibited FDG accumulation in tumors within one day, indicating rapid suppression of glucose metabolism. Gene expression analysis confirmed downregulation of pathways related to glucose and thymidine metabolism [6].
  • In Vitro Functional Assays: A 2013 study investigated this compound's effects on osteoclasts [3].
    • Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with RANKL and M-CSF to form osteoclasts, which were then treated with this compound. Osteoclast formation was counted, and resorption activity was measured on calcium-coated plates. Molecular analysis was performed via immunoblotting and real-time RT-PCR [3].
    • Key Findings: this compound inhibited osteoclast formation (IC50 ~160 nM) and resorption (IC50 ~20 nM) by downregulating key genes like cathepsin K and NFATc1 [3].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary signaling pathway targeted by this compound and a generalized workflow for the preclinical experiments cited.

RAF265_Mechanism VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 BRAF BRAF (wild-type or V600E mutant) VEGFR2->BRAF This compound This compound This compound->VEGFR2 Inhibits This compound->BRAF Inhibits MEK MEK BRAF->MEK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK ERK MEK->ERK ERK->Gene Expression\n(Proliferation, Survival)

Diagram 1: Key signaling pathways targeted by this compound. This compound dually inhibits VEGFR2-driven angiogenesis and the BRAF/MEK/ERK pathway, which regulates cell proliferation and survival [1] [6] [2].

workflow cluster_1 Analysis Methods Start Patient Tumor Sample (Melanoma) A Orthotopic Implantation in Nude Mice Start->A B Tumor Establishment & Expansion A->B C This compound Treatment (40 mg/kg, daily, 30 days) B->C D Endpoint Analysis C->D E1 Tumor Growth Measurement D->E1 E2 Genomic Analysis (SNaPshot, Sequencing) D->E2 E3 Gene Expression (Microarray) D->E3 E4 Protein Signaling (Western Blot, IHC) D->E4

Diagram 2: Preclinical workflow for evaluating this compound. This workflow outlines the key steps used in patient-derived xenograft studies to assess the drug's efficacy and mechanism of action [1].

Key Insights for Researchers

  • This compound's Dual Mechanism: Unlike more selective VEGFR2 inhibitors, this compound's activity stems from simultaneously targeting the oncogenic BRAF/MEK/ERK pathway and VEGFR2-mediated angiogenesis [1] [2].
  • Response in BRAF Wild-Type Tumors: A significant finding from preclinical studies is that this compound's antitumor activity was not confined to BRAF-mutant melanomas, with a majority of responders being BRAF wild-type [1]. This suggests its therapeutic potential may extend beyond typical BRAF inhibitor applications.
  • Clinical Development Status: A first-in-human Phase I trial established a maximum tolerated dose of 48 mg once daily for this compound. While antitumor activity was observed in both BRAF mutant and wild-type patients, the clinical development of this compound appears to have been limited, potentially due to the efficacy of more selective BRAF inhibitors or its own toxicity profile [7].

References

Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

RAF265 is a potent, orally bioavailable small molecule inhibitor that targets several key kinases [1] [2]. Its primary mechanism involves:

  • Dual Kinase Inhibition: It simultaneously inhibits mutant B-RAF (including the common V600E mutant), wild-type B-RAF, and C-Raf, thereby blocking the MAPK signaling pathway. Additionally, it inhibits VEGFR2, which disrupts angiogenesis (the formation of new blood vessels to support tumor growth) [1] [2].
  • Cellular Effects: By inhibiting these targets, this compound effectively blocks the phosphorylation of downstream effectors MEK and ERK, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in sensitive cancer cell lines [2].

The following diagram illustrates the signaling pathways targeted by this compound.

G cluster_pathway MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., NRAS) RTK->RAS Activates BRAF BRAF (Mutant/WT) RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK Phosphorylates CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Apoptosis Induction of Apoptosis This compound This compound This compound->BRAF Inhibits This compound->CRAF Inhibits This compound->VEGFR2 Inhibits

Cytotoxicity Data Across Cell Lines

The tables below summarize the experimental data on this compound's cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Table 1: Anti-proliferative Activity (Cell Viability) [2]

Cell Line Cancer Type Genetic Background IC₅₀ (μM) Assay Description
SK-MEL-28 Melanoma B-RAF V600E 0.14 - 0.16 Growth inhibition assay
A375 Melanoma B-RAF V600E 0.04 Antiproliferative assay
A375M Melanoma B-RAF V600E 0.14 Growth inhibition assay
WM-1799 Melanoma B-RAF V600E 0.04 Antiproliferative assay
MALME-3M Melanoma B-RAF V600E 0.04 - 0.14 Growth inhibition/Antiproliferative assay
HT29 Colorectal Cancer B-RAF V600E 5 - 10 Growth inhibition assay (IC₂₀: 1-3 μM)
MDAMB231 Breast Cancer RAS mutant 5 - 10 Growth inhibition assay (IC₂₀: 1-3 μM)
HCT116 Colorectal Cancer KRAS mutant Moderate decrease* Clonogenic survival assay

*In HCT116 cells, this compound led to a significant decrease in clonogenic survival, and its combination with the mTOR inhibitor RAD001 further reduced phosphorylation of AKT, S6, and 4EBP1 signaling proteins [2].

Table 2: Target Modulation & Functional Activity [2]

Cell Line/Model Assay Type Readout IC₅₀ / Result
A375 (Human) Functional pERK inhibition 0.04 μM
Malme-3M (Human) Functional pERK inhibition 0.04 μM
SK-MEL-28 (Human) Functional pERK inhibition 0.14 μM
A375M (Mouse Xenograft) In Vivo Tumor regression Observed at 10-100 mg/kg
A375M (Mouse Xenograft) In Vivo pMEK reduction in tumor Significant reduction at 30-100 mg/kg

Comparison with Other RAF Inhibitors and Combinations

This compound is a pan-RAF inhibitor, which differentiates it from first-generation inhibitors like vemurafenib and dabrafenib.

  • Pan-RAF vs. Selective BRAF Inhibitors: Pan-RAF inhibitors like this compound target multiple RAF isoforms (including CRAF). This is particularly relevant in NRAS-mutant cancers or in cases of resistance to selective BRAF inhibitors, where CRAF can mediate continued MAPK pathway signaling [3] [4]. One study noted that the combination of a pan-RAF inhibitor with a MEK inhibitor displayed strong synergy in melanoma and colorectal cancer cell lines with RAS-activating events, whereas combinations using selective BRAF inhibitors like dabrafenib did not show the same profound effect [3].
  • Synergy with MEK Inhibition: The rationale for combining RAF and MEK inhibitors is well-established. A novel combination involving the next-generation pan-RAF inhibitor brimarafenib and the MEK inhibitor mirdametinib has shown significant synergistic effects in preclinical models of NRAS-mutant melanoma, effectively shutting down the MAPK pathway and inducing apoptosis [5]. This suggests a continuing evolution in the strategy of targeting this pathway.

Experimental Protocol Overview

To help you interpret and potentially benchmark the data, here is a summary of the common methodologies used in the cited studies [2]:

  • Cell Culture and Reagents: Cancer cell lines are typically maintained in recommended media (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C with 5% CO₂. This compound is usually dissolved in DMSO for in vitro studies.
  • Cell Viability/Proliferation Assay (IC₅₀ Determination):
    • Seeding: Cells are plated in 96-well plates at a density that allows for logarithmic growth.
    • Dosing: After 24 hours, cells are treated with a concentration range of this compound (or DMSO vehicle control) for 72-96 hours.
    • Quantification: Viability is measured using assays like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells. The luminescent signal is read on a plate reader.
    • Analysis: Dose-response curves are generated, and IC₅₀ values are calculated using software like GraphPad Prism.
  • Target Modulation Assays (Western Blotting):
    • Treatment & Lysis: Cells are treated with this compound for a set time (e.g., 24 hours) and then lysed.
    • Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
    • Antibody Probing: Membranes are probed with primary antibodies against proteins of interest (e.g., pERK, total ERK) and then with fluorescent or HRP-conjugated secondary antibodies.
    • Detection: Signal is detected using an imaging system (e.g., LI-COR Odyssey), and levels of phosphorylated proteins are normalized to total protein levels.

Research Implications

The data indicates that this compound demonstrates potent cytotoxic effects primarily in B-RAF V600E mutant melanoma models, with higher IC₅₀ values (lower potency) observed in other mutant types like RAS-mutant breast and colorectal lines [2]. Its activity is not solely dependent on B-RAF V600E status, as evidenced by responses in some wild-type B-RAF patient-derived models, suggesting other factors influence sensitivity [1].

The strong emerging preclinical data for the brimarafenib and mirdametinib combination highlights a promising clinical direction for treating NRAS-mutant melanoma, an area with high unmet need [5].

References

Validated Synergistic Combinations of RAF265

Author: Smolecule Technical Support Team. Date: February 2026

Extensive preclinical studies have identified several synergistic drug combinations with RAF265. The table below summarizes the key validated combinations, the cancer models in which they were tested, and the primary evidence for synergy.

Combination Partner Cancer Model(s) Tested Key Evidence for Synergy Proposed Primary Mechanism
ZSTK474 (PI3K inhibitor) [1] [2] Medullary Thyroid Cancer (TT cells), Papillary Thyroid Cancer (BCPAP, K1, 8505C cells) [1] [2] Strong synergistic reduction in cell viability (Combination Index, CI < 1); induction of necrosis; dual inhibition of MAPK and PI3K/Akt pathways [1] [2]. Dual-pathway blockade: Concurrent inhibition of RAF/MEK/ERK and PI3K/Akt signaling cascades [1].
Trametinib (MEK inhibitor) [3] Non-Small Cell Lung Cancer (NSCLC), Pancreatic Ductal Adenocarcinoma (PDAC) models [3] Growth inhibitory synergism in vitro and in vivo; overcomes BRAF inhibitor-induced paradoxical MAPK (re)activation [3]. Prevents feedback reactivation: Vertical inhibition of the MAPK pathway prevents its compensatory reactivation [3].

Detailed Experimental Data and Protocols

The synergistic effects summarized in the table above are supported by rigorous experimental data. Here is a deeper dive into the methodologies and key findings.

This compound and ZSTK474 in Thyroid Cancer

This combination has been systematically studied in thyroid cancer models, providing a strong foundation for its synergistic potential.

  • Cell Culture and Treatment: Studies used human thyroid cancer cell lines, including TT cells (for Medullary Thyroid Cancer) and BCPAP, K1, and 8505C cells (for Papillary Thyroid Cancer). Cells were treated with this compound and ZSTK474, both alone and in combination, across a range of concentrations (e.g., 0.01–100 μM) for 72 hours [1] [2].
  • Viability and Synergy Assay:
    • Method: Cell viability was measured using the MTT assay. The Combination Index (CI) was calculated using the Chou-Talalay method via software like CompuSyn, where CI < 1 indicates synergy, CI = 1 an additive effect, and CI > 1 antagonism [1].
    • Key Result: The combination of this compound and ZSTK474 consistently resulted in CI values less than 1, confirming a synergistic effect on reducing cell viability [1] [2].
  • Mechanistic Investigation (Western Blot):
    • Method: Protein extracts from treated cells were analyzed by Western blotting to detect changes in key signaling proteins [1].
    • Key Findings: The combination treatment led to a strong decrease in phosphorylated VEGFR2 and activated Akt (p-Akt). A reduction in activated ERK (p-ERK) was also observed after treatments involving this compound [1]. This demonstrates concurrent suppression of the MAPK and PI3K/Akt pathways.
  • Additional Phenotypic Effects:
    • The drug combination induced a significant increase in necrosis and a notable drop in calcitonin production, a specific tumor marker for MTC [1].
This compound and Trametinib in Solid Tumors

Research in BRAF-wild type solid tumors highlights the rationale for vertically targeting the MAPK pathway.

  • Context: In BRAF-wild type tumors, particularly those with RAS mutations, selective BRAF inhibitors like dabrafenib can cause a paradoxical activation of the MAPK pathway. This occurs because the inhibitor promotes CRAF-BRAF dimerization, reactivating the pathway and leading to drug resistance [3].
  • Synergy Mechanism: this compound, a pan-RAF inhibitor, when combined with the MEK inhibitor trametinib, overcomes this paradoxical activation. The combination ensures the pathway is blocked at two points, leading to deep and sustained suppression of ERK signaling and synergistic growth inhibition, as demonstrated in NSCLC and PDAC models in vitro and in vivo [3].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanisms of the synergistic combinations and a generalized experimental workflow for their validation.

Signaling Pathways Targeted by this compound Combinations

This diagram shows the key pathways inhibited by this compound and its combination partners.

G cluster_pathway1 MAPK Pathway cluster_pathway2 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (BRAF/CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription Cell Proliferation Survival ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription VEGFR2 VEGFR2 VEGFR2->RAS Angiogenesis This compound This compound This compound->RAF Inhibits This compound->VEGFR2 Inhibits ZSTK474 ZSTK474 ZSTK474->PI3K Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Experimental Workflow for Validating Synergy

This flowchart outlines the key steps for experimentally validating drug synergy, as described in the research.

G Start 1. In Vitro Model Selection (Thyroid, NSCLC, PDAC Cell Lines) A 2. Drug Treatment (Single agents & combinations across concentration series) Start->A B 3. Cell Viability Assay (e.g., MTT assay at 72 hours) A->B C 4. Synergy Calculation (Calculate Combination Index, CI using software like CompuSyn) B->C D 5. Mechanistic Studies (Western Blot to analyze p-ERK, p-Akt, p-VEGFR2) C->D E 6. Phenotypic Assays (Apoptosis, Cell Cycle, Necrosis) D->E

Key Takeaways for Researchers

  • Promising Preclinical Efficacy: The data strongly supports the synergistic potential of this compound, especially with ZSTK474 in thyroid cancers and with MEK inhibitors in certain BRAF-wild type, RAS-mutant contexts [1] [3] [2].
  • Mechanistic Rationale is Crucial: Synergy is not universal but depends on the genetic context. The most validated mechanism involves co-inhibition of the MAPK and PI3K/Akt pathways to overcome compensatory signaling and feedback loops [1] [3].
  • Clinical Translation Note: While this compound has been tested in early-phase clinical trials for melanoma [4], its synergistic combinations highlighted here remain primarily in the preclinical domain. Advancing them requires further in vivo validation and pharmacodynamic studies.

References

×

XLogP3

5.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

518.12897813 g/mol

Monoisotopic Mass

518.12897813 g/mol

Heavy Atom Count

37

UNII

8O434L3768

Drug Indication

Investigated for use/treatment in melanoma.

Mechanism of Action

CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms.

Other CAS

927880-90-8

Wikipedia

CHIR-265

Dates

Last modified: 08-15-2023

Explore Compound Types